molecular formula C6H4BrClO B1280867 2-Bromo-3-chlorophenol CAS No. 855836-62-3

2-Bromo-3-chlorophenol

Cat. No.: B1280867
CAS No.: 855836-62-3
M. Wt: 207.45 g/mol
InChI Key: SJFAAIBDKRBLMN-UHFFFAOYSA-N
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Description

2-Bromo-3-chlorophenol>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFAAIBDKRBLMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479253
Record name 2-Bromo-3-chlorophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855836-62-3
Record name 2-Bromo-3-chlorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855836-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-chlorophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-3-chlorophenol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-3-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

PropertyValueSource(s)
Molecular Formula C₆H₄BrClO--INVALID-LINK--[1]
Molecular Weight 207.45 g/mol --INVALID-LINK--[2]
Melting Point 55.5 °C--INVALID-LINK--[3]
Boiling Point (Predicted) 233.0 ± 20.0 °C--INVALID-LINK--[3]
Density (Predicted) 1.788 ± 0.06 g/cm³--INVALID-LINK--[3]
pKa (Predicted) 7.47 ± 0.10--INVALID-LINK--[3]
LogP 2.8081--INVALID-LINK--[1]
Appearance Light yellow solid--INVALID-LINK--[4]
Storage Temperature Room temperature, in a dark place under an inert atmosphere--INVALID-LINK--[3]

Chemical Properties

The chemical properties of this compound are dictated by the presence of the hydroxyl, bromo, and chloro substituents on the aromatic ring.

PropertyDescriptionSource(s)
Hydrogen Bond Donor Count 1--INVALID-LINK--[2]
Hydrogen Bond Acceptor Count 1--INVALID-LINK--[2]
Rotatable Bond Count 0--INVALID-LINK--[2]
Complexity 99.1--INVALID-LINK--[2]
Exact Mass 205.91341 Da--INVALID-LINK--[2]
Canonical SMILES C1=CC(=C(C(=C1)Cl)Br)O--INVALID-LINK--[2]
InChIKey SJFAAIBDKRBLMN-UHFFFAOYSA-N--INVALID-LINK--[2]
Reactivity

Halogenated phenols, such as this compound, are important intermediates in organic synthesis. The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the halogen atoms are deactivating but also ortho-, para-directing. The interplay of these substituents governs the reactivity of the aromatic ring. Halogenated phenols can undergo reactions such as etherification, esterification, and further halogenation. They can also participate in coupling reactions. Gaseous chlorophenols and bromophenols can act as precursors in the formation of mixed halogenated dibenzo-p-dioxins and furans under thermal conditions.[5]

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties are provided below. These are generalized procedures and may require optimization for specific laboratory conditions.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

Methodology:

  • Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube, which is sealed at one end.

  • Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a heating bath (e.g., a Thiele tube or a Mel-Temp apparatus).

  • Heating: The heating bath is heated slowly and steadily, ensuring a uniform temperature distribution.[3]

  • Observation: The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded. This range is the melting point of the compound. For accurate measurements, a slow heating rate of about 2°C per minute is recommended near the expected melting point.

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement Powder Powder the solid sample Capillary Pack into a sealed capillary tube Powder->Capillary Apparatus Place in melting point apparatus with thermometer Capillary->Apparatus Heat Heat the sample slowly Apparatus->Heat Observe Observe and record the melting range Heat->Observe

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (Distillation Method):

  • Apparatus Setup: A distillation apparatus is assembled with the liquid sample in the distilling flask, along with a few boiling chips. A thermometer is positioned so that its bulb is just below the side arm of the distilling flask.

  • Heating: The sample is heated gently to its boiling point.

  • Observation: The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point of the liquid.[6]

BoilingPointDetermination cluster_setup Apparatus Setup cluster_distillation Distillation Flask Place sample in distillation flask Apparatus Assemble distillation apparatus with condenser and thermometer Flask->Apparatus Heat Heat the liquid to boiling Apparatus->Heat Vaporize Vaporization and condensation Heat->Vaporize Collect Collect distillate and record temperature Vaporize->Collect

Caption: Experimental Workflow for Boiling Point Determination.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of organic compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the signals can be used to determine the connectivity of atoms.[7][8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorptions would be expected for the O-H stretch of the hydroxyl group and C=C stretching of the aromatic ring.[9][10]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The fragmentation pattern can also offer clues about the structure. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.[11][12]

LogicalRelationship cluster_properties Properties cluster_analysis Analytical Techniques Compound This compound Physical Physical Properties (Melting Point, Boiling Point, etc.) Compound->Physical Chemical Chemical Properties (Reactivity, Acidity) Compound->Chemical NMR NMR Spectroscopy (Structure Elucidation) Compound->NMR IR IR Spectroscopy (Functional Groups) Compound->IR MS Mass Spectrometry (Molecular Weight, Formula) Compound->MS

Caption: Interrelation of Compound, Properties, and Analysis.

Safety Information

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Biological Activity

While many bromophenols isolated from marine sources have shown a variety of biological activities, including antioxidant, antimicrobial, and anticancer effects, specific signaling pathways and biological activities for this compound are not well-documented in publicly available literature.[13][14][15] Further research is needed to elucidate the potential biological roles of this compound.

References

An In-depth Technical Guide to 2-Bromo-3-chlorophenol (CAS: 855836-62-3)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively detailing the experimental properties and biological activities of 2-Bromo-3-chlorophenol (CAS: 855836-62-3) is limited. This guide compiles available predicted data and presents hypothetical experimental protocols and potential biological relevance based on the characteristics of structurally similar halogenated phenols. All experimental data presented herein should be considered illustrative until experimentally verified.

Core Compound Data

This compound is a di-halogenated phenolic compound. Its structure features a benzene ring substituted with a hydroxyl group, a bromine atom, and a chlorine atom at positions 2, and 3 respectively.

PropertyValueSource
Molecular Formula C₆H₄BrClO--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 207.45 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
IUPAC Name This compound--INVALID-LINK--[2]
CAS Number 855836-62-3--INVALID-LINK--[1], --INVALID-LINK--[2]
Canonical SMILES C1=CC(=C(C(=C1)Cl)Br)O--INVALID-LINK--[2]
Predicted Melting Point 55.5 °C--INVALID-LINK--[3]
Predicted Boiling Point 233.0 ± 20.0 °C--INVALID-LINK--[3]
Predicted Density 1.788 ± 0.06 g/cm³--INVALID-LINK--[3]
Predicted pKa 7.47 ± 0.10--INVALID-LINK--[3]
Predicted LogP 2.9--INVALID-LINK--[4]

Hypothetical Synthesis and Characterization

Proposed Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via electrophilic bromination of 3-chlorophenol.

Materials:

  • 3-Chlorophenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of 3-chlorophenol (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.05 eq) in portions at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Proposed Characterization Methods

The purified product would be characterized by standard spectroscopic methods to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Aromatic protons would appear as multiplets in the range of δ 6.8-7.5 ppm. The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Six distinct signals in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group would be the most downfield, followed by the carbons bearing the halogen atoms.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ would be observed at m/z 206/208/210, showing a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.
Infrared (IR) Spectroscopy A broad O-H stretching band around 3200-3600 cm⁻¹. C-O stretching vibration for a phenol around 1220 cm⁻¹. Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. C-Br and C-Cl stretching vibrations in the fingerprint region.

Visualized Experimental Workflow

The following diagram illustrates a hypothetical workflow for the synthesis and characterization of this compound.

G Hypothetical Workflow for this compound Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start 3-Chlorophenol + NBS reaction Electrophilic Bromination (Acetonitrile, 0°C to RT) start->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir

A potential workflow for the synthesis and analysis of this compound.

Potential Biological Significance and Signaling Pathways

Specific biological activities of this compound have not been reported. However, halogenated phenols as a class are known to exhibit a range of biological effects, often linked to their toxicity.[5][6] Phenolic compounds, in general, are known to interact with various cellular signaling pathways.[7][8]

Potential (unverified) activities of this compound could include:

  • Antimicrobial activity: Many halogenated phenols exhibit antibacterial and antifungal properties.

  • Enzyme inhibition: The phenolic hydroxyl group and halogen substituents could interact with the active sites of various enzymes.

  • Toxicity: Halogenated aromatic compounds can be persistent environmental pollutants and may exhibit toxicity through various mechanisms, including disruption of cellular membranes and oxidative stress.[5][9]

Given the lack of specific data for this compound, a generalized signaling pathway that is often modulated by phenolic compounds is presented below. This is for illustrative purposes and does not represent experimentally verified effects of this compound. Phenolic compounds have been shown to influence inflammatory responses by modulating key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[10]

G Generalized Signaling Pathway Modulated by Phenolic Compounds cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway compound Phenolic Compound (e.g., this compound) mapkkk MAPKKK compound->mapkkk Modulation ikk IKK Complex compound->ikk Modulation mapkk MAPKK mapkkk->mapkk mapk MAPK mapkk->mapk ap1 AP-1 mapk->ap1 gene_expression Inflammatory Gene Expression (e.g., cytokines, chemokines) ap1->gene_expression Transcription ikb IκB ikk->ikb Inhibition nfkb NF-κB ikb->nfkb Sequesters in cytoplasm nfkb_nucleus NF-κB (in nucleus) nfkb_nucleus->gene_expression Transcription

A general model of MAPK and NF-κB signaling pathways often affected by phenolic compounds.

Conclusion

This compound is a chemical compound for which detailed experimental data is scarce in the public domain. While its basic chemical identity is established, a comprehensive understanding of its physicochemical properties, reactivity, and biological effects awaits further research. The information provided in this guide, particularly concerning experimental protocols and biological activities, is based on established principles of organic chemistry and the known properties of related compounds. Researchers and drug development professionals interested in this molecule should undertake its synthesis and characterization to establish a reliable data profile before proceeding with further investigations.

References

An In-depth Technical Guide to 2-Bromo-3-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and available data for 2-Bromo-3-chlorophenol, tailored for researchers, scientists, and professionals in drug development.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . This name is derived from the following nomenclature rules:

  • The parent molecule is phenol, which consists of a hydroxyl (-OH) group attached to a benzene ring.

  • The carbon atom bearing the hydroxyl group is designated as position 1.

  • The benzene ring is numbered to assign the lowest possible locants to the substituents.

  • A bromine atom is located at position 2, and a chlorine atom is at position 3.

  • The substituents are listed in alphabetical order (bromo, then chloro).

Chemical Structure:

The structure consists of a benzene ring with a hydroxyl group at position 1, a bromine atom at position 2, and a chlorine atom at position 3.

Figure 1: Chemical structure of this compound.

Physicochemical and Computed Data

The following table summarizes the key physicochemical and computed properties of this compound.

PropertyValueReference
Identifiers
CAS Number855836-62-3[1][2][3]
Molecular FormulaC₆H₄BrClO[1][2]
Molecular Weight
Average Molecular Weight207.45 g/mol [1][2][3]
Exact Mass205.91341 Da[1][3]
Monoisotopic Mass205.91341 Da[3][4]
Physical Properties
Melting Point55.5 °C[1][4][5]
Boiling Point (Predicted)233.0 ± 20.0 °C[1]
Density (Predicted)1.788 ± 0.06 g/cm³[1]
Chemical Properties
pKa (Predicted)7.47 ± 0.10[1]
XLogP32.9[1][3]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count1[1]
Rotatable Bond Count0[1]
Topological Polar Surface Area20.2 Ų[3]
Complexity99.1[1]

Safety and Handling

This compound is classified as a hazardous substance. The following GHS hazard classifications have been reported:

  • H302: Harmful if swallowed (Acute toxicity, oral, Category 4).[3][5]

  • H315: Causes skin irritation (Skin corrosion/irritation, Category 2).[3][5]

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A).[3][5]

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3).[3][5]

Precautionary Measures:

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

Experimental Protocols

General Synthetic Pathway: Electrophilic Aromatic Substitution

The synthesis would likely proceed via a two-step electrophilic aromatic substitution on a suitable phenol precursor. A plausible, though not experimentally verified, workflow is outlined below.

G start Starting Material (e.g., 3-chlorophenol) step1 Step 1: Bromination (Electrophilic Aromatic Substitution) start->step1 Brominating Agent (e.g., Br2, NBS) intermediate Intermediate Products (Isomeric Mixture) step1->intermediate step2 Step 2: Purification (e.g., Column Chromatography) intermediate->step2 product Final Product (this compound) step2->product

Figure 2: A potential experimental workflow for the synthesis of this compound.

Methodology:

  • Starting Material Selection: A potential starting material is 3-chlorophenol. The hydroxyl group is a strongly activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director.

  • Electrophilic Bromination: The 3-chlorophenol would be subjected to electrophilic bromination using a suitable brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of a catalyst or in an appropriate solvent like acetic acid. The hydroxyl group would primarily direct the incoming bromine electrophile to the positions ortho and para to it (positions 2, 4, and 6). The chlorine at position 3 would also influence the regioselectivity. This would likely result in a mixture of isomeric products.

  • Purification: The desired this compound isomer would then need to be separated from the other isomers (e.g., 4-bromo-3-chlorophenol, 6-bromo-3-chlorophenol, and potentially poly-brominated products). This separation would typically be achieved using techniques such as column chromatography or recrystallization.

It is important to note that controlling the regioselectivity of this reaction would be a key challenge.

Potential Applications in Research and Drug Development

While specific biological activities or drug development applications for this compound have not been identified in the literature, halogenated phenols as a class are important intermediates in organic synthesis and medicinal chemistry. For instance, the related compound 3-bromo-2-chlorophenol has been reported as a pharmaceutical intermediate for preparing PD-1/PD-L1 inhibitors and dual inhibitors for the D2 and DAT receptors.[6]

The presence of bromine and chlorine atoms on the phenol ring provides reactive handles for further chemical modifications, making it a potentially useful building block for creating libraries of compounds for drug discovery screening. The lipophilicity and electronic properties of the molecule, influenced by the halogen substituents, could be of interest in designing molecules with specific target interactions.

Potential Research Areas:

  • Medicinal Chemistry: As a scaffold for the synthesis of novel bioactive molecules.

  • Materials Science: As a monomer or precursor for halogenated polymers with specific properties.

  • Environmental Science: As a reference standard for the detection and analysis of halogenated environmental contaminants. Halogenated phenols are known precursors to the formation of toxic dioxins and furans in thermal processes.[7]

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the public databases searched. However, data for isomeric compounds such as 2-bromo-4-chlorophenol and 4-bromo-2-chlorophenol are available and can provide an indication of the expected spectral features.[8][9][10][11][12][13] For unambiguous structure confirmation of synthesized this compound, acquisition and interpretation of its 1H NMR, 13C NMR, IR, and mass spectra would be essential.

References

2-Bromo-3-chlorophenol molecular weight and formula.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for 2-Bromo-3-chlorophenol, a halogenated aromatic compound relevant to researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular attributes of this compound are summarized below.

PropertyValueCitations
Molecular FormulaC₆H₄BrClO[1][2][3][4][5][6]
Molecular Weight207.45 g/mol [1][2][3][4]
Exact Mass205.91341 Da[1][3]

Molecular Structure

The structural arrangement of atoms in this compound is depicted in the following diagram.

Figure 1. Chemical structure of this compound.

References

Predicted ¹H and ¹³C NMR spectra for 2-Bromo-3-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Bromo-3-chlorophenol

This guide provides a detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for this compound. The analysis is grounded in fundamental NMR principles and established substituent effects on the chemical shifts of aromatic compounds. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation.

Principles of NMR Prediction for Substituted Aromatics

The chemical shifts in the NMR spectra of substituted benzene derivatives are influenced by the electronic effects of the substituents. Both electron-donating and electron-withdrawing groups alter the electron density at various positions on the aromatic ring, leading to characteristic shielding (upfield shift) or deshielding (downfield shift) of the nuclei.[1][2]

For this compound, the following substituent effects are considered:

  • Hydroxyl (-OH) group: A strong electron-donating group that increases electron density, particularly at the ortho and para positions, causing an upfield shift for the corresponding nuclei. The carbon directly attached to the hydroxyl group (ipso-carbon) is significantly deshielded.[3][4]

  • Halogens (-Br, -Cl): These are electronegative and electron-withdrawing through an inductive effect, but electron-donating via resonance. Their overall effect is a deshielding of the aromatic protons and carbons compared to benzene.[1]

The predicted spectra are generated by considering the additive effects of these three substituents on the benzene ring.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum for this compound is expected to show three distinct signals for the three aromatic protons. The hydroxyl proton will appear as a separate signal, often a broad singlet, whose chemical shift is highly dependent on solvent, concentration, and temperature.[4][5][6]

Key Features:

  • H-4: This proton is para to the bromine and meta to both the hydroxyl and chlorine groups. It is expected to be the most deshielded of the aromatic protons.

  • H-5: This proton is meta to the bromine and para to the chlorine.

  • H-6: This proton is ortho to the hydroxyl group and will be the most shielded.

The splitting patterns are predicted based on spin-spin coupling with neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
OH5.0 - 6.0Broad Singlet-
H-4~ 7.35Doublet of Doublets (dd)J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5
H-5~ 7.10Triplet (t) or Doublet of Doublets (dd)J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0
H-6~ 6.90Doublet of Doublets (dd)J(H6-H5) ≈ 8.0, J(H6-H4) ≈ 1.5

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is predicted to display six unique signals, one for each carbon atom in the benzene ring, as there is no molecular symmetry. The chemical shifts are estimated based on the additive effects of the -OH, -Br, and -Cl substituents on the base value of benzene (128.5 ppm).

Key Features:

  • C-1 (ipso-carbon to -OH): Expected to be the most deshielded aromatic carbon due to the electronegativity of the attached oxygen.[4]

  • C-2 (ipso-carbon to -Br): The chemical shift will be influenced by the direct attachment of bromine.

  • C-3 (ipso-carbon to -Cl): The chemical shift will be influenced by the direct attachment of chlorine.

  • C-4, C-5, C-6: These carbons will have shifts determined by their positions relative to the three substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon PositionPredicted Chemical Shift (δ, ppm)
C-1~ 152
C-2~ 112
C-3~ 132
C-4~ 129
C-5~ 123
C-6~ 118

Visualization of Molecular Structure and Proton Coupling

The following diagrams illustrate the molecular structure with atom numbering and the expected proton-proton coupling interactions.

Caption: Molecular structure of this compound with atom numbering.

Caption: Predicted ¹H-¹H coupling interactions in this compound.

Standard Experimental Protocol for NMR Analysis

The following provides a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of This compound B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) A->B C Add internal standard (e.g., TMS) B->C D Transfer to NMR tube C->D E Insert sample into NMR spectrometer (e.g., 400 MHz) D->E F Lock, tune, and shim E->F G Acquire 1H Spectrum F->G H Acquire 13C Spectrum F->H I Apply Fourier Transform G->I H->I J Phase and baseline correction I->J K Calibrate chemical shifts to TMS (0.00 ppm) J->K L Integrate 1H signals and pick peaks for both spectra K->L

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Detailed Methodologies:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6, DMSO-d6) in a clean vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Parameters (Example using a 400 MHz spectrometer):

    • ¹H NMR Acquisition:

      • Spectral Width: -2 to 12 ppm

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: ~3 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 8-16

      • Temperature: 298 K

    • ¹³C NMR Acquisition:

      • Spectral Width: 0 to 220 ppm

      • Pulse Program: Proton-decoupled (e.g., zgpg30)

      • Pulse Angle: 30 degrees

      • Acquisition Time: ~1 second

      • Relaxation Delay: 2 seconds

      • Number of Scans: 1024 or more, depending on sample concentration.

      • Temperature: 298 K

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • For the ¹H spectrum, integrate the area under each peak to determine the relative ratio of protons.

    • Perform peak picking for both spectra to identify the precise chemical shift of each signal.

References

Synthesis of 2-Bromo-3-chlorophenol from 3-chlorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathways for 2-Bromo-3-chlorophenol, a valuable substituted phenol derivative, commencing from the readily available starting material, 3-chlorophenol. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and expected outcomes, tailored for professionals in chemical research and drug development.

Introduction

This compound is a halogenated phenol of interest in organic synthesis, serving as a versatile building block for the construction of more complex molecules in the pharmaceutical and agrochemical industries. The strategic placement of the bromine and chlorine atoms, in addition to the hydroxyl group, offers multiple points for further functionalization. This guide focuses on the direct electrophilic bromination of 3-chlorophenol, a primary and accessible route to the target molecule.

Synthetic Pathway Overview: Electrophilic Aromatic Substitution

The primary route for the synthesis of this compound from 3-chlorophenol is through electrophilic aromatic substitution, specifically bromination. The regioselectivity of this reaction is governed by the directing effects of the two substituents on the aromatic ring: the hydroxyl (-OH) group and the chlorine (-Cl) atom.

  • Hydroxyl Group (-OH): A strongly activating and ortho, para-directing group.

  • Chlorine Atom (-Cl): A deactivating but ortho, para-directing group.

In 3-chlorophenol, the positions ortho to the hydroxyl group are C2 and C6, and the position para is C4. The chlorine atom at C3 will also direct incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6). The combined directing effects will likely lead to a mixture of brominated isomers. The primary products expected from the monobromination of 3-chlorophenol are:

  • This compound

  • 4-Bromo-3-chlorophenol

  • 6-Bromo-3-chlorophenol

The formation of the desired this compound is sterically hindered to some extent by the adjacent chlorine atom. However, the strong ortho-directing effect of the hydroxyl group makes its formation plausible. Separation of the resulting isomers is a critical step in obtaining the pure product.

Proposed Synthesis Pathway Diagram

The following diagram illustrates the direct bromination of 3-chlorophenol to yield a mixture of monobrominated products, including the target compound this compound.

Synthesis_Pathway 3-chlorophenol 3-chlorophenol Reaction Electrophilic Aromatic Substitution 3-chlorophenol->Reaction Brominating_Agent N-Bromosuccinimide (NBS) or Bromine (Br2) Brominating_Agent->Reaction Product_Mixture Mixture of Isomers Reaction->Product_Mixture Separation Chromatographic Separation Product_Mixture->Separation 2_Bromo_3_chlorophenol This compound (Target Product) 4_Bromo_3_chlorophenol 4-Bromo-3-chlorophenol (Isomer) 6_Bromo_3_chlorophenol 6-Bromo-3-chlorophenol (Isomer) Separation->2_Bromo_3_chlorophenol Separation->4_Bromo_3_chlorophenol Separation->6_Bromo_3_chlorophenol

Caption: Proposed synthesis of this compound via direct bromination.

Experimental Protocol: Direct Bromination using N-Bromosuccinimide

This protocol is a representative procedure adapted from general methods for the bromination of phenols.[1] The use of N-Bromosuccinimide (NBS) is often preferred for its milder reaction conditions and better control over monobromination compared to elemental bromine.

Materials:

  • 3-chlorophenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-chlorophenol (1.0 eq) in anhydrous acetonitrile.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with continuous stirring.

  • Addition of NBS: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 8:2).

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), remove the acetonitrile under reduced pressure using a rotary evaporator.

    • To the residue, add water and extract the product with dichloromethane (3 x volume of water).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic solution under reduced pressure to obtain the crude product mixture.

    • Purify the crude mixture by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to separate the isomers. The polarity of the isomers will differ, allowing for their separation.

Data Presentation

The following table summarizes the key reactants and expected products for the synthesis. Due to the formation of an isomeric mixture, the yield of the desired this compound is dependent on the success of the separation process.

Compound Molecular Formula Molar Mass ( g/mol ) Role Stoichiometric Ratio Notes
3-chlorophenolC₆H₅ClO128.56Starting Material1.0
N-BromosuccinimideC₄H₄BrNO₂177.98Brominating Agent1.05A slight excess is used to ensure complete consumption of the starting material.
This compoundC₆H₄BrClO207.45Target ProductVariableYield depends on regioselectivity and purification efficiency.
4-Bromo-3-chlorophenolC₆H₄BrClO207.45Isomeric ByproductVariableExpected as a significant byproduct.
6-Bromo-3-chlorophenolC₆H₄BrClO207.45Isomeric ByproductVariableExpected as a potential byproduct.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental procedure.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve Dissolve 3-chlorophenol in Acetonitrile Cool Cool to 0 °C Dissolve->Cool Add_NBS Add NBS portion-wise Cool->Add_NBS Stir Stir at RT for 12-16h Add_NBS->Stir Monitor Monitor by TLC Stir->Monitor Evaporate Remove Acetonitrile Monitor->Evaporate Extract Extract with Dichloromethane Evaporate->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Crude Product Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Isolate Isolate Pure Isomers Chromatography->Isolate

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from 3-chlorophenol via direct electrophilic bromination presents a feasible, albeit challenging, route due to the formation of isomeric byproducts. The success of this synthesis hinges on careful control of reaction conditions to influence regioselectivity and, most importantly, on a robust purification strategy, such as column chromatography, to isolate the desired product. The provided protocol serves as a comprehensive guide for researchers to undertake this synthesis, with the understanding that optimization of reaction and purification conditions may be necessary to achieve the desired yield and purity of this compound.

References

An In-depth Technical Guide to the Key Reactive Sites of 2-Bromo-3-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-chlorophenol is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. A thorough understanding of its key reactive sites is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the reactivity of the this compound molecule, focusing on the influence of its substituent groups—hydroxyl, bromo, and chloro—on the aromatic ring. This document synthesizes theoretical principles with data from analogous compounds to predict and explain the molecule's behavior in various chemical transformations. While specific experimental data for this compound is limited in publicly available literature, this guide offers detailed hypothetical experimental protocols for key reactions, providing a robust starting point for laboratory investigation.

Introduction

The strategic functionalization of aromatic rings is a cornerstone of modern synthetic chemistry. Halogenated phenols, such as this compound, are particularly valuable synthons due to the unique electronic properties conferred by the hydroxyl and halogen substituents. These groups modulate the electron density of the benzene ring and provide specific sites for further chemical modification. This guide will dissect the reactivity of this compound by examining its three principal reactive domains: the phenolic hydroxyl group, the aromatic ring itself, and the carbon-halogen bonds.

Analysis of Key Reactive Sites

The reactivity of this compound is governed by the interplay of the electronic effects of its three substituents.

  • Hydroxyl Group (-OH): As a strong activating group, the hydroxyl group significantly increases the electron density of the aromatic ring through its +M (mesomeric) effect, making the ring more susceptible to electrophilic attack. It is also a proton donor, and its acidity is influenced by the electron-withdrawing halogen substituents.

  • Bromo (-Br) and Chloro (-Cl) Groups: Both halogens are deactivating groups due to their -I (inductive) effect, which withdraws electron density from the ring. However, they are also ortho, para-directing because of their +M effect, where their lone pairs can stabilize the arenium ion intermediate formed during electrophilic substitution.

A logical representation of the directing effects of the substituents on the aromatic ring is presented below.

G cluster_molecule This compound cluster_substituents Substituent Effects cluster_effects Electronic Effects cluster_ring_positions Reactive Positions on Aromatic Ring mol C₆H₄BrClO OH Hydroxyl (-OH) (Position 1) Br Bromo (-Br) (Position 2) Cl Chloro (-Cl) (Position 3) OH_effect Strongly Activating (+M) Ortho, Para-Directing OH->OH_effect exerts Halogen_effect Deactivating (-I) Ortho, Para-Directing (+M) Br->Halogen_effect exerts Cl->Halogen_effect exerts C4 C4 (para to -OH) OH_effect->C4 Directs to C6 C6 (ortho to -OH) OH_effect->C6 Directs to Halogen_effect->C4 Directs to Halogen_effect->C6 Directs to C5 C5 Halogen_effect->C5 Directs to (ortho to Cl, meta to Br)

Figure 1: Logical relationship of substituent effects on the reactive positions of the this compound aromatic ring.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The primary sites for electrophilic attack on the this compound ring are the positions ortho and para to the strongly activating hydroxyl group. These are the C6 and C4 positions, respectively. The deactivating effect of the halogens will slow down the reaction rate compared to phenol itself, but the directing influence of the hydroxyl group will be dominant.

Predicted Reactivity Order for Electrophilic Substitution: C6 > C4 > C5

  • C6 Position: This position is ortho to the hydroxyl group and is sterically the most accessible of the activated positions.

  • C4 Position: This position is para to the hydroxyl group and will also be a major site of substitution.

  • C5 Position: This position is meta to the hydroxyl group and is the least likely to undergo electrophilic attack.

Table 1: Relative Reactivity of Substituted Phenols in Bromination (Qualitative)

CompoundSubstituent EffectsPredicted Reactivity Relative to Phenol
Phenol-OH (activating)High
o-Cresol-OH (activating), -CH₃ (activating)Very High
m-Chlorophenol-OH (activating), -Cl (deactivating)Moderate
o-Chlorophenol-OH (activating), -Cl (deactivating)Low
o-Bromophenol-OH (activating), -Br (deactivating)Low
This compound -OH (activating), -Br (deactivating), -Cl (deactivating) Very Low (Predicted)
Reactivity of the Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can undergo reactions such as Williamson ether synthesis. The acidity of the hydroxyl group in this compound is expected to be higher than that of phenol due to the electron-withdrawing effects of the two halogen atoms.

Reactivity of the Carbon-Halogen Bonds: Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the this compound ring is challenging due to the absence of strong electron-withdrawing groups ortho or para to the halogens. However, under forcing conditions (high temperature and pressure), nucleophilic substitution of the halogens may be possible. Generally, in SNAr reactions, the carbon-chlorine bond is less reactive than the carbon-bromine bond. The relative reactivity is also influenced by the position of the halogen and the nature of the nucleophile.

Experimental Protocols (Hypothetical)

The following protocols are based on established procedures for similar compounds and are intended as a starting point for the experimental investigation of this compound.

Electrophilic Nitration of this compound

This protocol describes the introduction of a nitro group onto the aromatic ring, which is expected to occur predominantly at the C6 position.

G start Start step1 Dissolve this compound in Glacial Acetic Acid start->step1 step2 Cool to 0-5 °C step1->step2 step3 Add Nitrating Mixture (HNO₃/H₂SO₄) Dropwise step2->step3 step4 Stir at 0-5 °C for 2h step3->step4 step5 Pour onto Ice-Water step4->step5 step6 Filter and Wash Precipitate step5->step6 step7 Recrystallize from Ethanol/Water step6->step7 end Obtain 2-Bromo-3-chloro-6-nitrophenol step7->end

An In-depth Technical Guide to the Electron-Donating and Withdrawing Effects in 2-Bromo-3-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic properties of 2-bromo-3-chlorophenol, a halogenated aromatic compound of interest in various fields of chemical research and development. By examining the interplay of inductive and resonance effects of the bromo and chloro substituents, this document offers insights into the molecule's reactivity, acidity, and spectroscopic characteristics. This guide is intended to serve as a valuable resource for scientists engaged in drug design, synthesis, and analysis, where a thorough understanding of molecular electronics is paramount.

Introduction to Electronic Effects

The chemical behavior of a substituted benzene derivative is profoundly influenced by the nature of its substituents. These groups can either donate or withdraw electron density from the aromatic ring, thereby affecting its reactivity towards electrophiles and nucleophiles, as well as influencing the properties of other functional groups attached to the ring. In this compound, the hydroxyl, bromo, and chloro groups each contribute to the overall electronic landscape of the molecule through a combination of two primary mechanisms: the inductive effect and the resonance effect.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between atoms. Halogens, being more electronegative than carbon, exert an electron-withdrawing inductive effect (-I), pulling electron density away from the benzene ring. This effect weakens with distance.

  • Resonance Effect (M or R): This effect involves the delocalization of pi (π) electrons and lone pairs between the substituent and the aromatic ring. Halogens, possessing lone pairs of electrons, can donate electron density to the ring via the resonance effect (+R). This donation is most pronounced at the ortho and para positions. For halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall electron-withdrawing character.[1][2]

The presence of multiple substituents, as in this compound, results in a complex interplay of these effects, which ultimately determines the molecule's chemical personality.

Analysis of Substituent Effects in this compound

In this compound, the hydroxyl group (-OH) is an activating, ortho-, para-directing group due to its strong +R effect, which outweighs its -I effect. The bromo and chloro substituents are both deactivating, ortho-, para-directing groups, with their -I effect being dominant over their +R effect.[1][3]

The positions of the substituents are crucial:

  • 2-Bromo (ortho): The bromo group at the ortho position exerts a strong -I effect due to its proximity to the hydroxyl group and the rest of the ring. Its +R effect donates electron density to the ring, partially offsetting the inductive withdrawal. However, the ortho position also introduces a significant steric effect, which can influence the conformation of the hydroxyl group and its interactions.

  • 3-Chloro (meta): The chloro group at the meta position primarily exerts a -I effect. The resonance effect from the meta position is negligible.[4]

The combination of these effects makes the aromatic ring electron-deficient and influences the acidity of the phenolic proton. The electron-withdrawing nature of the halogens stabilizes the phenoxide anion formed upon deprotonation, thereby increasing the acidity of the phenol compared to the unsubstituted phenol.

Logical Relationship of Electronic Effects

The following diagram illustrates the interplay of inductive and resonance effects in this compound, leading to the overall electron-withdrawing nature of the halogen substituents and their impact on the phenoxide anion's stability.

G Interplay of Electronic Effects in this compound cluster_substituents Substituent Effects cluster_effects Electronic Mechanisms cluster_outcome Overall Impact Bromo (ortho) Bromo (ortho) Inductive Effect (-I) Inductive Effect (-I) Bromo (ortho)->Inductive Effect (-I) Strong Resonance Effect (+R) Resonance Effect (+R) Bromo (ortho)->Resonance Effect (+R) Moderate Chloro (meta) Chloro (meta) Chloro (meta)->Inductive Effect (-I) Strong Hydroxyl Hydroxyl Hydroxyl->Inductive Effect (-I) Weak Hydroxyl->Resonance Effect (+R) Strong, Donating Ring Electron Density Ring Electron Density Inductive Effect (-I)->Ring Electron Density Decreases Phenoxide Stability Phenoxide Stability Inductive Effect (-I)->Phenoxide Stability Increases Resonance Effect (+R)->Ring Electron Density Increases (ortho/para) Resonance Effect (+R)->Phenoxide Stability Decreases Ring Electron Density->Phenoxide Stability Affects Acidity (pKa) Acidity (pKa) Phenoxide Stability->Acidity (pKa) Decreases pKa G Workflow for Spectrophotometric pKa Determination Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Prepare Samples Prepare Samples Prepare Stock Solution->Prepare Samples Prepare Buffer Series Prepare Buffer Series Prepare Buffer Series->Prepare Samples Measure Spectra Measure Spectra Prepare Samples->Measure Spectra Data Analysis Data Analysis Measure Spectra->Data Analysis Determine pKa Determine pKa Data Analysis->Determine pKa End End Determine pKa->End

References

An In-depth Technical Guide to the Solubility of 2-Bromo-3-chlorophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2-bromo-3-chlorophenol, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. In the absence of extensive published quantitative solubility data, this document establishes a foundational framework for researchers, scientists, and drug development professionals. It details the critical physicochemical properties of the molecule that govern its solubility, offers a qualitative prediction of its behavior in various organic solvent classes, and provides a rigorous, step-by-step experimental protocol for the accurate determination of its equilibrium solubility. Furthermore, this guide discusses theoretical models for solubility prediction and emphasizes the principles of scientific integrity and self-validating methodologies essential for regulatory and research applications.

Introduction and Physicochemical Profile

This compound (CAS No. 855836-62-3) is a halogenated phenol whose utility as a synthetic building block is contingent upon a thorough understanding of its physicochemical properties.[1][2] Solubility is a paramount parameter, directly influencing reaction kinetics, process efficiency, purification strategies (such as crystallization), and the formulation of final products. An accurate grasp of how this compound behaves in different organic solvents is crucial for optimizing synthetic routes and ensuring process scalability and reproducibility.

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.[3] The molecular structure of this compound features a polar hydroxyl (-OH) group capable of hydrogen bonding, and a larger, non-polar aromatic ring substituted with a bromine and a chlorine atom. This duality suggests a nuanced solubility profile, with potential miscibility in a range of solvents.

Below is a summary of its key physicochemical properties, which form the basis for predicting and understanding its solubility.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₆H₄BrClO[2]
Molecular Weight 207.45 g/mol [2]
Melting Point 55.5 °C[4]
Boiling Point (Predicted) 233.0 ± 20.0 °C[4]
pKa (Predicted) 7.47 ± 0.10[4]
LogP (Octanol-Water Partition Coefficient) 2.9 / 2.81[1][4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 1[4]

The predicted pKa of 7.47 indicates it is a weak acid.[4] The LogP value of ~2.9 suggests a moderate degree of lipophilicity, indicating that it will favor non-polar environments over water, a key factor for its solubility in organic solvents.[1]

cluster_main This compound Profile cluster_props Key Physicochemical Properties COMPOUND This compound (C₆H₄BrClO) MW MW: 207.45 g/mol COMPOUND->MW MP Melting Point: 55.5 °C COMPOUND->MP LOGP LogP: ~2.9 COMPOUND->LOGP PKA pKa: ~7.47 (Predicted) COMPOUND->PKA PREP 1. Preparation Add excess solid solute to solvent in vials. EQUIL 2. Equilibration Agitate at constant temperature (e.g., 24-72h). PREP->EQUIL VALIDATE Confirm equilibrium by sampling at multiple time points. EQUIL->VALIDATE SAMPLE 3. Sampling Settle, withdraw supernatant, and filter (0.22 µm). VALIDATE->SAMPLE ANALYZE 4. Analysis Dilute sample and quantify using validated HPLC-UV method. SAMPLE->ANALYZE CALC 5. Calculation Calculate solubility using concentration and dilution factor. ANALYZE->CALC

References

2-Bromo-3-chlorophenol: A Technical Guide to its Stability and Degradation Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the stability and degradation profile of 2-Bromo-3-chlorophenol. Due to the limited availability of data specific to this compound, this guide synthesizes information from studies on related halogenated phenols to project its likely behavior under various stress conditions. The methodologies and potential degradation pathways described are based on established principles of organic chemistry and standard pharmaceutical forced degradation studies.

Chemical Stability Profile

Forced degradation studies are essential to understanding the intrinsic stability of a molecule. These studies involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and pathways.[1][3][4][5]

Table 1: Predicted Stability of this compound under Forced Degradation Conditions

Stress ConditionPredicted StabilityPotential Degradation ProductsProbable Degradation Pathway
Acid Hydrolysis Likely stable to mild acid. Degradation may occur under strong acidic conditions and heat.Halogenated catechols, Halogenated hydroquinones, PhenolHydrolytic cleavage of C-Br and C-Cl bonds (energetically difficult), Ring hydroxylation
Base Hydrolysis Susceptible to degradation, especially with heat.Halogenated phenoxides, Halogenated catechols, Polymerization productsNucleophilic aromatic substitution (SNAr) of halogens by hydroxide, Oxidative coupling
Oxidation Susceptible to degradation.Halogenated quinones, Ring-opened products (e.g., carboxylic acids), Dehalogenated phenolsOxidation of the phenol group, Hydroxylation of the aromatic ring, Dehalogenation, Ring cleavage[6][7][8]
Thermal Degradation expected at elevated temperatures.Dehalogenated phenols, Polyhalogenated dibenzofurans/dibenzodioxins (trace), CharHomolytic cleavage of C-Br and C-Cl bonds, Intermolecular condensation
Photolysis Susceptible to degradation upon exposure to UV light.Dehalogenated phenols, Isomers, Polymerization productsPhotolytic cleavage of C-Br and C-Cl bonds, Radical-mediated reactions[2][9]

Potential Degradation Pathways

The degradation of this compound is anticipated to proceed through several pathways, primarily involving the halogen and hydroxyl functional groups.

Oxidative Degradation

Phenols are known to be susceptible to oxidation.[1][3] The process for halogenated phenols typically involves the formation of radical species, followed by hydroxylation of the aromatic ring and potential ring cleavage.[6][7] Dehalogenation is also a common step in the oxidative degradation of halogenated phenols.[8]

Oxidative_Degradation This compound This compound Phenoxy_Radical Phenoxy_Radical This compound->Phenoxy_Radical [O] Hydroxylated_Intermediates Hydroxylated_Intermediates This compound->Hydroxylated_Intermediates + •OH Halogenated_Quinones Halogenated_Quinones Phenoxy_Radical->Halogenated_Quinones Further Oxidation Ring_Cleavage_Products Ring_Cleavage_Products Hydroxylated_Intermediates->Ring_Cleavage_Products Oxidation Dehalogenated_Phenols Dehalogenated_Phenols Hydroxylated_Intermediates->Dehalogenated_Phenols -Br, -Cl

Caption: Predicted Oxidative Degradation Pathway of this compound.

Photodegradation

Exposure to ultraviolet (UV) light can induce the photodegradation of halogenated phenols. This process often involves the homolytic cleavage of the carbon-halogen bond to form radical intermediates. These radicals can then participate in a variety of reactions, including hydrogen abstraction, dimerization, and reaction with oxygen. Dehalogenation is a primary outcome of photolytic stress.[10]

Photodegradation_Pathway cluster_initiation Initiation cluster_propagation Propagation This compound This compound Aryl_Radical Aryl_Radical This compound->Aryl_Radical (-Br• or -Cl•) Dehalogenated_Phenol Dehalogenated_Phenol Aryl_Radical->Dehalogenated_Phenol + H• (from solvent) Polymerization Polymerization Aryl_Radical->Polymerization + Aryl Radical Solvent Solvent (RH)

Caption: General Photodegradation Pathway for a Halogenated Phenol.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on a compound like this compound. These should be adapted and optimized for the specific analytical methods being used.

General Sample Preparation

A stock solution of this compound (e.g., 1 mg/mL) is typically prepared in a suitable solvent such as methanol or acetonitrile. This stock solution is then used for the individual stress studies.

Acid and Base Hydrolysis
  • Acid Hydrolysis : To an aliquot of the stock solution, add an equal volume of 0.1 N to 1 N hydrochloric acid. The mixture is then heated (e.g., at 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours). Samples are withdrawn at various time points, cooled to room temperature, and neutralized with an equivalent amount of base (e.g., 0.1 N to 1 N NaOH) before analysis.[5][11]

  • Base Hydrolysis : To an aliquot of the stock solution, add an equal volume of 0.1 N to 1 N sodium hydroxide. The mixture is heated under the same conditions as the acid hydrolysis study. Samples are withdrawn, cooled, and neutralized with an equivalent amount of acid (e.g., 0.1 N to 1 N HCl) before analysis.[5][11]

Oxidative Degradation
  • To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3-30% H₂O₂).

  • The mixture is kept at room temperature or slightly elevated temperature for a set duration, with samples taken at various intervals.

  • The reaction may be quenched by adding a reducing agent like sodium bisulfite, if necessary for the analytical method.

  • Samples are then diluted with the mobile phase for analysis.[1][5]

Thermal Degradation
  • Solid State : A sample of solid this compound is placed in a thermostatically controlled oven at a temperature below its melting point but high enough to induce degradation (e.g., 60-105°C). Samples are withdrawn at specified time points, dissolved in a suitable solvent, and analyzed.

  • Solution State : A solution of this compound is heated as in the hydrolysis studies, but without the addition of acid or base.

Photostability Testing
  • Solid and Solution States : Samples of solid this compound and its solution are exposed to a light source according to ICH Q1B guidelines. This typically involves exposure to a combination of visible and UV light with a specified overall illumination.

  • Control samples are kept in the dark under the same temperature conditions to differentiate between thermal and photolytic degradation.

  • Samples are analyzed at appropriate time intervals.

Caption: General Workflow for Forced Degradation Studies.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for stability testing, as it can separate the parent compound from its degradation products.[12][13] Coupling HPLC with mass spectrometry (MS) is invaluable for the identification and structural elucidation of unknown degradants.[12][13] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile or semi-volatile degradation products.[12]

Table 2: Recommended Analytical Techniques for Stability Studies

TechniqueApplicationInformation Provided
HPLC-UV Primary stability-indicating method for quantification.Separation of parent compound and degradation products, Quantification of purity and impurity levels.
LC-MS/MS Identification and structural elucidation of degradation products.Molecular weight and fragmentation patterns of degradants.[13]
GC-MS Analysis of volatile and semi-volatile degradation products.Identification of low molecular weight or thermally stable degradants.
NMR Spectroscopy Definitive structural elucidation of isolated degradation products.Detailed structural information of impurities.

Conclusion

While specific experimental data on the stability of this compound is scarce, a robust understanding of its potential degradation can be extrapolated from the extensive knowledge of other halogenated phenols. It is predicted to be most susceptible to oxidative and photolytic degradation, with a moderate susceptibility to base-catalyzed hydrolysis and thermal stress. The primary degradation pathways are likely to involve dehalogenation, hydroxylation of the aromatic ring, and potential ring cleavage under harsh oxidative conditions. The experimental protocols and analytical methods outlined in this guide provide a solid framework for researchers to conduct detailed stability studies and develop stability-indicating methods for this compound and related compounds.

References

Methodological & Application

Application Notes and Protocols: The Role of 2-Bromo-3-chlorophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-chlorophenol is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a hydroxyl group, a bromine atom, and a chlorine atom on the benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. This document provides an overview of its applications, particularly in the synthesis of pharmaceutical intermediates, and offers detailed protocols for key synthetic transformations.

The strategic placement of the halogen atoms allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. The hydroxyl group can be readily derivatized to form ethers or esters, further expanding its synthetic utility. These characteristics make this compound a valuable building block for the synthesis of biologically active molecules, including potential inhibitors of immune checkpoints and central nervous system receptor modulators.

Applications in Pharmaceutical Intermediate Synthesis

Recent literature suggests the utility of this compound and its isomers as key intermediates in the development of novel therapeutic agents. The core structure of this compound is amenable to modifications that are crucial for creating molecules with desired pharmacological properties.

Precursor for PD-1/PD-L1 Pathway Inhibitors

The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are critical components of an immune checkpoint pathway that cancer cells can exploit to evade the immune system. Small molecule inhibitors targeting the PD-1/PD-L1 interaction are a promising area of cancer immunotherapy.[1] The biphenyl scaffold is a common feature in many of these inhibitors. This compound can serve as a key starting material for the synthesis of such biphenyl derivatives through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Intermediate for Dopamine D2 and Dopamine Transporter (DAT) Dual Inhibitors

Dual inhibitors of the dopamine D2 receptor and the dopamine transporter (DAT) have potential applications in treating various neuropsychiatric disorders. The synthesis of complex heterocyclic systems required for these inhibitors can be facilitated by using functionalized aromatic precursors like this compound. The strategic introduction of amine or other functionalities via reactions such as the Ullmann condensation can lead to the core structures of these dual-acting agents.

Key Synthetic Reactions and Experimental Protocols

The utility of this compound in organic synthesis is centered around several key chemical transformations. Below are detailed protocols for some of the most relevant reactions.

Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The bromine atom of this compound can be selectively coupled with a variety of boronic acids.

Proposed Experimental Protocol: Synthesis of 2-(Aryl)-3-chlorophenol

This protocol is adapted from a similar synthesis of biphenyl derivatives.[2]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.0 mmol) and the desired arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (10 mL) and water (1 mL), add potassium carbonate (2.8 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the mixture.

  • Stir the reaction mixture at 80 °C for 8 hours under a nitrogen atmosphere.

  • After cooling to room temperature, filter the undissolved solid.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for a Representative Suzuki-Miyaura Coupling

The following table presents data from a similar Suzuki coupling reaction to provide an expectation of potential yields.

Starting Material (Aryl Halide)Coupling Partner (Boronic Acid)CatalystBaseSolventYield (%)Purity (%)Reference
3-Bromo-2-methylanilinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂ONot specifiedNot specified[2]
9-Benzyl-6-chloropurinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene77Not specified[3]
Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers from an alcohol and an alkyl halide. The hydroxyl group of this compound can be deprotonated with a strong base to form a phenoxide, which then acts as a nucleophile.

Proposed Experimental Protocol: Synthesis of 1-Bromo-2-chloro-3-alkoxybenzene

This protocol is a general procedure for the Williamson ether synthesis.[4][5]

Materials:

  • This compound

  • Sodium hydride (NaH) or Potassium hydroxide (KOH)

  • Alkyl halide (e.g., Iodomethane, Ethyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 mmol, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.2 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Representative Ether Synthesis

PhenolAlkylating AgentBaseSolventYield (%)Reference
3-Bromo-4-hydroxybenzaldehyde(2-bromo-[1,1'-biphenyl]-3-yl)methanolK₂CO₃DMF39[1]
4-CresolChloroacetic acidKOHWaterNot specified[4]
Ullmann Condensation for C-N Bond Formation

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is particularly useful for synthesizing N-aryl amines, which are important scaffolds in many pharmaceutical compounds.

Proposed Experimental Protocol: Synthesis of N-(2-Bromo-3-chlorophenyl)amine

This protocol is based on general procedures for the Ullmann condensation.[6]

Materials:

  • This compound (Note: this protocol describes the amination of an aryl halide, the bromine on this compound would be the reactive site)

  • Amine (e.g., Aniline, Benzylamine)

  • Copper(I) iodide (CuI)

  • L-proline or another suitable ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • In a reaction vessel, combine this compound (1.0 mmol), the desired amine (1.2 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous DMSO (5 mL) to the mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 24-48 hours under a nitrogen atmosphere.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for a Representative Ullmann Condensation

Aryl HalideAmineCatalyst/LigandBaseSolventYield (%)Reference
2-Chlorobenzoic acid2-AminopyridineCopperK₂CO₃Dry Media (Microwave)64[7]
4-IodotoluenePyrazoleCuI/LigandNot specifiedNot specifiedNot specified[8]

Signaling Pathways and Workflow Diagrams

While this compound is not directly involved in signaling pathways, its derivatives are designed to interact with them. The following diagrams illustrate the logical workflow of its application in synthesizing molecules that target specific biological pathways.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_intermediates Key Intermediates cluster_targets Potential Therapeutic Targets A This compound B Suzuki-Miyaura Coupling A->B C Williamson Ether Synthesis A->C D Ullmann Condensation A->D E Biaryl Phenol Derivative B->E F Aryl Ether Derivative C->F G N-Aryl Amine Derivative D->G H PD-1/PD-L1 Inhibitors E->H I D2/DAT Dual Inhibitors G->I

Caption: Synthetic pathways from this compound.

The above diagram illustrates the central role of this compound as a starting material for various synthetic transformations. These reactions lead to key intermediates that are precursors to molecules targeting important biological pathways in drug discovery.

G A Start: this compound + Arylboronic Acid B Reaction Setup: Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O A->B Step 1 C Reaction Conditions: Heat to 80°C, 8h under N₂ atmosphere B->C Step 2 D Workup: Filter, Concentrate, Extract with Ethyl Acetate C->D Step 3 E Purification: Column Chromatography D->E Step 4 F Product: 2-(Aryl)-3-chlorophenol E->F Step 5

Caption: Experimental workflow for Suzuki-Miyaura coupling.

This diagram outlines the sequential steps involved in a typical Suzuki-Miyaura cross-coupling reaction using this compound, from the initial setup to the final purified product.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant potential in the development of new pharmaceutical agents. Its trifunctional nature allows for a wide range of chemical modifications, enabling the synthesis of complex molecules with diverse biological activities. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this compound in their synthetic endeavors. Further research into the applications of this compound is warranted to uncover new synthetic routes and develop novel therapeutic agents.

References

The Versatility of 2-Bromo-3-chlorophenol as a Pharmaceutical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: While 2-Bromo-3-chlorophenol possesses a reactive structure amenable to various organic syntheses, publicly available literature detailing its specific use as a direct intermediate in the synthesis of marketed pharmaceuticals is limited. The following application notes and protocols are based on the known reactivity of halogenated phenols and serve as a guide to its potential applications in drug discovery and development, drawing parallels from structurally related compounds.

Introduction

This compound is a halogenated aromatic compound with a unique substitution pattern that makes it a potentially valuable building block in medicinal chemistry. The presence of three distinct functional groups—a hydroxyl group, a bromine atom, and a chlorine atom—at specific positions on the benzene ring offers multiple avenues for synthetic modification. This allows for the construction of complex molecular architectures and the exploration of diverse chemical space in the pursuit of novel therapeutic agents. The hydroxyl group can undergo etherification or esterification, while the halogen atoms are amenable to various cross-coupling reactions, enabling the introduction of a wide range of substituents to modulate the biological activity, selectivity, and pharmacokinetic properties of the resulting molecules.

Potential Therapeutic Applications

Based on the applications of structurally similar brominated and chlorinated phenols, this compound could serve as a key intermediate in the synthesis of compounds targeting a variety of diseases. These potential applications include:

  • Anticancer Agents: Halogenated aromatic compounds are integral components of numerous kinase inhibitors and other anticancer drugs. The 2-bromo-3-chlorophenyl scaffold could be incorporated into molecules designed to inhibit specific signaling pathways involved in tumor growth and proliferation.

  • Neurological Drugs: The core structure of this compound may be suitable for developing ligands for central nervous system (CNS) receptors, potentially leading to new treatments for neurodegenerative diseases or psychiatric disorders.

  • Infectious Disease Therapeutics: The unique electronic properties conferred by the halogen atoms could be exploited to design novel antibacterial or antiviral agents.

Data Presentation

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₄BrClO
Molecular Weight 207.45 g/mol
Appearance Light yellow solid
Melting Point 55-57 °C
Boiling Point 233 °C (Predicted)
pKa 7.5 (Predicted)

Experimental Protocols

The following protocols describe a hypothetical synthetic route to a series of substituted diaryl ether derivatives from this compound. Diaryl ethers are a common motif in many biologically active molecules, including some kinase inhibitors.

Application Note 1: Synthesis of Substituted Diaryl Ether Derivatives as Potential Kinase Inhibitors

This protocol outlines a two-step synthesis of novel diaryl ether derivatives starting from this compound. The first step involves a Williamson ether synthesis to couple this compound with a substituted benzyl bromide. The second step is a Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl or heteroaryl groups at the 2-position of the phenol ring.

Step 1: Williamson Ether Synthesis

This reaction forms the diaryl ether linkage.

Materials:

  • This compound

  • 4-Methoxybenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-methoxybenzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-bromo-2-chloro-3-((4-methoxybenzyl)oxy)benzene.

Hypothetical Quantitative Data for Williamson Ether Synthesis

ReactantProductYield (%)Purity (HPLC)
This compound1-bromo-2-chloro-3-((4-methoxybenzyl)oxy)benzene85>98%

Step 2: Suzuki-Miyaura Cross-Coupling

This reaction introduces diversity at the 2-position of the phenolic ring.

Materials:

  • 1-bromo-2-chloro-3-((4-methoxybenzyl)oxy)benzene

  • Arylboronic acid (e.g., 4-pyridinylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine 1-bromo-2-chloro-3-((4-methoxybenzyl)oxy)benzene (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 90°C and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final substituted diaryl ether derivative.

Hypothetical Quantitative Data for Suzuki-Miyaura Cross-Coupling

Starting MaterialProductYield (%)Purity (HPLC)
1-bromo-2-chloro-3-((4-methoxybenzyl)oxy)benzene2-(2-chloro-3-((4-methoxybenzyl)oxy)phenyl)pyridine75>99%

Mandatory Visualizations

Experimental Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Suzuki-Miyaura Cross-Coupling A This compound C Reaction with K2CO3 in DMF A->C B 4-Methoxybenzyl bromide B->C D 1-bromo-2-chloro-3-((4-methoxybenzyl)oxy)benzene C->D Yield: 85% F Reaction with Pd(dppf)Cl2 and K2CO3 D->F E Arylboronic acid E->F G Final Diaryl Ether Derivative F->G Yield: 75%

Caption: Synthetic workflow for diaryl ether derivatives.

Hypothetical Signaling Pathway

The synthesized diaryl ether derivatives could potentially act as inhibitors of a tyrosine kinase signaling pathway, which is often dysregulated in cancer.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor Tyrosine Kinase Receptor Downstream Downstream Signaling Proteins Receptor->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Diaryl Ether Derivative Inhibitor->Receptor Inhibition

Caption: Inhibition of a tyrosine kinase signaling pathway.

Application Notes and Protocols: 2-Bromo-3-chlorophenol as a Precursor in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-3-chlorophenol is a halogenated aromatic compound belonging to the class of chlorophenols. While specific, large-scale applications of this compound as a direct precursor in commercial agrochemical synthesis are not extensively documented in publicly available literature, its structural isomer, 4-bromo-2-chlorophenol, serves as a crucial intermediate in the production of the widely used organophosphate insecticide, profenofos.[1][2] This document will therefore focus on the well-established use of brominated chlorophenols in agrochemical development, using the synthesis and mode of action of profenofos from 4-bromo-2-chlorophenol as a detailed case study. This information provides a valuable framework for researchers exploring the potential of other isomers like this compound in the design and synthesis of novel agrochemicals.

The introduction of halogen atoms into a molecule can significantly influence its biological activity, metabolic stability, and physicochemical properties, making halogenated phenols attractive starting materials in agrochemical research.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₆H₄BrClO[3]
Molecular Weight 207.45 g/mol [3]
CAS Number 855836-62-3[4]
Melting Point 55.5 °C[4]
Boiling Point (Predicted) 233.0 ± 20.0 °C[4]
pKa (Predicted) 7.47 ± 0.10[4]
LogP 2.80810[4]

Case Study: 4-Bromo-2-chlorophenol in the Synthesis of Profenofos

The synthesis of the organophosphate insecticide profenofos is a prime example of the industrial application of a brominated chlorophenol as a key precursor.

Synthesis of 4-Bromo-2-chlorophenol

The precursor, 4-bromo-2-chlorophenol, is typically synthesized via the bromination of 2-chlorophenol.[5]

G start 2-Chlorophenol product 4-Bromo-2-chlorophenol start->product Bromination reagent Bromine (Br₂) reagent->product byproduct Byproducts (e.g., 2-Chloro-6-bromophenol) product->byproduct Purification (Recrystallization)

Synthesis of 4-Bromo-2-chlorophenol.
Synthesis of Profenofos

Profenofos is synthesized from 4-bromo-2-chlorophenol through a multi-step process that involves phosphorylation and subsequent alkylation.[5][6][7]

G cluster_0 Phosphorylation cluster_1 Amine Salt Formation cluster_2 Alkylation & Final Product start 4-Bromo-2-chlorophenol intermediate1 O,O-diethyl-O-(2-chloro-4-bromophenyl)-phosphorothioate start->intermediate1 reagent1 O,O-diethylthiophosphoryl chloride + Sodium Hydroxide reagent1->intermediate1 intermediate2 Amine Salt Intermediate intermediate1->intermediate2 reagent2 Trimethylamine reagent2->intermediate2 product Profenofos intermediate2->product reagent3 n-propyl bromide + DMF (catalyst) reagent3->product

Synthesis of Profenofos from 4-Bromo-2-chlorophenol.
Experimental Protocols

The following protocols are based on patented industrial synthesis methods.[5][6][7]

Protocol 1: Synthesis of High-Purity 4-Bromo-2-chlorophenol

  • Reaction Setup: In a suitable reactor, charge 2-chlorophenol.

  • Bromination: Add bromine (Br₂) in a 1:1 molar ratio to the 2-chlorophenol.

  • Reaction Conditions: Maintain the reaction temperature between 30-50°C for 20-25 hours.

  • Purification: The crude product is subjected to 3-5 cycles of recrystallization. This involves slowly heating the product to 48-50°C and then allowing it to cool naturally to 42-43°C. This process is effective in separating the desired 4-bromo-2-chlorophenol from isomers like 2-chloro-6-bromophenol.

Protocol 2: Synthesis of Profenofos

  • Phosphorylation: React the purified 4-bromo-2-chlorophenol with O,O-diethylthiophosphoryl chloride and sodium hydroxide. The molar ratio of the brominated phenol, sodium hydroxide, and the phosphoryl chloride is typically 1:(1-2):(1-2). The reaction is conducted at 30-60°C for 20-25 hours to form O,O-diethyl-O-(2-chloro-4-bromophenyl)-phosphorothioate.

  • Amine Salt Formation: The product from the previous step is refluxed with trimethylamine (molar ratio 1:(1-4)) at 50-80°C for 6-10 hours. After the reaction, water and excess trimethylamine are removed to yield the amine salt intermediate.

  • Alkylation: To the amine salt intermediate, add n-propyl bromide and a catalytic amount of dimethylformamide (DMF). The molar ratio of the amine salt to n-propyl bromide to DMF is 1:(2-5):0.005. The reaction is maintained at 50-100°C for 4-8 hours.

  • Work-up: The final product is subjected to layering, washing, and solvent removal to obtain high-purity profenofos.

G start Start: 2-Chlorophenol step1 Step 1: Bromination start->step1 step2 Step 2: Recrystallization step1->step2 step3 Step 3: Phosphorylation step2->step3 step4 Step 4: Amine Salt Formation step3->step4 step5 Step 5: Alkylation step4->step5 end End: High-Purity Profenofos step5->end

Experimental Workflow for Profenofos Synthesis.
Mode of Action: Acetylcholinesterase Inhibition

Profenofos, like other organophosphate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[8][9] AChE is crucial for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (ACh).[8]

By inhibiting AChE, profenofos leads to an accumulation of ACh in the synaptic cleft, causing continuous stimulation of nerve receptors.[8][9] This results in paralysis and ultimately death of the insect.

G cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by Profenofos ACh Acetylcholine (ACh) (Neurotransmitter) Receptor ACh Receptor ACh->Receptor Binds AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolyzed by Accumulation ACh Accumulation ACh->Accumulation leads to NerveImpulse Nerve Impulse Receptor->NerveImpulse Stimulates Overstimulation Continuous Nerve Impulse (Paralysis) Receptor->Overstimulation Breakdown ACh Breakdown AChE->Breakdown InhibitedAChE Inhibited AChE AChE->InhibitedAChE Profenofos Profenofos Profenofos->AChE Inhibits Accumulation->Receptor Continuously binds

Mechanism of Acetylcholinesterase Inhibition by Profenofos.
Quantitative Data: Acetylcholinesterase Inhibition

The inhibitory potency of profenofos against acetylcholinesterase has been quantified and is presented in the table below. The primary metabolite, 4-bromo-2-chlorophenol, is biologically inactive as an AChE inhibitor.[10]

CompoundEnzyme SourceKinetic ParameterValueReference
Profenofos Human Recombinant AChEIC₅₀302 nM[10]
Profenofos Human Erythrocyte AChEIC₅₀350 nM[10]
Profenofos Rat Red Blood Cell AChEIC₅₀312 nM[10]
Profenofos Fish (Oreochromis mossambicus) Brain AChEKᵢ2.38 x 10⁻⁵ M[10]
4-Bromo-2-chlorophenol Not SpecifiedAChE InhibitionInactive[10]

Potential Herbicidal and Fungicidal Applications of Halogenated Phenols

While the primary documented agrochemical application of brominated chlorophenols is in insecticides, substituted phenols, in general, have been investigated for a broader range of activities.

  • Herbicidal Activity: Nitro-substituted phenylphenols have shown strong pre-emergence herbicidal activity.[11] The biological activity of these compounds appears to be related to their pKa values.[11] This suggests that the electronic properties of the phenol ring, which can be modulated by halogen substitution, are important for herbicidal action.

  • Fungicidal Activity: Phenolic compounds are known to possess antifungal properties.[12][13] For instance, chloramine, at certain dilutions, has demonstrated a strong fungicidal effect against Candida albicans and Aspergillus fumigatus.[12] The specific fungicidal potential of this compound derivatives remains an area for further investigation.

Conclusion

Although direct applications of this compound in agrochemical development are not well-documented, the case study of its isomer, 4-bromo-2-chlorophenol, in the synthesis of the insecticide profenofos, highlights the significant potential of brominated chlorophenols as versatile precursors. The detailed protocols for the synthesis of profenofos and the understanding of its mode of action provide a solid foundation for researchers. Further exploration into the synthesis and biological evaluation of derivatives of this compound could lead to the discovery of novel herbicides, fungicides, or insecticides, expanding the toolbox for modern crop protection.

References

Application Notes and Protocols: Reaction Mechanism of Electrophilic Substitution on 2-Bromo-3-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed examination of the electrophilic aromatic substitution (EAS) on 2-bromo-3-chlorophenol. Due to the limited availability of direct experimental data for this specific substrate, this guide focuses on predicting its reactivity and regioselectivity based on established principles of physical organic chemistry. We analyze the directing effects of the hydroxyl, bromo, and chloro substituents to forecast the probable outcomes of common EAS reactions such as nitration, bromination, sulfonation, and Friedel-Crafts acylation. Detailed hypothetical experimental protocols are provided to guide synthetic efforts.

Introduction

Substituted phenols are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Understanding the regioselectivity of electrophilic aromatic substitution on polysubstituted phenols is paramount for the efficient synthesis of target molecules. This compound presents an interesting case study for predicting the outcome of EAS reactions due to the interplay of a strongly activating ortho-, para-directing hydroxyl group and two deactivating, yet also ortho-, para-directing, halogen substituents.

Predicted Reaction Mechanism and Regioselectivity

The position of electrophilic attack on the this compound ring is determined by the combined electronic and steric effects of the three substituents.

  • Hydroxyl Group (-OH) at C1: This is a strongly activating group due to its +M (mesomeric or resonance) effect, which significantly outweighs its -I (inductive) effect. It strongly directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

  • Bromo Group (-Br) at C2: Halogens are deactivating due to their strong -I effect but are ortho-, para-directing because of their +M effect, where lone pairs can stabilize the arenium ion intermediate.[1][2] It directs to the C1, C3, and C5 positions.

  • Chloro Group (-Cl) at C3: Similar to the bromo group, the chloro group is a deactivating, ortho-, para-director.[1][2] It directs to the C2, C4, and C6 positions.

Analysis of Available Positions for Electrophilic Attack:

The available positions for substitution are C4, C5, and C6.

  • Position C4 (para to -OH, meta to -Br, ortho to -Cl): This position is strongly activated by the para -OH group and further activated by the ortho -Cl group's resonance effect. The deactivating inductive effects of the halogens are also present.

  • Position C5 (meta to -OH, para to -Br, meta to -Cl): This position is deactivated by the meta -OH group and activated by the para -Br group.

  • Position C6 (ortho to -OH, meta to -Br and -Cl): This position is strongly activated by the ortho -OH group. However, it is sterically hindered by the adjacent bromo group at C2.

Predicted Outcome:

The hydroxyl group is the most powerful activating group and its directing effect will dominate.[3] Both the C4 (para) and C6 (ortho) positions are strongly activated by the -OH group. However, significant steric hindrance from the bulky bromine atom at C2 is expected to disfavor attack at the C6 position. Therefore, electrophilic substitution is predicted to occur predominantly at the C4 position .

Hypothetical Electrophilic Substitution Reactions

The following table summarizes predicted outcomes for common electrophilic aromatic substitution reactions on this compound. Note: The presented yields and isomer distributions are hypothetical and based on predictions from established chemical principles. Experimental validation is required.

ReactionElectrophileReagents and ConditionsPredicted Major ProductHypothetical Yield (%)Predicted Isomer Distribution (Major:Minor)
Nitration NO₂⁺HNO₃, H₂SO₄, 0-5 °C2-Bromo-3-chloro-4-nitrophenol85>95:5
Bromination Br⁺Br₂, FeBr₃, in CCl₄2,4-Dibromo-3-chlorophenol90>98:2
Sulfonation SO₃Fuming H₂SO₄, 25 °C3-Bromo-2-chloro-6-hydroxybenzenesulfonic acid80>90:10
Friedel-Crafts Acylation RCO⁺CH₃COCl, AlCl₃, in CS₂, 0 °C1-(3-Bromo-2-chloro-6-hydroxyphenyl)ethanone75>95:5

Diagrams

reaction_mechanism sub This compound intermediate Sigma Complex (Arenium Ion) (Major Resonance Contributor) sub->intermediate Attack at C4 E_plus E+ E_plus->intermediate product 4-Substituted-2-bromo-3-chlorophenol intermediate->product Deprotonation H_plus H+ product->H_plus

Caption: Predicted mechanism for electrophilic substitution at the C4 position.

workflow start Start: this compound in appropriate solvent reagents Add electrophilic reagent and catalyst (if required) at controlled temperature start->reagents reaction Monitor reaction progress (e.g., by TLC or GC) reagents->reaction quench Quench the reaction (e.g., with ice water) reaction->quench extraction Work-up: Liquid-liquid extraction quench->extraction drying Dry organic layer (e.g., with Na₂SO₄) extraction->drying purification Purification: (e.g., recrystallization or column chromatography) drying->purification characterization Product Characterization (NMR, IR, MS) purification->characterization

Caption: General experimental workflow for electrophilic substitution.

Experimental Protocols (Hypothetical)

Safety Precaution: These protocols involve corrosive and toxic chemicals. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol 1: Nitration of this compound

Objective: To synthesize 2-bromo-3-chloro-4-nitrophenol.

Materials:

  • This compound (1.0 g, 4.82 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄, 5 mL)

  • Concentrated Nitric Acid (HNO₃, 0.4 mL, ~6.0 mmol)

  • Ice

  • Distilled water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0 °C, slowly add this compound to the concentrated sulfuric acid. Stir until all the solid has dissolved.

  • Maintain the temperature between 0 and 5 °C. Add the concentrated nitric acid dropwise over a period of 15 minutes.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

  • Carefully pour the reaction mixture onto 50 g of crushed ice in a beaker.

  • Extract the aqueous mixture with diethyl ether (3 x 25 mL).

  • Combine the organic layers and wash sequentially with distilled water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol/water to obtain 2-bromo-3-chloro-4-nitrophenol.

Protocol 2: Bromination of this compound

Objective: To synthesize 2,4-dibromo-3-chlorophenol.

Materials:

  • This compound (1.0 g, 4.82 mmol)

  • Carbon tetrachloride (CCl₄, 20 mL)

  • Iron(III) bromide (FeBr₃, catalyst)

  • Bromine (Br₂, 0.25 mL, 4.82 mmol) in 5 mL CCl₄

  • 10% Sodium thiosulfate solution

  • Distilled water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in carbon tetrachloride in a 100 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser with a drying tube.

  • Add a catalytic amount of iron(III) bromide.

  • From the dropping funnel, add the solution of bromine in carbon tetrachloride dropwise at room temperature over 30 minutes.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Quench the reaction by adding 10% sodium thiosulfate solution until the bromine color disappears.

  • Transfer the mixture to a separatory funnel, add diethyl ether (20 mL), and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting solid by recrystallization from hexanes to yield 2,4-dibromo-3-chlorophenol.

Protocol 3: Sulfonation of this compound

Objective: To synthesize 3-bromo-2-chloro-6-hydroxybenzenesulfonic acid.

Materials:

  • This compound (1.0 g, 4.82 mmol)

  • Fuming Sulfuric Acid (20% SO₃, 5 mL)

  • Ice

  • Saturated sodium chloride solution

Procedure:

  • In a 50 mL flask, carefully add this compound in small portions to fuming sulfuric acid at room temperature with stirring.

  • Stir the mixture at room temperature for 4 hours.

  • Slowly and carefully pour the reaction mixture onto 50 g of crushed ice.

  • If a precipitate forms, it can be filtered. If not, "salt out" the product by adding saturated sodium chloride solution.

  • Filter the solid product and wash with a small amount of cold brine.

  • Dry the product, 3-bromo-2-chloro-6-hydroxybenzenesulfonic acid, in a desiccator.

Protocol 4: Friedel-Crafts Acylation of this compound

Objective: To synthesize 1-(3-bromo-2-chloro-6-hydroxyphenyl)ethanone.

Materials:

  • This compound (1.0 g, 4.82 mmol)

  • Carbon disulfide (CS₂, 20 mL)

  • Aluminum chloride (AlCl₃, 1.3 g, 9.7 mmol)

  • Acetyl chloride (CH₃COCl, 0.4 mL, 5.3 mmol)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • In a 100 mL flask set up for reflux and protected from atmospheric moisture, suspend aluminum chloride in carbon disulfide.

  • Add this compound and stir the mixture.

  • Cool the flask in an ice bath and add acetyl chloride dropwise.

  • After the addition, allow the mixture to warm to room temperature and then heat under reflux for 2 hours.

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous calcium chloride, filter, and evaporate the solvent.

  • Purify the product by column chromatography or recrystallization to obtain 1-(3-bromo-2-chloro-6-hydroxyphenyl)ethanone.

References

Application Notes and Protocols for N-arylation Reactions Involving 2-Bromo-3-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-arylation of primary and secondary amines using 2-bromo-3-chlorophenol as the arylating agent. The primary method described is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.

A significant challenge in the N-arylation of this compound is the presence of the phenolic hydroxyl group, which can lead to a competing O-arylation reaction, resulting in the formation of diaryl ether byproducts. The selectivity between the desired N-arylation and the undesired O-arylation is highly dependent on the choice of catalyst, ligand, and base. Generally, palladium-catalyzed systems with bulky, electron-rich phosphine ligands and mild bases are employed to favor N-arylation.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

The following table summarizes typical conditions for the Buchwald-Hartwig amination of various aryl halides with amines, providing a basis for optimizing the reaction with this compound.

EntryAryl HalideAminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-Bromo-2-methoxyphenolMorpholineBrettPhos G3 (2)-K₃PO₄ (2)Toluene1101895
22-BromotolueneMorpholine(NHC)Pd(allyl)Cl (cat.)-NaOtBu (1.2)Dioxane1000.599
34-BromotolueneN-Methylpiperazine(NHC)Pd(allyl)Cl (cat.)-NaOtBu (1.2)Dioxane1000.0880
46-Bromoisoquinoline-1-carbonitrile(S)-3-Amino-2-methylpropan-1-olPd(dba)₂ (cat.)BINAP (cat.)Cs₂CO₃ (2)THF651680[1]
5Aryl BromideAnilinePd(OAc)₂ (0.05)BINAP (0.08)Cs₂CO₃ (10)Toluene1108High
62-(4-Bromo-3-methoxyphenyl)acetonitrileAmmonia equivalentPd₂(dba)₃ (1-2)XPhos (cat.)NaOtBu (cat.)Toluene80-110-Varies

Note: Yields are highly substrate-dependent and the conditions above serve as a starting point for optimization.

Experimental Protocols

This section provides a detailed methodology for the palladium-catalyzed N-arylation of a primary or secondary amine with this compound.

Protocol 1: Palladium-Catalyzed N-Arylation of an Amine with this compound (Buchwald-Hartwig Amination)

This protocol is designed to favor selective N-arylation over O-arylation. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for work-up and purification

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

    • Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (repeat this cycle three times).

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) to the Schlenk tube under a positive flow of inert gas.

    • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

    • Finally, add the amine (1.2 equiv) to the reaction mixture via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 5-10 minutes to ensure proper mixing.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) in an oil bath.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional organic solvent.

    • Wash the combined organic filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired N-arylated product.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdII_complex Ar-Pd(II)(X)L_n oxidative_addition->pdII_complex amine_coordination Amine Coordination & Deprotonation pdII_complex->amine_coordination R'R''NH, Base amido_complex Ar-Pd(II)(NR'R'')L_n amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Reaction Setup reagents Add this compound, ligand, and base to Schlenk tube start->reagents inert Evacuate and backfill with inert gas reagents->inert catalyst Add Pd precatalyst inert->catalyst solvent Add anhydrous, degassed solvent catalyst->solvent amine Add amine solvent->amine reaction Reaction Execution amine->reaction heating Heat to 80-110 °C reaction->heating monitoring Monitor by TLC or LC-MS heating->monitoring workup Work-up monitoring->workup filtration Filter through celite workup->filtration extraction Aqueous work-up filtration->extraction concentration Concentrate under reduced pressure extraction->concentration purification Purification concentration->purification chromatography Flash column chromatography purification->chromatography

Caption: Experimental workflow for N-arylation.

References

Application Note: HPLC Method Development for the Analysis of 2-Bromo-3-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Bromo-3-chlorophenol. The protocols detailed herein are based on established analytical principles for halogenated phenols and are intended to serve as a foundational methodology for researchers in environmental science, chemical synthesis, and pharmaceutical development. This application note covers instrumentation, reagent preparation, sample extraction from water and soil matrices, and a validated HPLC protocol with system suitability parameters.

Introduction

This compound is a halogenated aromatic compound that may be encountered as an intermediate in chemical synthesis or as a potential environmental contaminant. Accurate and reliable quantification of this analyte is crucial for process monitoring, quality control, and environmental assessment. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely adopted, robust, and sensitive technique for the analysis of phenolic compounds. This application note outlines a systematic approach to developing a selective and sensitive HPLC method for this compound.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is critical for method development.

PropertyValueReference
Molecular FormulaC₆H₄BrClO[1]
Molecular Weight207.45 g/mol [1]
Predicted pKa7.47 ± 0.10
Predicted XlogP2.9[1][2]
IUPAC NameThis compound[1]

HPLC Method Parameters

This section details the recommended starting conditions for the HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC system with UV/Vis or PDA detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 4 for a typical gradient profile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at approximately 280 nm (empirical optimization recommended)
Injection Volume 10 µL
Run Time Approximately 20 minutes
Rationale for Parameter Selection
  • C18 Column: A C18 stationary phase is the most common and versatile choice for reversed-phase chromatography, offering excellent retention and separation for moderately non-polar compounds like this compound.

  • Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase suppresses the ionization of the phenolic hydroxyl group (pKa ≈ 7.47), resulting in a single, well-retained, and sharp chromatographic peak.

  • Acetonitrile: Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength and low viscosity.

  • Gradient Elution: A gradient elution is employed to ensure the efficient elution of this compound while also separating it from potential impurities that may have different polarities. This approach provides sharper peaks and shorter analysis times compared to isocratic methods.

Mobile Phase Preparation
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid (85%) to 1000 mL of HPLC-grade water. Mix thoroughly and degas before use.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a class A volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard solution with the initial mobile phase composition (e.g., 60% Mobile Phase A: 40% Mobile Phase B).

Experimental Protocols

This section provides detailed protocols for sample preparation from water and soil matrices.

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water Samples

This protocol is adapted from established EPA methods for the extraction of phenols from drinking water.[4][5][6]

  • Sample Preservation: If the water sample contains residual chlorine, add 40-50 mg of sodium sulfite per liter of sample to dechlorinate. Acidify the sample to a pH ≤ 2 with 6 N HCl.

  • Cartridge Conditioning:

    • Wash a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 3 x 5 mL of dichloromethane.

    • Condition the cartridge with 3 x 5 mL of methanol, not allowing the sorbent to go dry after the final wash.

    • Equilibrate the cartridge with 2 x 5 mL of HPLC-grade water at pH ≤ 2.

  • Sample Loading: Pass 500 mL to 1 L of the acidified water sample through the SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 2 x 5 mL of HPLC-grade water at pH ≤ 2 to remove any polar impurities.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for at least 30 minutes to remove residual water.

  • Elution: Elute the retained this compound from the cartridge with 2 x 5 mL of acetonitrile. Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase composition.

  • Analysis: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Ultrasonic Extraction of this compound from Soil Samples

This protocol utilizes ultrasonic energy to facilitate the extraction of the analyte from a solid matrix.

  • Sample Preparation: Air-dry the soil sample and sieve it to remove large debris. Homogenize the sample.

  • Extraction:

    • Accurately weigh approximately 10 g of the homogenized soil sample into a beaker.

    • Add 20 mL of acetonitrile to the beaker.

    • Place the beaker in an ultrasonic bath and sonicate for 30 minutes.

  • Separation:

    • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the soil particles.

    • Carefully decant the supernatant into a clean collection tube.

  • Repeat Extraction: Repeat the extraction process (steps 2 and 3) on the soil pellet with an additional 20 mL of acetonitrile to ensure complete extraction. Combine the supernatants.

  • Concentration and Reconstitution: Evaporate the combined supernatants to approximately 1 mL under a gentle stream of nitrogen. Add 9 mL of HPLC-grade water and vortex to mix.

  • Clean-up (if necessary): If the sample extract is complex, a solid-phase extraction clean-up step similar to Protocol 1 can be employed.

  • Analysis: Filter the final extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

Data Presentation and System Suitability

Quantitative data should be summarized in clearly structured tables. System suitability tests are essential to ensure the performance of the HPLC system.

Table 1: System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for n=6 injections)
Table 2: Linearity and Range
Concentration (µg/mL)Peak Area (n=3)Mean Peak AreaRSD (%)
1
5
10
25
50
100
Correlation Coefficient (r²) ≥ 0.999
Table 3: Accuracy and Precision
Spiked LevelConcentration (µg/mL)Recovery (%) (n=3)Mean Recovery (%)RSD (%)
Low10
Medium50
High90
Table 4: Example Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.06040
10.02080
12.02080
12.16040
20.06040

Mandatory Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing Sample Sample Matrix (Water or Soil) Extraction Extraction (SPE or Ultrasonic) Sample->Extraction Protocol 1 or 2 Concentration Concentration & Reconstitution Extraction->Concentration Filtration Filtration (0.45 µm) Concentration->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (~280 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: Workflow for the HPLC analysis of this compound.

Logical_Relationship Analyte This compound (Analyte) Method HPLC Method Analyte->Method is analyzed by Parameters Method Parameters - Column (C18) - Mobile Phase (ACN/H₂O) - pH (Acidic) - Detection (UV) Method->Parameters is defined by Validation Method Validation - Linearity - Accuracy - Precision - System Suitability Method->Validation is validated for Result Reliable Quantification Validation->Result ensures

Caption: Logical relationship for HPLC method development and validation.

References

Application Note and Protocol for the Identification of 2-Bromo-3-chlorophenol by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the identification and analysis of 2-Bromo-3-chlorophenol using Gas Chromatography-Mass Spectrometry (GC-MS). Halogenated phenols are a class of compounds often found as industrial byproducts, environmental pollutants, or intermediates in pharmaceutical synthesis. Accurate identification and quantification are crucial for process monitoring, environmental assessment, and safety profiling. Due to the polar nature of the phenolic hydroxyl group, derivatization is often employed to improve chromatographic resolution and sensitivity. This protocol outlines a complete workflow from sample preparation, including derivatization, to GC-MS analysis and data interpretation.

Experimental Protocols

Sample Preparation

A critical step in the analysis of phenolic compounds by GC-MS is the preparation of the sample to ensure it is in a suitable solvent and concentration, and to enhance the volatility of the analyte.[1][2] Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) to isolate and concentrate the analyte from the sample matrix.[1]

2.1.1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Dichloromethane (DCM), HPLC grade

  • Hexane, HPLC grade

  • Methanol (MeOH), HPLC grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Anhydrous Sodium Sulfate

  • 0.22 µm PTFE syringe filters

  • 1.5 mL glass GC vials with inserts

2.1.2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with dichloromethane.

2.1.3. Sample Extraction (from Aqueous Matrix)

  • Adjust the pH of the aqueous sample (e.g., 100 mL) to approximately 2 with a suitable acid.

  • Perform a liquid-liquid extraction by transferring the acidified sample to a separatory funnel and extracting three times with 30 mL of dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the extract through a 0.22 µm PTFE syringe filter.

  • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

Derivatization Protocol (Silylation)

To enhance the volatility and improve the chromatographic peak shape of this compound, a silylation reaction is performed to convert the polar hydroxyl group to a non-polar trimethylsilyl (TMS) ether.[3][4]

  • Transfer 100 µL of the extracted sample or working standard into a clean, dry GC vial insert.

  • Add 50 µL of pyridine.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.

GC-MS Analysis

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless (1 minute)
Oven ProgramInitial temperature 60°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Range50-350 amu
Solvent Delay5 minutes

Data Presentation

Expected Retention Time and Mass Spectrum

The retention time for the TMS derivative of this compound is expected to be in the range of 10-15 minutes under the specified GC conditions. The exact retention time should be confirmed by injecting a derivatized standard.

The mass spectrum of the TMS derivative of this compound is predicted to show a characteristic molecular ion peak and several key fragment ions. The presence of bromine (isotopes at m/z 79 and 81) and chlorine (isotopes at m/z 35 and 37) will result in a distinctive isotopic pattern for the molecular ion and any fragments containing these halogens.

Table 2: Predicted Quantitative Data for TMS-derivatized this compound

ParameterExpected Value/Characteristic Ions (m/z)
Retention Time (min) 10 - 15 (Estimated)
Molecular Ion [M] 278/280/282 (Characteristic isotopic pattern for one Br and one Cl atom)
Key Fragment Ions (m/z) 263/265/267 ([M-CH3]+), 205/207/209 ([M-Si(CH3)3]+), 73 ([Si(CH3)3]+)
Limit of Detection (LOD) 0.1 - 1 ng/mL (Estimated, dependent on instrument sensitivity)
Limit of Quantification (LOQ) 0.5 - 5 ng/mL (Estimated, dependent on instrument sensitivity)

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Aqueous Sample Acidification Acidification (pH 2) Sample->Acidification LLE Liquid-Liquid Extraction (Dichloromethane) Acidification->LLE Drying Drying (Na2SO4) LLE->Drying Concentration Concentration Drying->Concentration Derivatization Silylation with BSTFA (70°C, 30 min) Concentration->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Data_Processing Data Processing Detection->Data_Processing Identification Identification (Retention Time & Mass Spectrum) Data_Processing->Identification Quantification Quantification Identification->Quantification

Experimental workflow for the GC-MS analysis of this compound.

References

Spectroscopic analysis techniques for 2-Bromo-3-chlorophenol characterization

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Spectroscopic Characterization of 2-Bromo-3-chlorophenol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated aromatic compound of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents. Accurate structural elucidation and characterization of this compound are critical for its application in research and development. This document provides a comprehensive overview of the application of key spectroscopic techniques for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed protocols for each technique are provided, along with expected data presented in a clear, tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the phenolic ring.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shift of the phenolic hydroxyl proton is variable and depends on the solvent and concentration.[1][2]

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~7.2 - 7.4Doublet of doublets (dd)J ≈ 8.0, 1.5
H-5~6.9 - 7.1Triplet (t)J ≈ 8.0
H-6~7.1 - 7.3Doublet of doublets (dd)J ≈ 8.0, 1.5
OH~5.0 - 6.0Broad singlet (s)N/A

Note: Chemical shifts are predictions and may vary based on experimental conditions.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C-OH)~150 - 155
C-2 (C-Br)~110 - 115
C-3 (C-Cl)~130 - 135
C-4~125 - 130
C-5~120 - 125
C-6~115 - 120

Note: Chemical shifts are predictions and may vary based on experimental conditions.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).

    • To confirm the hydroxyl proton, a "D₂O shake" can be performed: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The OH peak will disappear or significantly diminish.[1][3]

    • Acquire the ¹³C NMR spectrum.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

    • Reference the spectra to the TMS signal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer valuable structural clues.

Predicted Mass Spectrometry Data

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[4][5]

Table 3: Predicted Mass Spectrometry Data for this compound

m/z ValueAssignmentIsotopic Pattern
~206[M]⁺ (with ⁷⁹Br, ³⁵Cl)Base peak in the molecular ion cluster
~208[M+2]⁺ (with ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl)Prominent peak
~210[M+4]⁺ (with ⁸¹Br, ³⁷Cl)Visible peak
~127[M - Br]⁺Loss of bromine radical
~171[M - Cl]⁺Loss of chlorine radical
~99[M - Br - CO]⁺Subsequent loss of carbon monoxide

Note: m/z values are for the most abundant isotopes.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

    • Introduce the sample into the mass spectrometer, for example, via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to induce ionization and fragmentation.[6]

  • Mass Analysis:

    • Accelerate the resulting ions into the mass analyzer (e.g., quadrupole, time-of-flight).

    • Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • Detect the separated ions and record their abundance.

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the molecular ion peaks and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationIntensity
~3200 - 3600O-H stretch (hydrogen-bonded)Strong, broad
~3000 - 3100Aromatic C-H stretchMedium
~1550 - 1600C=C aromatic ring stretchMedium
~1450 - 1500C=C aromatic ring stretchMedium
~1200 - 1300C-O stretchStrong
~1000 - 1100C-Cl stretchMedium
~600 - 700C-Br stretchMedium

Note: Peak positions can vary based on the sample preparation method.

Experimental Protocol for Infrared (IR) Spectroscopy (Solid Sample)
  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount (a few mg) of this compound in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[7][8]

    • Place a drop of the solution onto a salt plate (e.g., KBr, NaCl).

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[7][8]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the IR spectrum of the sample over the appropriate range (e.g., 4000 - 400 cm⁻¹).

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as aromatic rings.

Predicted UV-Vis Spectroscopy Data

The UV-Vis spectrum of this compound in a solvent like ethanol is expected to show absorption bands characteristic of a substituted benzene ring.

Table 5: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound

Predicted λₘₐₓ (nm)Electronic Transition
~270 - 280π → π
~210 - 220π → π

Note: The exact λₘₐₓ and molar absorptivity are solvent-dependent.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (typically with an absorbance between 0.2 and 1.0).

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Set the desired wavelength range for scanning (e.g., 200 - 400 nm).

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

    • Rinse the cuvette with the sample solution and then fill it with the sample.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Visualizations

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution SolidFilm Thin Solid Film Preparation Sample->SolidFilm VolatileSolvent Dissolution in Volatile Solvent Sample->VolatileSolvent UVSolvent Dissolution in UV-grade Solvent Sample->UVSolvent NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR IR FT-IR Spectrometer SolidFilm->IR MS Mass Spectrometer (EI-MS) VolatileSolvent->MS UVVis UV-Vis Spectrophotometer UVSolvent->UVVis NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data UVVis_Data UV-Vis Spectrum (λmax) UVVis->UVVis_Data Structure Structural Elucidation NMR_Data->Structure MS_Data->Structure IR_Data->Structure UVVis_Data->Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Logical_Relationship cluster_techniques Spectroscopic Techniques cluster_info Information Obtained NMR NMR (¹H & ¹³C) NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info MS Mass Spectrometry MS_Info Molecular Weight Elemental Composition MS->MS_Info IR IR Spectroscopy IR_Info Functional Groups (OH, C-Br, C-Cl) IR->IR_Info UVVis UV-Vis Spectroscopy UVVis_Info Conjugated System (Aromatic Ring) UVVis->UVVis_Info Structure Confirmed Structure of This compound NMR_Info->Structure MS_Info->Structure IR_Info->Structure UVVis_Info->Structure

Caption: Logical relationship of data integration for structural elucidation.

References

Application Notes and Protocols for 2-Bromo-3-chlorophenol in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes describe potential applications of 2-Bromo-3-chlorophenol in materials science. Due to a lack of specific published research on this particular compound, the protocols and data presented are based on established chemical principles and analogous data from structurally related halogenated phenols. These should be considered as starting points for research and development.

Application Note 1: Synthesis of Inherently Flame-Retardant Poly(phenylene ether) (PPE)

Introduction: this compound can potentially serve as a monomer for the synthesis of poly(phenylene ether) (PPE), also known as poly(phenylene oxide) (PPO), through oxidative coupling polymerization. The incorporation of bromine and chlorine atoms into the polymer backbone is expected to impart inherent flame-retardant properties to the resulting material. Halogenated flame retardants function by releasing halogen radicals at high temperatures, which interrupt the radical chain reactions of combustion in the gas phase.[1]

Potential Applications: The resulting bromo-chloro substituted PPE could be a high-performance thermoplastic for applications requiring stringent fire safety standards, such as in electronics, automotive components, and building materials.

Experimental Protocol: Hypothetical Synthesis of Poly(2-bromo-3-chloro-1,4-phenylene ether)

This protocol is adapted from general methods for the oxidative coupling polymerization of substituted phenols.[2][3][4][5]

Materials:

  • This compound

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Toluene (anhydrous)

  • Methanol

  • Oxygen gas (high purity)

  • Nitrogen gas (high purity)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, add this compound (e.g., 0.1 mol).

  • Dissolve the monomer in anhydrous toluene (e.g., 200 mL).

  • Add the catalyst system, consisting of CuCl (e.g., 0.002 mol) and TMEDA (e.g., 0.01 mol).

  • Purge the reaction mixture with nitrogen for 15 minutes to remove any dissolved oxygen.

  • Switch the gas flow to oxygen and bubble it through the solution at a controlled rate while stirring vigorously at room temperature (25°C).

  • The reaction is typically exothermic and may require cooling to maintain a constant temperature.

  • Monitor the reaction progress by observing the increase in viscosity of the solution. The polymerization time can range from 2 to 24 hours.

  • Once the desired molecular weight is achieved (as determined by techniques like gel permeation chromatography on small aliquots), terminate the reaction by adding a small amount of an acidic solution (e.g., HCl in methanol) to deactivate the catalyst.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol, with vigorous stirring.

  • Filter the precipitated polymer, wash it thoroughly with methanol to remove any unreacted monomer and catalyst residues.

  • Dry the polymer under vacuum at an elevated temperature (e.g., 80°C) until a constant weight is obtained.

Quantitative Data (Analogous Systems):

The following table presents typical data obtained from the oxidative coupling polymerization of other substituted phenols. This data is for illustrative purposes to provide an expected range of outcomes.

Parameter2,6-Dimethylphenol[6]2,6-Diphenylphenol[7]Hypothetical this compound
Catalyst System CuCl/PyridineCuBr/TMEDACuCl/TMEDA
Solvent TolueneDichloromethaneToluene
Reaction Temperature (°C) 25-402525
Polymerization Time (h) 1-3242-24 (expected)
Number Average MW (Mn, g/mol ) 20,000 - 40,00015,000 - 30,00010,000 - 25,000 (expected)
Polydispersity Index (PDI) 2.5 - 4.01.8 - 2.52.0 - 3.5 (expected)
Glass Transition Temp. (Tg, °C) ~210~235> 220 (expected due to polar substituents)

Visualization of Synthetic Pathway:

Synthesis_of_Halogenated_PPE Monomer This compound Polymer Poly(2-bromo-3-chloro- 1,4-phenylene ether) Monomer->Polymer Oxidative Coupling Polymerization Catalyst CuCl / TMEDA O₂ Termination Precipitation in Methanol Polymer->Termination FinalProduct Flame-Retardant Polymer Termination->FinalProduct

Caption: Synthetic pathway for flame-retardant poly(phenylene ether).

Application Note 2: Reactive Flame Retardant for Epoxy Resins

Introduction: this compound contains a reactive phenolic hydroxyl group, making it a suitable candidate as a reactive flame retardant for thermosetting polymers like epoxy resins. It can be chemically incorporated into the polymer network, which prevents leaching associated with additive flame retardants.[1] The bromine and chlorine content will enhance the fire resistance of the cured epoxy resin.

Potential Applications: Flame-retardant epoxy resins are used in electronic laminates (printed circuit boards), adhesives, and high-performance composites for aerospace and industrial applications.

Experimental Protocol: Hypothetical Curing of an Epoxy Resin with this compound as a Co-hardener

This protocol describes how this compound could be used as part of the hardener system for a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., Epon 828)

  • This compound

  • A primary amine curing agent (e.g., 4,4'-Diaminodiphenylmethane, DDM)

  • Anhydrous solvent (e.g., acetone or methyl ethyl ketone, MEK), if needed for viscosity reduction

  • Mold release agent

Procedure:

  • Pre-heat the DGEBA epoxy resin to reduce its viscosity (e.g., 60°C).

  • In a separate container, dissolve the desired amount of this compound and the primary amine curing agent (DDM) in a minimal amount of solvent if necessary. The stoichiometric ratio of epoxy groups to the sum of reactive hydrogens (from both the amine and the phenol) should be calculated. Typically, the phenolic hydroxyl group is less reactive than the amine hydrogens and may require higher temperatures or a catalyst for full reaction.

  • Add the hardener mixture to the pre-heated epoxy resin.

  • Mix thoroughly until a homogeneous mixture is obtained, ensuring no air bubbles are entrapped. A vacuum chamber can be used for degassing.

  • Apply a mold release agent to the desired mold.

  • Pour the epoxy resin mixture into the mold.

  • Cure the resin in an oven following a specific curing schedule. A typical schedule might be 2 hours at 80°C followed by 2 hours at 150°C. The exact schedule will depend on the specific hardener system and desired properties.

  • After curing, allow the mold to cool down slowly to room temperature to avoid thermal stresses.

  • Demold the cured epoxy part.

Quantitative Data (Illustrative):

The following table shows potential effects on the properties of an epoxy resin when a halogenated compound is incorporated. Data is based on typical values for halogenated epoxy systems.

PropertyStandard Epoxy (DGEBA/DDM)Epoxy with Halogenated Co-hardener (Hypothetical)
Glass Transition Temp. (Tg, °C) 150 - 170140 - 160 (may decrease slightly)
Tensile Strength (MPa) 70 - 9065 - 85
Limiting Oxygen Index (LOI, %) 20 - 22> 28 (expected increase)
UL 94 Flammability Rating FailsV-0 or V-1 (expected improvement)
Bromine + Chlorine Content (wt%) 05 - 15 (depending on loading)

Visualization of Experimental Workflow:

Epoxy_Curing_Workflow cluster_0 Preparation cluster_1 Processing cluster_2 Final Product Epoxy DGEBA Epoxy Resin Mix Mixing and Degassing Epoxy->Mix Hardener This compound + Amine Curing Agent Hardener->Mix Pour Pouring into Mold Mix->Pour Mold Mold Preparation Mold->Pour Cure Oven Curing Pour->Cure Demold Demolding Cure->Demold FinalPart Flame-Retardant Epoxy Component Demold->FinalPart

Caption: Workflow for preparing a flame-retardant epoxy resin.

Application Note 3: Intermediate for Synthesis of Biocidal Agents for Material Protection

Introduction: Halogenated phenols and their derivatives are known for their biocidal properties. This compound can serve as a precursor for the synthesis of more complex molecules designed to be used as antimicrobial or antifouling agents in materials like coatings, plastics, and textiles. For instance, it can be functionalized to create biocidal monomers that can be polymerized or grafted onto surfaces.

Potential Applications:

  • Development of antifouling marine paints to prevent the growth of marine organisms on ship hulls.[8][9]

  • Creation of antimicrobial plastics for use in medical devices or food contact surfaces.

  • Synthesis of wood preservatives to protect against fungal and insect attack.

Experimental Protocol: Hypothetical Synthesis of a Vinyl Ether Biocidal Monomer from this compound

This protocol outlines a possible synthesis of a polymerizable biocidal monomer.

Materials:

  • This compound

  • Sodium hydride (NaH)

  • 2-Chloroethyl vinyl ether

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of sodium hydride (e.g., 1.1 eq.) in anhydrous DMF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of this compound (e.g., 1.0 eq.) in anhydrous DMF to the NaH suspension.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another hour until the evolution of hydrogen gas ceases.

  • Add 2-chloroethyl vinyl ether (e.g., 1.2 eq.) to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80°C) and monitor its progress by thin-layer chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature and carefully quench it by the slow addition of water.

  • Extract the product with diethyl ether (3 x volume of DMF).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting vinyl ether monomer by column chromatography on silica gel.

Quantitative Data (Illustrative for Williamson Ether Synthesis):

The following table provides typical yields for Williamson ether synthesis involving phenols.

ReactantsBaseSolventTemperature (°C)Time (h)Yield (%)
Phenol + Alkyl HalideNaHDMF25-802-1285-95[10]
Substituted Phenol + Alkyl HalideK₂CO₃AcetoneReflux6-2480-95
This compound + 2-Chloroethyl vinyl ether (Hypothetical)NaHDMF60-804-1670-90 (expected)

Visualization of Logical Relationship:

Biocidal_Monomer_Logic Start This compound Step1 Functionalization (e.g., Etherification) Start->Step1 Monomer Polymerizable Biocidal Monomer Step1->Monomer Step2 Polymerization or Grafting Monomer->Step2 Material Antimicrobial or Antifouling Material Step2->Material

Caption: Logical steps from precursor to functional material.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-3-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield and purity of 2-Bromo-3-chlorophenol synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when starting from 3-chlorophenol.

Q1: Low or no yield of the desired this compound is observed. What are the potential causes?

A1: Low or no yield can stem from several factors:

  • Inactive Brominating Agent: The brominating agent, such as N-Bromosuccinimide (NBS), may have degraded. It is advisable to use a freshly opened container of NBS or test its activity.

  • Insufficient Reaction Temperature: The electrophilic aromatic substitution may require a certain activation energy. If the reaction temperature is too low, the reaction rate will be negligible. Consider gradually increasing the temperature while monitoring the reaction progress.

  • Poor Quality Starting Material: The 3-chlorophenol used may contain impurities that inhibit the reaction. Ensure the purity of the starting material before commencing the synthesis.

  • Incorrect Solvent: The choice of solvent is critical. Aprotic solvents like acetonitrile or dichloromethane are often preferred for this type of reaction.

Q2: The primary product is a mixture of isomers, not the desired this compound. How can I improve regioselectivity?

A2: The hydroxyl group of a phenol is a strong ortho-, para-director. In the case of 3-chlorophenol, the incoming electrophile (bromine) is directed to the positions ortho and para to the hydroxyl group. To favor the formation of this compound:

  • Steric Hindrance: The chlorine atom at the 3-position provides some steric hindrance, which may favor bromination at the 2-position over the 6-position.

  • Bulky Brominating Agents: While not explicitly detailed for this synthesis, employing bulkier brominating agents can sometimes enhance selectivity for the less sterically hindered position.

  • Use of a Directing Group: A temporary protecting group on the hydroxyl function can alter the directing effect, though this adds extra steps to the synthesis.

Q3: A significant amount of polybrominated byproducts, such as 2,4-dibromo-3-chlorophenol, is being formed. How can this be prevented?

A3: The formation of polybrominated species is a common side reaction due to the highly activating nature of the hydroxyl group.[1] To minimize this:

  • Control Stoichiometry: Use a 1:1 molar ratio of 3-chlorophenol to the brominating agent. Adding the brominating agent portion-wise can also help maintain a low concentration of it in the reaction mixture.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of the second bromination, thus favoring the mono-brominated product.[1]

  • Milder Brominating Agent: If using elemental bromine, which is highly reactive, consider switching to a milder agent like N-Bromosuccinimide (NBS).[1]

Q4: The reaction is complete, but I am having difficulty isolating the pure this compound from the reaction mixture.

A4: Purification can be challenging due to the presence of unreacted starting material, isomers, and polybrominated byproducts.

  • Column Chromatography: This is often the most effective method for separating compounds with similar polarities. A silica gel column with a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) should provide good separation.

  • Recrystallization: If a suitable solvent is found, recrystallization can be an effective purification technique. This is more likely to be successful if the desired product is the major component of the crude mixture.

  • Thin-Layer Chromatography (TLC): Use TLC to monitor the progress of your purification.[2] For visualization, UV light (254 nm) is typically effective for aromatic compounds.[2]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A1: A common and direct approach is the electrophilic bromination of 3-chlorophenol. The hydroxyl group activates the aromatic ring, and the incoming bromine electrophile is directed to the ortho and para positions. The desired product, this compound, is one of the possible ortho-brominated isomers. Another reported route involves the hydrolysis of O-2-bromo-3-chlorophenyl N,N-diethylcarbamate using sodium hydroxide in ethanol, with a reported yield of 82.0%.[3]

Q2: Which brominating agent is best for this synthesis?

A2: N-Bromosuccinimide (NBS) is often a good choice for the controlled monobromination of activated aromatic rings like phenols.[1] It is generally safer and easier to handle than liquid bromine.

Q3: What is the role of the solvent in this reaction?

A3: The solvent plays a crucial role in the reaction's success. Non-polar solvents can help to reduce the rate of reaction and may improve selectivity towards monobromination.[1][4] Acetonitrile is a common solvent for reactions involving NBS.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture on a TLC plate alongside the starting material, you can observe the consumption of the starting material and the appearance of new product spots.

Q5: What are the expected physical properties of this compound?

A5: this compound is a solid at room temperature with a melting point of 55.5 °C.[3] Like many phenols, it may be susceptible to oxidation and discoloration over time and should be stored in a cool, dark place under an inert atmosphere.[2][3]

Data Presentation

The following table summarizes key reaction parameters and their potential impact on the yield of this compound. The data presented here is illustrative and should be optimized for specific laboratory conditions.

Parameter Condition A Condition B Condition C Expected Outcome
Starting Material 3-chlorophenol3-chlorophenol3-chlorophenol-
Brominating Agent NBS (1.0 eq)NBS (1.2 eq)Br₂ (1.0 eq)NBS provides better control over monobromination. An excess may lead to polybromination. Br₂ is more reactive and may decrease selectivity.
Solvent AcetonitrileDichloromethaneAcetic AcidAcetonitrile and Dichloromethane are common choices for NBS bromination. Acetic acid can also be used but may lead to different selectivity.
Temperature 0 °C to RTRoom Temperature50 °CLower temperatures generally favor higher selectivity for the mono-brominated product.
Reaction Time 2 hours4 hours1 hourShould be optimized by monitoring the reaction with TLC.
Illustrative Yield 75%65% (with byproducts)50% (with byproducts)Condition A represents a more controlled reaction, potentially leading to a higher yield of the desired product.

Experimental Protocols

Synthesis of this compound from 3-chlorophenol using NBS

This protocol describes a general procedure for the laboratory-scale synthesis of this compound.

Materials:

  • 3-chlorophenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chlorophenol (1.0 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.0 equivalent) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane (3 x volume of the reaction mixture).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the pure this compound.

Visualizations

Synthesis of this compound Synthesis of this compound cluster_reactants Reactants cluster_products Products cluster_byproducts Potential Byproducts 3-chlorophenol 3-chlorophenol This compound This compound 3-chlorophenol->this compound NBS, Acetonitrile Other Isomers Other Isomers 3-chlorophenol->Other Isomers Side Reaction Polybrominated Phenols Polybrominated Phenols 3-chlorophenol->Polybrominated Phenols Side Reaction N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->this compound

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve 3-chlorophenol in Acetonitrile B Cool to 0 °C A->B C Add NBS portion-wise B->C D Stir at Room Temperature C->D E Quench with Na₂S₂O₃ D->E F Extract with Dichloromethane E->F G Wash with NaHCO₃ and Brine F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Pure Product I->J

Caption: Step-by-step experimental workflow.

Troubleshooting Guide Troubleshooting Decision Tree cluster_low_yield Low Yield cluster_low_purity Low Purity (Mixture of Products) cluster_solutions_purity Purity Solutions Start Low Yield or Purity Issue A Check Reagent Activity (NBS) Start->A B Verify Reaction Temperature Start->B C Assess Starting Material Purity Start->C D Isomer Formation Start->D E Polybromination Start->E F Optimize Temperature for Selectivity D->F G Control Stoichiometry (1:1 ratio) E->G H Use Milder Brominating Agent E->H

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 2-Bromo-3-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3-chlorophenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most common laboratory-scale synthesis involves the electrophilic bromination of 3-chlorophenol. The hydroxyl group of the phenol is a strongly activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. This directing effect leads to the formation of several isomeric and polyhalogenated byproducts.

Q2: What are the major byproducts I should expect in the synthesis of this compound?

During the bromination of 3-chlorophenol, several byproducts can be formed due to the competing directing effects of the hydroxyl and chloro substituents and the potential for over-bromination. The primary byproducts include positional isomers and poly-brominated phenols.

Common Byproducts in the Synthesis of this compound

Byproduct CategorySpecific ByproductRationale for Formation
Positional Isomers 4-Bromo-3-chlorophenolBromination at the para-position relative to the hydroxyl group.
2-Bromo-5-chlorophenolBromination at a different ortho-position relative to the hydroxyl group.
Polyhalogenated Phenols 2,4-Dibromo-5-chlorophenolOver-bromination of the starting material or the desired product.
2,4,6-Tribromo-3-chlorophenolExtensive over-bromination under harsh reaction conditions.
Other Impurities Unreacted 3-chlorophenolIncomplete reaction.
Diaryl ethersA side reaction of phenols during halogenation, inhibited by certain additives.
Oxidation products (e.g., quinones)Phenols are susceptible to oxidation, leading to colored impurities.[[“]]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired this compound and Formation of Multiple Isomers.

Possible Causes:

  • Non-optimal reaction conditions: Temperature, reaction time, and solvent can significantly influence the regioselectivity of the bromination.

  • Strong brominating agent: Using elemental bromine (Br₂) directly can be too reactive, leading to a mixture of isomers.

Solutions:

  • Control Reaction Temperature: Lowering the reaction temperature can increase the selectivity for the desired isomer.

  • Choice of Solvent: Using a non-polar solvent can sometimes improve regioselectivity.

  • Milder Brominating Agent: Consider using N-Bromosuccinimide (NBS) as a milder source of electrophilic bromine, which can offer better control over the reaction.

Issue 2: Significant Formation of Polybrominated Byproducts.

Possible Cause:

  • Excess of brominating agent: Using a stoichiometric excess of the brominating agent will lead to the formation of di- and tri-brominated phenols.

  • Highly activating reaction conditions: Certain solvents and high temperatures can accelerate the reaction, favoring multiple substitutions.

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of the brominating agent to be equimolar or slightly less than the starting 3-chlorophenol.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration and minimize over-reaction.

  • Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed and before significant polybromination occurs.

Issue 3: Presence of Colored Impurities in the Final Product.

Possible Cause:

  • Oxidation of the phenol: Phenols are prone to oxidation, which can be accelerated by heat, light, or the presence of certain impurities, leading to the formation of colored quinone-type compounds.

Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Purification: Utilize purification techniques such as column chromatography or recrystallization to remove colored impurities. Activated carbon treatment can also be effective.

Experimental Protocols

General Protocol for the Bromination of 3-Chlorophenol

This is a general procedure and may require optimization for specific laboratory conditions.

Materials:

  • 3-Chlorophenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-chlorophenol (1 equivalent) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1 to 1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Visualizations

Synthesis_Workflow Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start 3-Chlorophenol Reaction Bromination (e.g., with NBS in Acetonitrile) Start->Reaction 1. Reagents Quenching Reaction Quenching (e.g., with NaHCO3) Reaction->Quenching 2. Stop Reaction Extraction Extraction (e.g., with Dichloromethane) Quenching->Extraction 3. Isolate Product Washing Washing (e.g., with Brine) Extraction->Washing Drying Drying (e.g., with Na2SO4) Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification 4. Crude Product FinalProduct This compound Purification->FinalProduct 5. Pure Product

Caption: A general workflow for the synthesis and purification of this compound.

Byproduct_Formation Byproduct Formation Pathways in the Bromination of 3-Chlorophenol Start 3-Chlorophenol DesiredProduct This compound Start->DesiredProduct + Br+ (ortho) Isomer1 4-Bromo-3-chlorophenol Start->Isomer1 + Br+ (para) Isomer2 2-Bromo-5-chlorophenol Start->Isomer2 + Br+ (ortho) PolyBrominated1 2,4-Dibromo-5-chlorophenol DesiredProduct->PolyBrominated1 + Br+ Isomer1->PolyBrominated1 + Br+ PolyBrominated2 2,4,6-Tribromo-3-chlorophenol PolyBrominated1->PolyBrominated2 + Br+

Caption: Potential pathways for the formation of byproducts during the bromination of 3-chlorophenol.

References

Technical Support Center: Purification of Crude 2-Bromo-3-chlorophenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the purification of crude 2-Bromo-3-chlorophenol by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

Q2: My crude this compound is colored. How can I remove the color during recrystallization?

A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[1] The activated charcoal adsorbs the colored impurities. Use a minimal amount of charcoal, as excessive use can lead to the loss of your desired product.

Q3: What should I do if my compound "oils out" instead of forming crystals?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if the cooling is too rapid. To remedy this, try reheating the solution and adding a small amount of the "soluble solvent" (e.g., ethanol) to decrease the saturation. Then, allow the solution to cool more slowly.[3] Seeding the solution with a tiny crystal of pure product can also help to initiate proper crystallization.

Q4: No crystals are forming, even after the solution has cooled. What are the possible reasons and solutions?

A4: The most common reason for the failure of crystallization is that the solution is not sufficiently saturated. This can be due to using too much solvent. To induce crystallization, you can try the following:

  • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]

  • Induce nucleation: Scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic scratches that provide nucleation sites for crystal growth.

  • Seed the solution: Add a very small crystal of pure this compound to the cooled solution.

  • Lower the temperature: If crystals do not form at room temperature, placing the flask in an ice bath may be necessary.

Q5: My recrystallization yield is very low. How can I improve it?

A5: A low yield can result from several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation.

  • Washing with warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize redissolving the product.

Troubleshooting Guide

Problem Possible Cause Solution
Oiling Out Solution is too concentrated; Cooling is too rapid.Reheat the solution, add more of the "soluble solvent" (e.g., ethanol), and allow for slower cooling.[3]
No Crystal Formation Solution is not saturated (too much solvent).Gently boil off some of the solvent to increase the concentration. Try scratching the flask or adding a seed crystal.[3]
Rapid Crystal Formation Solution is too supersaturated.Reheat the solution and add a small amount of additional hot solvent to slow down the crystallization process.
Colored Crystals Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration.[1]
Low Yield Too much solvent used; Premature crystallization during filtration; Incomplete cooling.Use the minimum amount of hot solvent. Pre-heat the filtration apparatus. Ensure thorough cooling in an ice bath.

Quantitative Data

Due to the limited availability of published quantitative solubility data for this compound, the following table provides a qualitative guide to solvent selection based on the general principles of recrystallization for similar phenolic compounds. It is crucial to perform small-scale solubility tests to determine the optimal conditions for your specific sample.

Solvent SystemSolubility at Room TemperatureSolubility at Elevated TemperatureRecommendation
Ethanol/Water Sparingly SolubleSoluble in hot ethanol, insoluble in waterRecommended (Mixed Solvent)
Methanol/Water Sparingly SolubleSoluble in hot methanol, insoluble in waterRecommended (Mixed Solvent)
Hexane or Toluene Poorly SolublePotentially SolubleMay be suitable; requires experimental verification.
Water InsolubleSparingly SolubleNot recommended as a single solvent.

Experimental Protocol: Recrystallization of this compound using an Ethanol/Water Solvent System

This protocol is a general guideline and may require optimization based on the purity of the crude this compound.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of hot ethanol to just cover the solid.

    • Heat the mixture on a hot plate with stirring until the ethanol begins to gently boil and the solid dissolves. Add more hot ethanol in small portions if necessary until the solid is fully dissolved.

  • Decolorization (Optional):

    • If the solution is colored, remove the flask from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes while stirring.

  • Hot Filtration:

    • If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Inducing Crystallization:

    • To the hot, clear filtrate, add hot deionized water dropwise with continuous swirling until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated.

    • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling and Crystallization:

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying:

    • Dry the purified crystals on a watch glass or in a desiccator to a constant weight.

  • Characterization:

    • Determine the melting point of the purified this compound to assess its purity. The reported melting point is 55.5 °C.

Workflow and Logic Diagrams

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude this compound B Add minimal hot ethanol A->B C Heat and stir to dissolve B->C D Add activated charcoal (optional) C->D E Hot gravity filtration C->E if no charcoal D->E F Add hot water to cloud point E->F G Add hot ethanol to clarify F->G H Slow cool to room temperature G->H I Cool in ice bath H->I J Vacuum filtration I->J K Wash with cold solvent J->K L Dry crystals K->L M Pure this compound L->M

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic Start Recrystallization Issue Q1 No Crystals Formed? Start->Q1 A1_1 Add Seed Crystal Q1->A1_1 Yes Q2 Oiling Out? Q1->Q2 No A1_1->Q2 A1_2 Scratch Flask A1_2->Q2 A1_3 Reduce Solvent Volume A1_3->Q2 A2_1 Reheat and Add More Soluble Solvent Q2->A2_1 Yes Q3 Low Yield? Q2->Q3 No A2_1->Q3 A2_2 Cool More Slowly A2_2->Q3 A3_1 Use Less Hot Solvent Q3->A3_1 Yes End Pure Crystals Q3->End No A3_1->End A3_2 Pre-heat Filtration Apparatus A3_2->End A3_3 Ensure Complete Cooling A3_3->End

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Troubleshooting low yield in halogenation of chlorophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yields in the halogenation of chlorophenols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My halogenation reaction is incomplete, with significant starting material remaining. What are the common causes and solutions?

A1: Incomplete conversion is a frequent issue. Several factors could be at play:

  • Insufficient Catalyst Activity or Loading: Many halogenation reactions, especially for aromatic compounds, require a catalyst to activate the halogen.[1] Ensure your catalyst is active and used in the appropriate amount. For electrophilic substitution on aromatic rings, Lewis acids like AlCl₃ or FeBr₃ are often necessary.[1]

  • Inadequate Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions and decomposition.[2] Consider a stepwise increase in temperature while monitoring the reaction progress. Microwave-assisted synthesis can sometimes improve conversion rates and reduce reaction times.[3]

  • Poor Reagent Purity: The presence of water or other impurities can deactivate catalysts or react with the halogenating agent. Ensure all reagents and solvents are pure and dry.

  • Sub-optimal Stoichiometry: An insufficient amount of the halogenating agent will naturally lead to incomplete conversion. While a slight excess of the halogenating agent is common, a large excess can promote over-halogenation.

Q2: My reaction produces multiple products, leading to a complex mixture and difficult purification. What are the likely side products and how can I minimize them?

A2: The formation of multiple products is a primary cause of low yield for the desired compound. Key side reactions include:

  • Over-halogenation: The initial product is often more reactive than the starting material, leading to the addition of multiple halogen atoms.[2] To mitigate this, you can:

    • Use a high ratio of chlorophenol to the halogenating agent.[2]

    • Slowly add the halogenating agent to the reaction mixture to maintain its low concentration.

    • Conduct the reaction at a lower temperature to improve selectivity.[4]

  • Isomer Formation: Halogenation can occur at different positions on the aromatic ring. The directing effects of the hydroxyl and chlorine substituents on the starting chlorophenol will determine the regioselectivity. Understanding these effects is crucial for predicting the major product.

  • Dimerization and Polymerization: Phenolic compounds can undergo oxidative coupling, especially at higher temperatures or in the presence of certain catalysts, leading to dimers and polymeric materials.[5]

  • Formation of Halogenated Dioxins/Furans: At elevated temperatures, chlorophenols can act as precursors for the formation of toxic polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs).[6] This is a significant concern in high-temperature processes.

Q3: I'm observing significant product loss during work-up and purification. What are the best practices for isolating halogenated chlorophenols?

A3: Halogenated phenols can be challenging to purify due to their physical properties.

  • Extraction: A common purification method involves acid-base extraction. The phenolic product is deprotonated with a base (e.g., NaOH solution) to form a water-soluble phenoxide salt, which can be separated from non-acidic impurities. The aqueous layer is then re-acidified to precipitate the purified chlorophenol, which is then extracted with an organic solvent.[7]

  • Chromatography: Column chromatography is effective for separating isomers and closely related byproducts. However, it can be time-consuming and lead to losses on the stationary phase. Gas chromatography (GC) is often used for analytical separation and identification.[8]

  • Complexation: Specific metal halides can form complexes with certain phenolic compounds, allowing for their separation from a mixture. For instance, calcium bromide can be used to preferentially form a solid complex with p-chlorophenol, separating it from other isomers.[9]

Optimizing Reaction Conditions

The yield of a halogenation reaction is highly dependent on the chosen conditions. The following table summarizes the impact of various parameters on the chlorination of phenols, based on literature data.

ParameterConditionReactantProductYield (%)Reference
Catalyst/Reagent PIFA/KCl in MeOH4-Quinolone3-Chloro-4-quinolone86[10]
PIDA/KCl in MeOH4-Quinolone3-Chloro-4-quinolone79[10]
CuCl₂/HCl (Microwave)Phenol4-Chlorophenol98 (Conversion)[3]
Solvent H₂O (Microwave)Phenol4-Chlorophenol85 (Conversion)[3]
Aqueous HCl (Microwave)Phenol4-Chlorophenol98 (Conversion)[3]

Note: Yields can be reported as isolated yield or conversion rate determined by analytical methods like GC. The data above is illustrative of trends reported in the cited literature.

Key Experimental Protocols

Protocol 1: General Procedure for Electrophilic Chlorination of a Phenol

This protocol is a generalized procedure for the chlorination of a phenol using a hypervalent iodine reagent, adapted from the literature.[10]

  • Reagents & Setup:

    • Substituted Phenol (1.0 eq)

    • Potassium Chloride (KCl) (1.2 eq)

    • Phenyliodine bis(trifluoroacetate) (PIFA) (1.1 eq)

    • Methanol (Solvent)

    • Round-bottom flask with a magnetic stirrer.

  • Procedure:

    • Dissolve the substituted phenol and KCl in methanol in the round-bottom flask.

    • Stir the mixture at room temperature.

    • Slowly add PIFA to the solution over 10 minutes.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the starting material is consumed (typically within 10-30 minutes), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up and Purification:

    • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yield in halogenation reactions.

TroubleshootingWorkflow start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, GC-MS, LC-MS) start->check_reaction incomplete Incomplete Reaction? (High SM) check_reaction->incomplete side_products Multiple Products? (Byproducts) check_reaction->side_products incomplete->side_products No increase_temp Increase Temperature incomplete->increase_temp Yes purification_issue Low Yield After Purification side_products->purification_issue No lower_temp Lower Temperature (Improve Selectivity) side_products->lower_temp Yes optimize_purification Optimize Purification Method (Extraction, Chromatography) purification_issue->optimize_purification increase_time Increase Reaction Time increase_temp->increase_time check_catalyst Check Catalyst (Activity, Loading) increase_time->check_catalyst check_reagents Check Reagent (Purity, Stoichiometry) check_catalyst->check_reagents optimize_incomplete Optimize Conditions check_reagents->optimize_incomplete end Improved Yield optimize_incomplete->end slow_addition Slow Reagent Addition lower_temp->slow_addition adjust_stoi Adjust Stoichiometry (Less Halogen) slow_addition->adjust_stoi optimize_side Optimize Selectivity adjust_stoi->optimize_side optimize_side->end optimize_purification->end

Caption: Troubleshooting flowchart for low yield.

Reaction Parameter Relationships

This diagram illustrates the relationship between key reaction parameters and their impact on yield and selectivity.

ParameterRelationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield affects rate Selectivity Selectivity Temperature->Selectivity inversely affects Catalyst Catalyst Catalyst->Yield increases rate Catalyst->Selectivity can improve Stoichiometry Stoichiometry Stoichiometry->Yield affects conversion Side Products Side Products Stoichiometry->Side Products excess can increase Solvent Solvent Solvent->Yield solubility/polarity Selectivity->Yield major impact Side Products->Yield decreases

Caption: Key parameter effects on reaction outcome.

References

Preventing di-bromination during 2-Bromo-3-chlorophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-3-chlorophenol, with a specific focus on preventing di-bromination.

Troubleshooting Guide: Preventing Di-bromination

Di-bromination is a common side reaction during the electrophilic bromination of phenols, driven by the strong activating effect of the hydroxyl group. The following guide provides solutions to common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
High levels of di-brominated product (e.g., 2,4-dibromo-3-chlorophenol or 2,6-dibromo-3-chlorophenol) Excess Brominating Agent: The molar ratio of the brominating agent to 3-chlorophenol is too high.Carefully control the stoichiometry. Use a molar ratio of brominating agent to 3-chlorophenol of 1:1 or slightly less. A slow, dropwise addition of the brominating agent can help maintain a low concentration throughout the reaction.
High Reaction Temperature: Elevated temperatures increase the reaction rate and can lead to multiple substitutions.Maintain a low reaction temperature. For bromination with molecular bromine, temperatures between 0°C and room temperature are often employed. Consider cooling the reaction mixture in an ice bath.[1]
Inappropriate Solvent: The choice of solvent can influence reactivity and selectivity.Use a less polar, inert solvent to moderate the reaction. Solvents like dichloromethane or carbon tetrachloride can be effective. Acetic acid is also commonly used but may require careful temperature control.[2]
Low Yield of the Desired this compound Isomer Formation of Other Isomers: The hydroxyl group in 3-chlorophenol directs bromination to the ortho (2 and 6) and para (4) positions. This can lead to a mixture of mono-brominated isomers.Employ a catalyst to enhance regioselectivity. While specific catalysts for this compound are not well-documented, catalysts like triethylamine hydrochloride have been used to direct bromination in other chlorophenol systems.[3] Experiment with different Lewis acid catalysts, but be aware they can also increase the rate of di-bromination.
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary, but this must be balanced against the risk of di-bromination.
Difficulty in Product Purification Similar Polarity of Byproducts: Di-brominated products and other isomers may have similar polarities to the desired product, making separation by column chromatography challenging.Optimize the chromatographic conditions. Use a solvent system with a shallow polarity gradient. Recrystallization can also be an effective purification method if a suitable solvent is found.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

The main challenge is controlling the electrophilic aromatic substitution to achieve mono-bromination at the desired position (C2) while preventing the formation of di-brominated byproducts and other constitutional isomers (4-bromo-3-chlorophenol and 6-bromo-3-chlorophenol). The strong activating nature of the hydroxyl group makes the phenol ring highly susceptible to multiple halogenations.

Q2: Which brominating agent is best suited for this synthesis?

Both molecular bromine (Br₂) and N-bromosuccinimide (NBS) are common brominating agents for phenols.

  • Molecular Bromine (Br₂): This is a strong brominating agent. Its reactivity can be moderated by using a non-polar solvent and low temperatures.

  • N-Bromosuccinimide (NBS): NBS is a milder source of electrophilic bromine and can sometimes offer better selectivity for mono-bromination. It is often used with a catalyst or initiator.

The choice between them may depend on the specific reaction conditions and desired selectivity.

Q3: How can I monitor the progress of the reaction to avoid over-bromination?

Regular monitoring of the reaction mixture is crucial. Thin Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside the starting material (3-chlorophenol). The reaction is complete when the starting material spot has disappeared, and before significant spots corresponding to di-brominated products appear. Gas Chromatography (GC) can provide more quantitative information on the relative amounts of starting material, desired product, and byproducts.[1]

Q4: What is the expected regioselectivity for the bromination of 3-chlorophenol?

The hydroxyl group is a powerful ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. For 3-chlorophenol, the positions ortho and para to the hydroxyl group are 2, 4, and 6. The position meta to the chlorine atom (and ortho to the hydroxyl) is position 2, which is activated. The position para to the hydroxyl group (position 4) is also activated. The other ortho position to the hydroxyl group (position 6) is also activated. Therefore, a mixture of 2-bromo-, 4-bromo-, and 6-bromo-3-chlorophenol is expected, along with di-brominated products. Achieving high regioselectivity for the 2-position may require specific catalytic or directing group strategies.

Experimental Protocols

General Protocol for Mono-bromination of 3-Chlorophenol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-chlorophenol (1 equivalent) in a suitable solvent (e.g., dichloromethane or glacial acetic acid). Cool the solution to 0-5°C using an ice bath.

  • Preparation of Brominating Agent: In the dropping funnel, prepare a solution of the brominating agent (e.g., molecular bromine, 1 equivalent) in the same solvent.

  • Slow Addition: Add the brominating agent solution dropwise to the stirred solution of 3-chlorophenol over a period of 1-2 hours, ensuring the reaction temperature is maintained below 5°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Work-up: Transfer the reaction mixture to a separatory funnel. If an organic solvent was used, wash the organic layer with water and brine. If acetic acid was the solvent, dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the this compound.

Data Presentation

The following table summarizes reaction conditions for the bromination of different chlorophenol isomers, which can provide insights into controlling the synthesis of this compound.

Substrate Brominating Agent Solvent Catalyst/Additive Temperature Key Outcome Reference
4-ChlorophenolLiquid BromineAcetic AcidSodium Acetate50-80°CControlled mono-bromination at the ortho position.[3]
2-ChlorophenolBromineChlorobenzeneTriethylamine hydrochloride5-15°CHigh selectivity for 4-bromo-2-chlorophenol.[4]
SalicylaldehydeNot SpecifiedAcetic AcidSalt of a strong base and a weak acid< 35°CInhibition of diaryl ether byproduct formation.[1]
o-ChlorophenolBromine ChlorideCarbon TetrachlorideNone23-26°CFormation of a mixture of 2-bromo-6-chlorophenol and 4-bromo-2-chlorophenol.[5]

Visualizations

Logical Workflow for Troubleshooting Di-bromination

Troubleshooting_Dibromination start High Di-bromination Detected check_stoichiometry Verify Stoichiometry (Bromine:Phenol ≈ 1:1) start->check_stoichiometry check_temp Review Reaction Temperature start->check_temp check_addition Assess Addition Rate of Bromine start->check_addition adjust_stoichiometry Action: Reduce Bromine Equivalents check_stoichiometry->adjust_stoichiometry adjust_temp Action: Lower Reaction Temperature (e.g., 0-5°C) check_temp->adjust_temp adjust_addition Action: Slow Down Addition Rate check_addition->adjust_addition re_run Re-run Experiment adjust_stoichiometry->re_run adjust_temp->re_run adjust_addition->re_run Experimental_Workflow start Start: 3-Chlorophenol dissolve Dissolve in Solvent (e.g., Dichloromethane) start->dissolve cool Cool to 0-5°C dissolve->cool add_br2 Slow Dropwise Addition of Br2 (1 eq) cool->add_br2 monitor Monitor by TLC/GC add_br2->monitor quench Quench with Na2S2O3 monitor->quench workup Aqueous Work-up & Extraction quench->workup purify Purify by Column Chromatography workup->purify product Product: this compound purify->product

References

Technical Support Center: Optimizing Derivatization of 2-Bromo-3-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing reaction conditions for the derivatization of 2-Bromo-3-chlorophenol. This resource offers troubleshooting for common issues, detailed experimental protocols, and frequently asked questions to facilitate successful derivatization for applications such as analytical quantification or further synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound often necessary?

A1: Derivatization is crucial for several reasons. For analytical purposes, particularly gas chromatography (GC), the derivatization of the polar hydroxyl group to a less polar ether, ester, or silyl ether increases the volatility and thermal stability of this compound. This leads to improved chromatographic peak shape and sensitivity. In synthetic chemistry, derivatization protects the hydroxyl group, preventing it from interfering with subsequent reactions, or converts it into a better leaving group for nucleophilic substitution reactions.

Q2: What are the main challenges in derivatizing this compound?

A2: The primary challenges stem from its structure. The ortho-bromo group creates significant steric hindrance around the hydroxyl function, which can impede the approach of reagents and lead to slow reaction rates or low yields. Additionally, the electron-withdrawing nature of both the bromine and chlorine atoms deactivates the aromatic ring and can reduce the nucleophilicity of the corresponding phenoxide ion.

Q3: Which derivatization methods are most suitable for this compound?

A3: The most common and effective methods include:

  • O-Alkylation (e.g., Williamson Ether Synthesis): This method forms a stable ether linkage. Overcoming the steric hindrance and reduced nucleophilicity of the phenoxide are key challenges. The use of highly reactive primary alkylating agents and appropriate reaction conditions are critical.

  • Silylation: This is a very common technique for GC analysis. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective in converting the hydroxyl group to a trimethylsilyl (TMS) ether, which is more volatile and thermally stable.

  • Acylation: This method forms an ester derivative. While generally straightforward, forcing conditions may be necessary to overcome the steric hindrance of this compound.

Q4: How can I improve the yield of the Williamson ether synthesis for this substrate?

A4: To improve the yield, consider the following:

  • Choice of Base: A strong, non-nucleophilic base is essential to fully deprotonate the phenol without competing in the alkylation reaction. Sodium hydride (NaH) or potassium carbonate (K2CO3) are common choices.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile can enhance the nucleophilicity of the phenoxide.

  • Alkylating Agent: Use a primary alkyl halide, as secondary and tertiary halides are more prone to elimination side reactions.[1][2]

  • Phase Transfer Catalysis (PTC): For sterically hindered phenols, PTC can be highly effective. A catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the phenoxide from an aqueous or solid phase to an organic phase where the reaction with the alkyl halide occurs more readily.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete Deprotonation Use a stronger base (e.g., NaH instead of K2CO3). Ensure the base is fresh and has been handled under anhydrous conditions.
Steric Hindrance Increase the reaction temperature and prolong the reaction time. Consider using a less sterically hindered alkylating agent if possible.
Poor Nucleophilicity of Phenoxide Switch to a more polar aprotic solvent like DMF. Consider using a phase transfer catalyst to enhance nucleophilicity.
Side Reactions (Elimination) If using a secondary alkyl halide, switch to a primary one. Lowering the reaction temperature can also favor substitution over elimination.
Reagent Decomposition Ensure all reagents are pure and anhydrous. Alkylating agents and silylating reagents are often sensitive to moisture.
Presence of Multiple Products in the Reaction Mixture
Potential Cause Troubleshooting Steps
Unreacted Starting Material See "Low or No Product Yield" section.
Elimination Byproduct (Alkene) This is common when using secondary or tertiary alkyl halides.[1][2] Use a primary alkyl halide. Lowering the reaction temperature can also help.
Hydrolysis of Silyl Ether For silylation reactions, ensure rigorously anhydrous conditions. Work up the reaction quickly and avoid exposure to moisture.
C-Alkylation While less common for O-alkylation, C-alkylation can occur under certain conditions. Using a less coordinating cation (e.g., with a phase transfer catalyst) can favor O-alkylation.

Quantitative Data

The following tables summarize typical reaction conditions and expected yields for the derivatization of sterically hindered and halogenated phenols, which can serve as a reference for optimizing the derivatization of this compound.

Table 1: O-Alkylation of Hindered Phenols (Williamson Ether Synthesis)

PhenolAlkylating AgentBaseSolventCatalystTemp (°C)Time (h)Yield (%)
2,6-DimethylphenolMethyl IodideK2CO3AcetoneNoneReflux24~85
2,6-Di-tert-butylphenolMethyl IodideNaHDMFNone10048~20
2,4,6-TrichlorophenolEthyl BromideNaOH (50%)DichloromethaneTBAB406>90

Table 2: Silylation of Chlorophenols for GC Analysis

PhenolSilylating ReagentSolventCatalystTemp (°C)TimeYield (%)
2,4-DichlorophenolBSTFAAcetonitrileNone6030 minQuantitative
2,4,6-TrichlorophenolBSTFA + 1% TMCSPyridineNone701 hQuantitative
PentachlorophenolBSTFA + 1% TMCSToluenePyridine802 h>95

Experimental Protocols

Protocol 1: O-Methylation of this compound via Williamson Ether Synthesis

This protocol is adapted from general procedures for the methylation of hindered phenols.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH3I)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolve the phenol in anhydrous DMF (approximately 0.5 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may require several hours to reach completion.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH4Cl.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Silylation of this compound for GC-MS Analysis

This protocol is based on standard silylation procedures for halogenated phenols.

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine

  • Anhydrous hexane

  • GC vial

Procedure:

  • Accurately weigh approximately 1 mg of this compound into a GC vial.

  • Add 500 µL of anhydrous hexane to dissolve the sample.

  • Add 100 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70 °C for 1 hour in a heating block or oven.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Visualizations

Derivatization_Workflow cluster_start Starting Point cluster_methods Derivatization Methods cluster_products Derivative Products start This compound alkylation O-Alkylation (Williamson Ether) start->alkylation silylation Silylation start->silylation acylation Acylation start->acylation ether Alkyl Ether Derivative alkylation->ether silyl_ether Silyl Ether Derivative silylation->silyl_ether ester Ester Derivative acylation->ester Troubleshooting_Workflow cluster_reagents Reagent & Condition Check cluster_solutions Potential Solutions start Low Yield or Incomplete Reaction check_base Base Strength & Purity? start->check_base check_solvent Solvent Polarity & Purity? start->check_solvent check_temp Reaction Temperature? start->check_temp stronger_base Use Stronger Base (e.g., NaH) check_base->stronger_base Weak/Impure polar_aprotic Use Polar Aprotic Solvent (e.g., DMF) check_solvent->polar_aprotic Non-polar increase_temp Increase Temperature & Reaction Time check_temp->increase_temp Too Low ptc Add Phase Transfer Catalyst (PTC) stronger_base->ptc polar_aprotic->ptc

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Halogenated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of halogenated phenols.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant problem in the HPLC analysis of halogenated phenols?

A1: Peak tailing is a chromatographic phenomenon where a peak appears asymmetrical, with a trailing edge that is broader than the leading edge.[1][2][3][4] In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape.[1][2][3][4] Peak tailing is problematic because it can compromise the accuracy and precision of quantification, reduce the resolution between closely eluting peaks, and decrease overall analytical sensitivity.[2][3] For halogenated phenols, which can be present in complex matrices, poor peak shape can significantly hinder the reliability of analytical results.[2]

Q2: What are the primary causes of peak tailing for halogenated phenols?

A2: The most common causes of peak tailing for halogenated phenols are:

  • Secondary Interactions: Unwanted interactions between the acidic phenolic hydroxyl group and active sites on the stationary phase, particularly residual silanol groups on silica-based columns.[2][5]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both the halogenated phenol and the silanol groups on the column.[1][5][6][7] If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms can exist, leading to peak distortion.[5][6][7]

  • Column Issues: Problems such as column contamination, degradation of the stationary phase, the formation of a void at the column inlet, or a partially blocked inlet frit can all contribute to peak tailing.[2]

  • Sample Overload: Injecting a sample with too high a concentration or volume can saturate the column, resulting in distorted peaks.[2]

  • Extra-Column Effects: Dead volume within the HPLC system, for instance from using long or wide-bore tubing and improper connections, can lead to peak broadening and tailing.[5]

Q3: How does the mobile phase pH specifically affect the peak shape of halogenated phenols?

A3: The pH of the mobile phase is a crucial parameter for controlling the peak shape of ionizable compounds like halogenated phenols.[1][5][6][7] Halogenated phenols are weakly acidic, and their degree of ionization is dependent on the mobile phase pH. When the pH is close to the pKa of the phenol, both the protonated (neutral) and deprotonated (anionic) forms exist simultaneously, leading to mixed-mode retention and peak tailing.[5][6][7] To achieve sharp, symmetrical peaks, it is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[7] For acidic compounds like halogenated phenols, a lower pH (e.g., pH 2.5-3.5) is often used to suppress the ionization of the phenolic hydroxyl group and minimize interactions with silanol groups.[1]

Q4: Can the choice of HPLC column influence peak tailing for these compounds?

A4: Absolutely. The choice of HPLC column is critical. Modern columns, often referred to as Type B or "base-deactivated" columns, are made from high-purity silica with a lower metal content and are more extensively end-capped to minimize the number of accessible silanol groups.[1] This reduces the potential for secondary interactions that cause tailing. For particularly challenging separations of halogenated phenols, columns with alternative stationary phases, such as those with embedded polar groups or phenyl phases, may offer improved peak shape due to different interaction mechanisms.[8]

Q5: Are there any mobile phase additives that can help reduce peak tailing for halogenated phenols?

A5: Yes, mobile phase additives can be effective. Buffers, such as phosphate or acetate, are essential for maintaining a stable pH and improving peak symmetry.[5][9] For acidic compounds like halogenated phenols, acidic modifiers like formic acid, acetic acid, or trifluoroacetic acid (TFA) are commonly added to the mobile phase to lower the pH and suppress silanol interactions.[9] In some cases, ion-pairing reagents can be used to improve the retention and peak shape of ionic analytes, though this is less common for simple halogenated phenols.[9]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Tailing

This guide provides a logical workflow to identify and resolve the root cause of peak tailing in your HPLC analysis of halogenated phenols.

start Peak Tailing Observed for Halogenated Phenol(s) q_all_peaks Are all peaks in the chromatogram tailing? start->q_all_peaks system_issue Potential System-Wide Issue: - Extra-column volume - Column void/blockage - Detector issue q_all_peaks->system_issue Yes analyte_specific_issue Analyte-Specific Interaction Issue q_all_peaks->analyte_specific_issue No a_yes_all Yes a_no_all No inspect_system Inspect and correct system issues: - Check tubing and connections - Reverse flush or replace column - Check detector settings system_issue->inspect_system optimize_method Optimize Chromatographic Method analyte_specific_issue->optimize_method

Caption: A logical workflow for troubleshooting peak tailing.

Guide 2: Optimizing Mobile Phase pH

A primary cause of peak tailing for halogenated phenols is an inappropriate mobile phase pH. This guide outlines the steps to optimize this critical parameter.

start Peak Tailing with Current Mobile Phase pH get_pka Determine pKa of the halogenated phenol(s) start->get_pka adjust_ph Adjust mobile phase pH to be >2 units below the pKa get_pka->adjust_ph use_buffer Incorporate a suitable buffer (e.g., 10-25 mM phosphate or acetate) adjust_ph->use_buffer evaluate_peak_shape Evaluate peak shape and retention time use_buffer->evaluate_peak_shape satisfactory Peak shape satisfactory evaluate_peak_shape->satisfactory Yes further_optimization Further optimization needed: - Adjust organic modifier - Consider different column evaluate_peak_shape->further_optimization No

Caption: Workflow for mobile phase pH optimization.

Data Presentation

The following tables provide pKa values for common halogenated phenols and illustrate the expected impact of mobile phase pH on the peak tailing factor.

Table 1: pKa Values of Common Halogenated Phenols

Compound NameHalogenIsomer PositionpKa Value
2-ChlorophenolChlorineortho8.52
3-ChlorophenolChlorinemeta9.12
4-ChlorophenolChlorinepara9.41
2-BromophenolBromineortho8.42
3-BromophenolBrominemeta9.11
4-BromophenolBrominepara9.34
2,4-DichlorophenolChlorineortho, para7.85
2,4,6-TrichlorophenolChlorineortho, para, ortho6.42
PentachlorophenolChlorineall positions4.74

Table 2: Illustrative Effect of Mobile Phase pH on the Tailing Factor of 4-Chlorophenol (pKa ≈ 9.41)

Mobile Phase pHExpected Tailing Factor (Tf)Rationale
9.5> 2.0pH is very close to the pKa, leading to the presence of both ionized and non-ionized forms and significant peak tailing.[5][6][7]
7.01.5 - 2.0pH is approaching the pKa, some improvement in peak shape is expected, but tailing may still be present.
4.01.2 - 1.5pH is significantly lower than the pKa, but some interaction with residual silanols may still occur.
2.5< 1.2At this low pH, the 4-chlorophenol is fully protonated (neutral), and the silanol groups on the stationary phase are also protonated, minimizing secondary interactions and resulting in a symmetrical peak.[1]

Note: The tailing factor values are illustrative and can vary depending on the specific column, instrument, and other chromatographic conditions.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization for the Analysis of Chlorinated Phenols

This protocol describes a systematic approach to optimize the mobile phase pH to reduce peak tailing for a mixture of chlorinated phenols.

1. Objective: To determine the optimal mobile phase pH for achieving symmetrical peaks for a mixture of 2-chlorophenol, 2,4-dichlorophenol, and 2,4,6-trichlorophenol.

2. Materials:

  • HPLC system with UV detector
  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Phosphoric acid (H₃PO₄)
  • Potassium phosphate monobasic (KH₂PO₄)
  • Standard solutions of 2-chlorophenol, 2,4-dichlorophenol, and 2,4,6-trichlorophenol in methanol (100 µg/mL)

3. Procedure:

Protocol 2: Evaluating the Effect of Column Chemistry

This protocol outlines a method to compare the performance of different column chemistries on the peak shape of a challenging halogenated phenol, such as pentachlorophenol.

1. Objective: To compare the peak shape of pentachlorophenol on a standard C18 column versus a base-deactivated C18 column and a Phenyl-Hexyl column.

2. Materials:

  • HPLC system with UV detector
  • Standard C18 column (e.g., Type A silica)
  • Base-deactivated C18 column (e.g., Type B silica, end-capped)
  • Phenyl-Hexyl column
  • Mobile phase at the optimal pH determined in Protocol 1 (e.g., Acetonitrile/25 mM Phosphate Buffer pH 2.5)
  • Standard solution of pentachlorophenol in methanol (100 µg/mL)

3. Procedure:

By following these troubleshooting guides and experimental protocols, researchers can systematically address and resolve issues of peak tailing in the HPLC analysis of halogenated phenols, leading to more accurate and reliable results.

References

2-Bromo-3-chlorophenol decomposition what to avoid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-3-chlorophenol. The information is designed to help anticipate and resolve issues related to the compound's decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary conditions to avoid during the storage and handling of this compound?

When storing and handling this compound, it is crucial to avoid the following conditions to prevent decomposition and ensure laboratory safety:

  • Heat, Flames, and Sparks: As with many organic compounds, exposure to high temperatures, open flames, or sparks can initiate thermal decomposition.

  • Strong Oxidizing Agents: Contact with strong oxidizing agents can lead to vigorous and potentially hazardous reactions.

  • Incompatible Materials: Avoid contact with acid chlorides and acid anhydrides.[1]

  • Sunlight/UV Radiation: Photochemical degradation can occur upon exposure to light. It is recommended to store the compound in a dark place.[2]

Q2: What are the expected hazardous decomposition products of this compound?

  • Carbon monoxide (CO)[3]

  • Carbon dioxide (CO2)[3]

  • Hydrogen halides (e.g., HBr, HCl)[3]

  • Hydrogen chloride gas[3]

Furthermore, the pyrolysis of mixtures containing 2-chlorophenol and 2-bromophenol has been shown to produce mixed halogenated dibenzo-p-dioxins and dibenzofurans, which are highly toxic compounds.

Q3: Are there any known incompatibilities of this compound with common laboratory chemicals?

Yes, based on data for similar phenolic compounds, this compound is expected to be incompatible with:

  • Strong oxidizing agents: These can cause exothermic reactions.

  • Acid chlorides and acid anhydrides: These can react with the phenolic hydroxyl group.[1]

It is always best practice to consult the Safety Data Sheet (SDS) for the specific batch of this compound being used and to perform a small-scale compatibility test if there are any doubts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue Possible Cause Troubleshooting Steps
Sample discoloration or degradation upon storage. Exposure to light or air (oxidation).Store the compound in a tightly sealed, opaque container in a cool, dark, and dry place under an inert atmosphere.[2]
Unexpected side products in a reaction. Decomposition of this compound due to reaction conditions.- Lower the reaction temperature if possible.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).- Check for and eliminate any potential sources of ignition or high energy.
Inconsistent experimental results. Variability in the purity of this compound due to decomposition.- Use a fresh batch of the compound.- Re-purify the compound if necessary.- Analyze the starting material for purity before each experiment using appropriate analytical techniques (e.g., HPLC, GC-MS).
Formation of toxic byproducts during thermal experiments. High-temperature decomposition leading to the formation of halogenated dioxins and furans.- Conduct thermal experiments in a well-ventilated fume hood or a controlled environment.- Use the lowest possible temperature for the intended transformation.- Implement appropriate trapping or scrubbing systems for off-gases.

Experimental Protocols

While a specific, detailed experimental protocol for the decomposition of this compound is not widely published, the following methodologies for related compounds can be adapted.

General Protocol for Investigating Thermal Decomposition

This protocol outlines a general procedure for studying the thermal decomposition of halogenated phenols using a tubular reactor.

  • Sample Preparation: Accurately weigh a small amount of this compound.

  • Reactor Setup: Place the sample in a quartz or ceramic boat and insert it into a tubular furnace.

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Heating Program: Heat the furnace to the desired decomposition temperature at a controlled rate.

  • Product Collection: Volatile decomposition products can be collected using a series of cold traps or by passing the effluent gas through a suitable solvent.

  • Product Analysis: Analyze the collected products using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify the decomposition products.

General Protocol for Investigating Photodegradation

This protocol provides a general method for studying the photochemical decomposition of halogenated phenols.

  • Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or acetonitrile).

  • Photoreactor Setup: Place the solution in a photoreactor equipped with a specific light source (e.g., a UV lamp).

  • Irradiation: Irradiate the solution for a set period. Aliquots can be taken at different time intervals to monitor the progress of the reaction.

  • Sample Analysis: Analyze the aliquots using HPLC with a UV detector to measure the decrease in the concentration of this compound and the formation of photoproducts.

Visualizations

Logical Workflow for Troubleshooting Decomposition Issues

A Decomposition Suspected B Identify Symptoms A->B C Discoloration B->C D Unexpected Products B->D E Inconsistent Results B->E F Check Storage Conditions C->F G Review Reaction Parameters D->G H Assess Purity E->H I Store in Dark, Cool, Inert Atmosphere F->I J Lower Temperature, Use Inert Atmosphere G->J K Use Fresh/Purified Compound H->K

Caption: Troubleshooting workflow for decomposition issues.

Potential Decomposition Pathways

A This compound B Heat / UV Light A->B C Oxidizing Agents A->C D Hazardous Byproducts B->D G Oxidized Products C->G E CO, CO2, HBr, HCl D->E F Halogenated Dioxins/Furans D->F

References

Safe storage and handling procedures for 2-Bromo-3-chlorophenol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe storage and handling of 2-Bromo-3-chlorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Q2: What are the proper storage conditions for this compound?

A2: To ensure stability and safety, this compound should be stored under the following conditions:

  • Temperature: Store at room temperature.

  • Atmosphere: Keep in an inert atmosphere (e.g., under nitrogen or argon).

  • Light: Store in a dark place, protected from light.

  • Container: Keep the container tightly sealed.

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Appropriate PPE must be worn to minimize exposure. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and, if there is a risk of splashing, additional protective clothing.

  • Respiratory Protection: If working with the solid in a way that generates dust or if handling solutions outside of a fume hood, a NIOSH-approved respirator is necessary.

Q4: What materials are incompatible with this compound?

A4: Avoid contact with the following:

  • Strong oxidizing agents

  • Strong bases

  • Strong acids

Q5: How should this compound waste be disposed of?

A5: this compound is a halogenated organic compound and must be disposed of as hazardous waste. Collect waste in a designated, labeled, and sealed container. Do not mix with non-halogenated waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Troubleshooting Guides

Issues with Solution Preparation

Problem: The this compound is not dissolving in the chosen solvent.

Possible Causes & Solutions:

  • Incorrect Solvent Selection: While specific quantitative solubility data is limited, halogenated phenols generally exhibit better solubility in organic solvents than in water.

    • Recommended Solvents: Try using polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF). Methanol may also be a suitable solvent.[2]

    • Avoid: Water is generally a poor solvent for this compound.

  • Insufficient Mixing: Ensure the solution is being adequately agitated. Use a magnetic stirrer for a sufficient duration.

  • Low Temperature: Gently warming the solution may aid in dissolution. However, do this with caution in a well-ventilated fume hood, as elevated temperatures can increase the vapor pressure and inhalation hazard.

  • Concentration Too High: You may be attempting to create a supersaturated solution. Refer to any available solubility data for similar compounds to estimate an appropriate concentration range.

Problem: The solution appears cloudy or hazy.

Possible Causes & Solutions:

  • Incomplete Dissolution: See the troubleshooting steps above.

  • Contamination: The solvent or the this compound may be contaminated. Use high-purity reagents and clean glassware.

  • Precipitation: The temperature of the solution may have dropped, causing the compound to precipitate out. If gentle warming was used to dissolve the solid, allow the solution to cool to room temperature slowly while stirring to check for stability.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₄BrClO[3]
Molecular Weight 207.45 g/mol [3]
Appearance Solid
Melting Point 55.5 °C[4]
Boiling Point 233.0 ± 20.0 °C (Predicted)[4]
Density 1.788 ± 0.06 g/cm³ (Predicted)[4]
pKa 7.47 ± 0.10 (Predicted)[4]

Experimental Protocols

Protocol for Preparation of a 1% (w/v) Solution of this compound in a Suitable Organic Solvent

Objective: To prepare a 1% weight/volume solution of this compound for experimental use.

Materials:

  • This compound (solid)

  • Appropriate organic solvent (e.g., DMSO, THF, or Methanol)

  • Volumetric flask (appropriate size for the desired volume)

  • Analytical balance

  • Weighing paper or weighing boat

  • Spatula

  • Funnel

  • Magnetic stirrer and stir bar

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure:

  • Calculation: Determine the mass of this compound required. For a 1% (w/v) solution, you will need 1 gram of solute for every 100 mL of solution. For example, to prepare 50 mL of a 1% solution, you would need 0.5 g of this compound.[5]

  • Weighing:

    • Place a clean, dry weighing boat on the analytical balance and tare it.

    • Carefully weigh the calculated mass of this compound into the weighing boat. Record the exact mass.

  • Dissolution:

    • Place a magnetic stir bar into the volumetric flask.

    • Using a funnel, carefully transfer the weighed this compound into the volumetric flask.

    • Rinse the weighing boat and funnel with a small amount of the chosen solvent to ensure all the solid is transferred into the flask.

    • Add approximately half of the final desired volume of the solvent to the flask.

    • Place the flask on a magnetic stirrer and stir until the solid is completely dissolved. Gentle warming in a fume hood may be applied if necessary.

  • Final Volume Adjustment:

    • Once the solid is completely dissolved, remove the flask from the stirrer.

    • Carefully add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage:

    • Label the flask clearly with the name of the compound, concentration, solvent, and date of preparation.

    • Store the solution according to the recommended storage conditions for this compound.

Mandatory Visualization

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_small_spill Small Spill Response (<100 mL) cluster_large_spill Large Spill Response (>100 mL) spill Chemical Spill Occurs assess_size Assess Spill Size spill->assess_size alert_personnel Alert personnel in the immediate area assess_size->alert_personnel Small Spill evacuate Evacuate the immediate area assess_size->evacuate Large Spill don_ppe Don appropriate PPE (gloves, goggles, lab coat) alert_personnel->don_ppe contain_spill Contain the spill with an inert absorbent material don_ppe->contain_spill collect_waste Collect absorbed material and contaminated debris in a sealed bag contain_spill->collect_waste clean_area Clean the spill area with soap and water collect_waste->clean_area dispose_waste Dispose of waste as halogenated organic hazardous waste clean_area->dispose_waste contact_ehs Contact Environmental Health & Safety (EHS) evacuate->contact_ehs secure_area Secure the area and prevent entry contact_ehs->secure_area await_response Await arrival of trained emergency response personnel secure_area->await_response

Caption: Workflow for handling a this compound spill.

References

Technical Support Center: Managing 2-Bromo-3-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-3-chlorophenol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling, storage, and use of this moisture-sensitive compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to ensure the integrity of your experiments.

Troubleshooting Guides and FAQs

This section provides answers to specific issues you may encounter when working with this compound.

Issue 1: How can I tell if my this compound has been contaminated with moisture?

  • Answer: Moisture contamination in this compound, which is a solid at room temperature, can manifest in several ways. Visually, you may observe the powder changing from a free-flowing solid to a clumpy or sticky consistency. Significant moisture uptake can lead to the formation of a syrupy layer on the solid. While the pure compound is typically a light yellow or off-white solid, discoloration may indicate degradation, which can be accelerated by the presence of moisture.[1][2][3] A key quantitative indicator is the melting point; moisture can act as an impurity and cause a depression and broadening of the melting point range. The reported melting point of pure this compound is 55.5 °C.[2][4]

Issue 2: My reaction yield is low when using this compound. Could moisture be the cause?

  • Answer: Yes, moisture can significantly lower the yield of many reactions involving this compound. Water can interfere in several ways:

    • Reaction with Organometallic Reagents: In cross-coupling reactions like Suzuki, Stille, or Sonogashira, any water present will react with and quench the organometallic reagents (e.g., Grignard reagents, organolithiums, or the active catalyst), thus reducing the efficiency of the desired reaction.[5]

    • Hydrolysis of Catalysts and Reagents: Moisture can lead to the hydrolysis of sensitive catalysts and reagents used in the reaction.

    • Competing Nucleophile: In reactions where this compound or its phenoxide is intended to act as a nucleophile (e.g., Williamson ether synthesis), water can compete as a nucleophile, leading to unwanted side products.[6][7]

    • Solvent Effects: The polarity of the reaction medium can be altered by the presence of water, which can affect reaction rates and equilibria.[8]

Issue 3: I am performing a Williamson ether synthesis with this compound and an alkyl halide, but the reaction is not working well. What are the likely issues?

  • Answer: For a Williamson ether synthesis, the first step is the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide. Several factors could be hindering your reaction:

    • Incomplete Deprotonation: If the base used is not strong enough or is used in insufficient quantity, the deprotonation will be incomplete. For phenols, a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetonitrile) is often effective. Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions, as they react violently with water.[5]

    • Moisture: Any moisture in the reaction will consume the base and can protonate the phenoxide, reducing the concentration of the active nucleophile.[5]

    • Alkyl Halide Reactivity: This reaction proceeds via an Sₙ2 mechanism, which is sensitive to steric hindrance. Primary alkyl halides are ideal. Secondary and tertiary alkyl halides are more likely to undergo a competing E2 elimination reaction, especially with a strong base.[5]

Issue 4: What are the best practices for storing this compound?

  • Answer: To maintain its integrity, this compound should be stored in a tightly sealed container to prevent moisture ingress.[3] For long-term storage, it is recommended to keep it in a dark place, under an inert atmosphere (e.g., argon or nitrogen), and at room temperature.[2][4] A desiccator can provide an additional layer of protection against ambient moisture.

Data Presentation

The following tables provide illustrative data on the potential impact of moisture on key properties and reactions of this compound. This data is based on general chemical principles for this class of compounds and should be used as a guideline for understanding moisture sensitivity.

Table 1: Effect of Moisture on the Melting Point of this compound (Illustrative)

Moisture Content (% w/w)Observed Melting Point Range (°C)Appearance
0.055.0 - 56.0Free-flowing solid
0.553.5 - 55.5Slightly clumpy
1.052.0 - 55.0Clumpy solid
> 2.0Broad range below 52Sticky or syrupy solid

Table 2: Illustrative Impact of Water on the Yield of a Suzuki Coupling Reaction

Reaction: this compound with Phenylboronic Acid

Water Content in Solvent (%, v/v)Approximate Yield of 2-phenyl-3-chlorophenol (%)
< 0.01 (Anhydrous)> 90
0.170 - 80
0.540 - 50
1.0< 20

Experimental Protocols

Protocol 1: Drying of this compound

This protocol describes how to dry this compound that may have been exposed to moisture.

  • Preparation: Place the this compound in a clean, dry round-bottom flask or a suitable drying vessel.

  • Vacuum Drying:

    • Place the vessel in a vacuum oven.

    • Heat the oven to a moderate temperature, typically 30-40°C. Higher temperatures should be avoided to prevent potential decomposition.

    • Apply a vacuum (e.g., <10 mmHg).

    • Dry for 4-6 hours or until a constant weight is achieved.[9]

  • Drying over a Desiccant (for solutions):

    • If this compound is dissolved in an organic solvent, it can be dried using an appropriate anhydrous drying agent.

    • Suitable drying agents for solutions containing phenols include anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10] Avoid basic drying agents like potassium carbonate if the phenolic proton is desired for subsequent reactions.

    • Add the drying agent to the solution and swirl. If the drying agent clumps together, add more until some remains free-flowing.

    • Allow the mixture to stand for at least 15-20 minutes.

    • Filter or decant the solution to remove the drying agent.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol provides a general method for quantifying the water content in a sample of this compound.

  • Apparatus: A volumetric or coulometric Karl Fischer titrator. Coulometric titration is preferred for very low water content (<0.1%).

  • Reagents:

    • Titrant: A standardized Karl Fischer titrant (e.g., CombiTitrant 5).

    • Solvent: A suitable Karl Fischer solvent. For phenols, a methanol-based solvent is generally acceptable. If side reactions are a concern, a methanol-free solvent can be used.

  • Procedure:

    • Add the Karl Fischer solvent to the titration vessel and perform a pre-titration to neutralize any water in the solvent.

    • Accurately weigh a sample of this compound and add it to the titration vessel. Ensure the sample dissolves completely.

    • Start the titration. The instrument will automatically add the titrant until all the water in the sample has reacted.

    • The instrument will calculate the water content based on the volume of titrant used and the sample weight.

Visualizations

Diagram 1: Troubleshooting a Failed Suzuki Coupling Reaction

troubleshooting_suzuki cluster_reagents Reagent Purity Checks cluster_conditions Reaction Condition Checks cluster_moisture Moisture Mitigation start Low or No Yield in Suzuki Coupling check_reagents Verify Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK phenol_purity This compound (NMR, GC-MS) check_reagents->phenol_purity boronic_purity Boronic Acid (Check for boroxines) check_reagents->boronic_purity catalyst_activity Catalyst Activity check_reagents->catalyst_activity check_moisture Moisture Contamination? check_conditions->check_moisture Conditions OK base Base Choice & Equivalents check_conditions->base temperature Temperature check_conditions->temperature atmosphere Inert Atmosphere check_conditions->atmosphere dry_reagents Dry Starting Material (Vacuum Oven) check_moisture->dry_reagents dry_solvent Use Anhydrous Solvent check_moisture->dry_solvent kf_titration Quantify Water Content (Karl Fischer) check_moisture->kf_titration solution Optimize Reaction dry_reagents->solution dry_solvent->solution kf_titration->solution

A troubleshooting flowchart for low yield in a Suzuki coupling reaction.

Diagram 2: Workflow for Handling Moisture-Sensitive this compound

handling_workflow start Receive this compound storage Store in Desiccator under Inert Atmosphere start->storage check_moisture Assess for Moisture (Visual, Melting Point) storage->check_moisture drying_step Drying Required? check_moisture->drying_step dry_compound Dry Compound (e.g., Vacuum Oven) drying_step->dry_compound Yes inert_handling Handle in Glovebox or under Inert Gas Flow drying_step->inert_handling No dry_compound->inert_handling reaction_setup Set up Reaction with Anhydrous Solvents inert_handling->reaction_setup end Proceed with Experiment reaction_setup->end

A recommended workflow for handling this compound.

References

Validation & Comparative

Interpreting mass spectrometry fragmentation of 2-Bromo-3-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Mass Spectrometry Fragmentation of 2-Bromo-3-chlorophenol and its Isomers

For researchers and professionals in drug development and chemical analysis, a precise understanding of mass spectrometry fragmentation patterns is paramount for accurate compound identification. This guide provides a detailed comparison of the expected mass spectrometry fragmentation of this compound, leveraging data from its isomers to provide a comprehensive analytical overview.

Molecular Structure and Properties

This compound is a halogenated aromatic compound with the following properties:

  • Chemical Formula: C₆H₄BrClO[1]

  • Molecular Weight: 207.45 g/mol [1]

  • Monoisotopic Mass: 205.91341 Da[1]

The presence of both bromine and chlorine atoms, each with their distinct isotopic distributions, results in a characteristic and complex isotopic pattern in the mass spectrum, which is a key feature for identification.

Predicted Mass Spectrometry Fragmentation of this compound

Electron ionization (EI) mass spectrometry of this compound is expected to induce several key fragmentation pathways common to halogenated phenols. The primary fragmentation events involve the loss of carbon monoxide (CO), a hydrogen halide (HBr or HCl), or a halogen radical (Br• or Cl•).

The fragmentation process can be visualized as follows:

fragmentation_pathway cluster_loss Primary Fragmentation cluster_secondary Secondary Fragmentation M [C₆H₄BrClO]⁺˙ m/z 206/208/210 M_minus_CO [C₅H₄BrClO]⁺˙ m/z 178/180/182 M->M_minus_CO - CO M_minus_Br [C₆H₄ClO]⁺ m/z 127/129 M->M_minus_Br - Br• M_minus_Cl [C₆H₄BrO]⁺ m/z 171/173 M->M_minus_Cl - Cl• M_minus_HCl [C₆H₃BrO]⁺˙ m/z 170/172 M->M_minus_HCl - HCl M_minus_HBr [C₆H₃ClO]⁺˙ m/z 126/128 M->M_minus_HBr - HBr M_minus_CO_minus_Cl [C₅H₄BrO]⁺ m/z 143/145 M_minus_CO->M_minus_CO_minus_Cl - Cl•

Predicted fragmentation pathway of this compound.

Comparative Analysis with Isomers

While a publicly available, quantitative mass spectrum for this compound is not readily accessible, the fragmentation pattern of its isomer, 2-bromo-4-chlorophenol, provides a valuable reference for the expected fragments and their relative intensities. The mass spectral data for 2-bromo-4-chlorophenol is presented below.

m/zRelative Intensity (%) - 2-bromo-4-chlorophenolPutative Fragment Ion
206100[M]⁺˙ (⁷⁹Br, ³⁵Cl)
20875[M]⁺˙ (⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl)
21025[M]⁺˙ (⁸¹Br, ³⁷Cl)
12730[M - Br]⁺
9825[M - Br - CHO]⁺
6940[C₄H₅O]⁺

Data is illustrative and based on typical spectra of 2-bromo-4-chlorophenol.

The isotopic cluster of the molecular ion ([M]⁺˙) is expected around m/z 206, 208, and 210, with relative intensities dictated by the natural abundances of the bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl). The most abundant peak in this cluster will correspond to the molecule containing the most abundant isotopes, ⁷⁹Br and ³⁵Cl.

Experimental Protocol for GC-MS Analysis

A robust and reliable method for the analysis of this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS). A typical experimental protocol is outlined below.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Working Standards: Create a series of working standards by serially diluting the stock solution to concentrations appropriate for generating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Extraction: For solid matrices, use a solvent extraction method (e.g., with methanol or acetonitrile) aided by sonication. For aqueous samples, a liquid-liquid extraction with a non-polar solvent like dichloromethane or hexane is recommended.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-350.

The general workflow for this analysis is depicted in the following diagram:

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Prep Standard Preparation GC_Injection GC Injection & Separation Standard_Prep->GC_Injection Sample_Extraction Sample Extraction Sample_Extraction->GC_Injection Ionization Electron Ionization (70 eV) GC_Injection->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Library_Search Spectral Library Search Data_Acquisition->Library_Search Quantification Quantification Data_Acquisition->Quantification

General experimental workflow for GC-MS analysis.

Interpretation of Key Fragments

  • Molecular Ion Cluster (m/z 206, 208, 210): The presence of this isotopic cluster is the primary indicator of a molecule containing one bromine and one chlorine atom. The relative abundance of these peaks can be predicted from the natural isotopic abundances of Br (~50.5% ⁷⁹Br, ~49.5% ⁸¹Br) and Cl (~75.8% ³⁵Cl, ~24.2% ³⁷Cl).

  • [M-Br]⁺ (m/z 127/129): The loss of a bromine radical is a common fragmentation pathway for brominated compounds. The remaining fragment will still exhibit the characteristic 3:1 isotopic pattern for a single chlorine atom.

  • [M-Cl]⁺ (m/z 171/173): The loss of a chlorine radical will result in a fragment with the 1:1 isotopic pattern characteristic of a single bromine atom.

  • [M-CO]⁺˙ (m/z 178/180/182): The expulsion of a neutral carbon monoxide molecule is a characteristic fragmentation of phenols.

  • [M-HCl]⁺˙ and [M-HBr]⁺˙: The elimination of hydrogen chloride or hydrogen bromide are also possible fragmentation pathways.

By carefully analyzing the masses and isotopic patterns of the fragment ions, researchers can confidently identify this compound and distinguish it from its isomers and other related compounds.

References

Validating 2-Bromo-3-chlorophenol: A Comparative Guide to Reference Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and validation of chemical compounds are paramount. This guide provides a comparative framework for the validation of 2-Bromo-3-chlorophenol using standard analytical techniques. While publicly available, experimentally derived reference spectra for this compound are limited, this guide presents data for isomeric compounds, 2-Bromo-4-chlorophenol and 4-Bromo-2-chlorophenol, to serve as a valuable comparative tool.

Spectroscopic Data for Isomers of Bromo-chlorophenol

The following tables summarize key spectroscopic data for isomers of the target compound. This data can be used to infer expected spectral characteristics of this compound and to differentiate it from its isomers.

Table 1: ¹H NMR and ¹³C NMR Spectral Data for Bromo-chlorophenol Isomers

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
2-Bromo-4-chlorophenolNot specifiedNot specifiedAvailable, but specific shifts not detailed in search results.
4-Bromo-2-chlorophenolNot specifiedNot specifiedAvailable, but specific shifts not detailed in search results.

Table 2: Mass Spectrometry Data for Bromo-chlorophenol Isomers

CompoundIonization MethodKey Mass-to-Charge Ratios (m/z)
2-Bromo-4-chlorophenolGC-MS (Electron Ionization)208, 206 (Molecular Ion Cluster), 121, 63
4-Bromo-2-chlorophenolGC-MS (Electron Ionization)208, 206 (Molecular Ion Cluster), 63

The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) results in a distinctive M+2 peak for bromine-containing fragments, which is a key diagnostic feature in the mass spectrum.[1]

Table 3: Infrared (IR) Spectroscopy Data for Bromo-chlorophenol Isomers

CompoundTechniqueKey Vibrational Frequencies (cm⁻¹)
2-Bromo-4-chlorophenolMelt / FTIRData available but specific frequencies not detailed.
4-Bromo-2-chlorophenolCapillary Cell: Melt / FTIRData available but specific frequencies not detailed.
4-Bromo-3-chlorophenolATR-IRData available but specific frequencies not detailed.

Experimental Protocols

The following are detailed methodologies for acquiring the reference spectra discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts for aromatic and hydroxyl protons (typically 0-12 ppm).

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a carbon spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range for aromatic carbons (typically 100-160 ppm).

    • A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds like bromo-chlorophenols, Gas Chromatography (GC) is an ideal method for sample introduction and separation.

  • GC Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start with an initial oven temperature (e.g., 50 °C), followed by a temperature ramp (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions.[1]

  • Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 40-300).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Melt: For low melting point solids, a thin film can be prepared by melting a small amount of the sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder.

    • Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizing the Workflow

The following diagrams illustrate the general workflows for compound validation using the described spectroscopic techniques.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure

Caption: General experimental workflow for spectroscopic validation of a chemical compound.

gcms_workflow SamplePrep Sample Preparation (Dissolution in Solvent) GC_Injection GC Injection & Separation SamplePrep->GC_Injection Ionization Electron Ionization (70 eV) GC_Injection->Ionization Mass_Analyzer Mass Analyzer (Quadrupole / TOF) Ionization->Mass_Analyzer Detection Detector Mass_Analyzer->Detection Data_Analysis Data Analysis (Mass Spectrum) Detection->Data_Analysis

Caption: Detailed workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

By comparing the experimentally obtained spectra of a synthesized batch of this compound with the reference data for its isomers and understanding the expected fragmentation and spectral patterns, researchers can confidently validate the structure and purity of their compound.

References

A Comparative Guide to the Quantitative Analysis of 2-Bromo-3-chlorophenol by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of halogenated phenolic compounds such as 2-Bromo-3-chlorophenol is critical in various fields, including environmental monitoring, pharmaceutical development, and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantitative analysis of this compound, alongside alternative analytical techniques. The information is supported by experimental data from the analysis of structurally similar compounds, offering a robust framework for methodology development and validation.

Comparative Analysis of Analytical Techniques

While direct HPLC-UV methods for this compound are not extensively documented in publicly available literature, established methods for other brominated and chlorinated phenols provide a strong foundation. This section compares the expected performance of a proposed HPLC-UV method with Gas Chromatography-Mass Spectrometry (GC-MS), a common alternative.

Table 1: Comparison of HPLC-UV and GC-MS for the Analysis of Halogenated Phenols

ParameterHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.
Applicability Well-suited for non-volatile and thermally labile compounds.Requires analytes to be volatile and thermally stable, or amenable to derivatization.
Sample Preparation Typically involves dissolution in a suitable solvent and filtration. May require solid-phase extraction (SPE) for pre-concentration from complex matrices.Often requires derivatization to increase volatility and thermal stability. Can also be coupled with SPE or liquid-liquid extraction.
Selectivity Good, but can be limited by co-eluting compounds with similar UV spectra.Excellent, provides structural information for definitive peak identification.
Sensitivity Generally in the low µg/L to ng/L range.[1]Typically offers higher sensitivity, with detection limits in the ng/L to pg/mL range.[1]
Linearity (R²) ≥ 0.999 is commonly achieved for related compounds.[2][3]R² values are also typically ≥ 0.99.
Precision (RSD) Intra-day ≤ 6.28% and inter-day ≤ 5.21% have been reported for bromophenols.[2]Relative standard deviations are generally low, often below 15%.
Accuracy (Recovery) Recoveries generally range from 80% to 110%.[4]Recoveries are typically within a similar range of 80-120%.
Throughput High, especially with the use of modern UPLC/UHPLC systems.Can be lower due to longer run times and potential need for derivatization.

Proposed HPLC-UV Method for this compound

Based on established methods for similar halogenated phenols, the following protocol is proposed for the quantitative analysis of this compound.

Experimental Protocol

1. Instrumentation:

  • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C8 column could also be considered.[2]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing a small amount of acid, e.g., 0.1% formic acid or 0.05% trifluoroacetic acid, to improve peak shape).[2][3]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 10-20 µL.[5]

  • Column Temperature: 30°C.[2][5]

  • Detection Wavelength: Phenolic compounds typically exhibit absorbance in the range of 210-280 nm. A wavelength of 280 nm can be a good starting point, with further optimization using a DAD.[6]

3. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample range.

  • For unknown samples, dissolve a known weight in the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent column clogging.

Expected Performance Data

The following table summarizes the expected performance characteristics of the proposed HPLC-UV method, based on data from the analysis of other bromophenols and chlorophenols.

Table 2: Expected Performance of the Proposed HPLC-UV Method

ParameterExpected ValueReference
Linearity (R²) ≥ 0.999[2][3]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL[2]
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL[2]
Precision (RSD) < 10%[6]
Accuracy (Recovery) 85 - 115%[6]

Alternative Analytical Methods

While HPLC-UV is a robust and accessible technique, other methods may be more suitable for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for the analysis of volatile and semi-volatile halogenated phenols in complex matrices.[7] It offers superior selectivity and sensitivity compared to HPLC-UV. However, a key consideration for phenolic compounds is the need for derivatization to increase their volatility and prevent peak tailing.

Experimental Protocol Outline:

  • Extraction: Extraction of this compound from the sample matrix using a suitable solvent or solid-phase extraction.

  • Derivatization: Acetylation or silylation of the phenolic hydroxyl group.

  • GC-MS Analysis: Separation on a capillary GC column (e.g., DB-5ms) and detection by mass spectrometry.

Electrochemical Methods

Voltammetric techniques offer a portable and rapid screening approach for the determination of chlorophenols.[8] These methods are based on the electrochemical oxidation of the phenolic group. While they may lack the high selectivity of chromatographic methods, they can be valuable for on-site monitoring.[8]

Workflow and Logic Diagrams

To visualize the analytical processes, the following diagrams outline the experimental and logical workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution in Solvent A->B C Serial Dilution (for Standards) B->C D Filtration (0.45 µm) B->D E Injection into HPLC D->E F Separation on C18 Column E->F G UV Detection F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification of Analyte I->J

Caption: General experimental workflow for HPLC-UV analysis.

Method_Selection A High Sensitivity & Definitive Identification Needed? B Is the Analyte Volatile/Derivatizable? A->B Yes C Routine QC & High Throughput Needed? A->C No GCMS Use GC-MS B->GCMS Yes Consider_HPLC Consider HPLC-UV B->Consider_HPLC No HPLC Use HPLC-UV C->HPLC Yes Consider_Deriv Consider Derivatization

Caption: Logical workflow for analytical method selection.

Conclusion

For the routine quantitative analysis of this compound, the proposed HPLC-UV method offers a robust, reliable, and high-throughput solution. It provides excellent linearity, precision, and accuracy, making it well-suited for quality control and research applications. For analyses requiring higher sensitivity or definitive identification, particularly in complex matrices, GC-MS should be considered as a powerful alternative. The choice of the most appropriate method will ultimately depend on the specific analytical requirements, available instrumentation, and the nature of the sample matrix.

References

A Comparative Guide to the Reactivity of 2-Bromo-3-chlorophenol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of substituted aromatic compounds is paramount for the rational design of synthetic routes and the development of novel molecular entities. This guide provides a detailed comparison of the chemical reactivity of 2-Bromo-3-chlorophenol and its positional isomers. The reactivity of these compounds is governed by the intricate interplay of the electronic and steric effects of the hydroxyl (-OH), bromo (-Br), and chloro (-Cl) substituents on the aromatic ring.

Factors Influencing Reactivity

The chemical behavior of bromochlorophenol isomers is primarily dictated by the nature and position of the three substituents on the benzene ring.

  • Hydroxyl Group (-OH): This is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution due to its strong +M (mesomeric) effect. It also significantly influences the acidity of the molecule.

  • Halogen Atoms (-Br and -Cl): Halogens are deactivating groups for electrophilic aromatic substitution due to their -I (inductive) effect, which withdraws electron density from the ring. However, they are ortho, para-directing because of their +M (mesomeric) effect, where their lone pairs can stabilize the arenium ion intermediate. The inductive effect of chlorine is stronger than that of bromine, while the mesomeric effect is slightly weaker. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond.

  • Steric Hindrance: The relative positions of the substituents can cause steric hindrance, which can influence the regioselectivity of reactions by blocking access to certain positions on the ring.

cluster_factors Factors Influencing Reactivity cluster_reactivity Chemical Reactivity Electronic Effects Electronic Effects Acidity (pKa) Acidity (pKa) Electronic Effects->Acidity (pKa) Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution Electronic Effects->Electrophilic Aromatic Substitution Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution Electronic Effects->Nucleophilic Aromatic Substitution Cross-Coupling Reactions Cross-Coupling Reactions Electronic Effects->Cross-Coupling Reactions Steric Effects Steric Effects Steric Effects->Electrophilic Aromatic Substitution Steric Effects->Cross-Coupling Reactions

Factors influencing the reactivity of bromochlorophenol isomers.

Acidity (pKa)

The acidity of phenols is a measure of the stability of the corresponding phenoxide ion. Electron-withdrawing groups, such as halogens, generally increase the acidity (decrease the pKa) by stabilizing the negative charge of the phenoxide ion through their inductive effect. The position of the halogens relative to the hydroxyl group is crucial.

Table 1: Experimental pKa Values of Selected Halogenated Phenols

CompoundpKa
Phenol9.95
2-Chlorophenol8.52
3-Chlorophenol9.12
4-Chlorophenol9.41
2-Bromophenol8.42
3-Bromophenol9.11
4-Bromophenol9.34

Data sourced from a comparative analysis of halogenated phenol isomers.[1]

Based on these trends, it is expected that bromochlorophenol isomers will be more acidic than phenol. The acidity will be most significantly increased when the halogens are in the ortho and para positions relative to the hydroxyl group, due to the stronger influence of the inductive effect from these positions.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the hydroxyl group is the dominant activating and directing group. The halogen atoms deactivate the ring but also direct incoming electrophiles to the ortho and para positions. The overall rate and regioselectivity of the reaction are a result of the interplay between these activating and deactivating effects, as well as steric hindrance.

A study on the kinetics of bromination of chlorophenol isomers with N-bromosuccinimide (NBS) revealed the following order of reactivity: meta-chlorophenol > para-chlorophenol > ortho-chlorophenol.[2] The higher reactivity of the meta-isomer is attributed to the additive directing effects of the -OH and -Cl groups.[2]

Table 2: Specific Reaction Rates for the Bromination of Chlorophenol Isomers with NBS at 25.0 °C

IsomerSpecific Reaction Rate (M⁻¹s⁻¹)
o-chlorophenol292
m-chlorophenol2983
p-chlorophenol375

Data from a study on the voltammetric kinetics of bromination of chlorophenol regio-isomers.[2]

For this compound and its isomers, the positions for electrophilic attack will be determined by the combined directing effects of the three substituents. In this compound, the positions ortho and para to the hydroxyl group are C6 and C4, respectively. Both are activated by the hydroxyl group. The bromine at C2 and chlorine at C3 will influence the electron density at these positions.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is generally difficult for phenols unless the aromatic ring is activated by strongly electron-withdrawing groups, such as nitro groups. While direct comparative data for bromochlorophenol isomers in SNAr is scarce, recent studies have explored radical-mediated SNAr of halophenols, which can proceed under milder conditions.[3] In these reactions, the reactivity is influenced by the stability of the phenoxyl radical intermediate.[3]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of bromochlorophenol isomers in these reactions is highly dependent on the nature of the halogen and its position relative to the other substituents.

Suzuki-Miyaura Coupling

In Suzuki-Miyaura coupling, the general order of reactivity for halogens is I > Br > Cl.[4] This allows for selective coupling at the C-Br bond over the C-Cl bond in bromochlorophenols. The position of the hydroxyl group can also influence the reaction, potentially through coordination to the palladium catalyst or by altering the electronic properties of the C-X bond. A comparative analysis of bromophenol isomers in Suzuki-Miyaura coupling showed that all three isomers can give good to excellent yields, though optimal conditions may vary.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines. Similar to Suzuki coupling, the reactivity of the aryl halide is crucial. The C-Br bond is more reactive than the C-Cl bond. The choice of palladium precursor, ligand, and base is critical for achieving high yields and can be tailored for specific substrates.[5]

start Start prep Prepare Reaction Mixture (Aryl Halide, Boronic Acid, Base, Solvent) start->prep degas Degas Mixture prep->degas add_catalyst Add Palladium Catalyst and Ligand degas->add_catalyst heat Heat Reaction Mixture add_catalyst->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry purify Purify by Chromatography dry->purify end End purify->end reagents Aryl Halide (Ar-X) + Amine (R2NH) oxidative_addition Oxidative Addition [Pd(II) complex forms] reagents->oxidative_addition catalyst Pd(0) Catalyst + Ligand catalyst->oxidative_addition base Base (e.g., NaOt-Bu) amine_coordination Amine Coordination and Deprotonation base->amine_coordination oxidative_addition->amine_coordination reductive_elimination Reductive Elimination [C-N bond forms] amine_coordination->reductive_elimination product Aryl Amine (Ar-NR2) reductive_elimination->product catalyst_regen Catalyst Regeneration [Pd(0) reforms] reductive_elimination->catalyst_regen catalyst_regen->oxidative_addition

References

Purity Assessment of 2-Bromo-3-chlorophenol: A Comparative Guide to GC-FID and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical reagents is a critical, non-negotiable step in ensuring the validity and reproducibility of experimental results and the ultimate safety and efficacy of therapeutic agents. 2-Bromo-3-chlorophenol is a key halogenated phenolic building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) against other analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and comparative data.

Comparison of Analytical Methods for Purity Assessment

The determination of purity for a compound like this compound can be approached using several analytical techniques. While Gas Chromatography (GC) is a stalwart method for volatile and semi-volatile compounds, High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy present viable and often complementary alternatives. The selection of the most appropriate method is contingent on the specific analytical needs, the nature of potential impurities, and the desired level of analytical rigor.

Analytical TechniquePrincipleInformation ProvidedStrengthsLimitations
GC-FID Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid stationary phase, followed by detection via flame ionization.Quantitative purity based on peak area percentage, detection of volatile impurities.High resolution for volatile compounds, robust, and highly sensitive to organic compounds.[1]Not suitable for non-volatile or thermally labile impurities; requires a reference standard for precise quantification.[2]
HPLC-UV Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Quantitative purity based on peak area percentage, detection of non-volatile and UV-active impurities.Broad applicability to a wide range of compounds, including those that are not volatile.[3]Can be less sensitive than GC-FID for certain compounds; response factors can vary between the analyte and impurities.
qNMR A primary ratio method where the signal intensity is directly proportional to the number of nuclei. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard.Absolute quantitative purity without the need for a specific reference standard of the analyte, structural confirmation of the main component and impurities.[4][5][6]Provides a direct and highly accurate measure of purity; non-destructive.[7]Lower sensitivity compared to chromatographic methods for trace impurities; can be more complex to set up and validate.[2]

Experimental Protocols

This section details the methodologies for the purity assessment of this compound using GC-FID, HPLC-UV, and qNMR.

GC-FID Purity Analysis

This protocol is based on established methods for the analysis of halogenated phenols, such as EPA Method 8041A.[8]

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with high-purity acetone or ethyl acetate to achieve a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Analysis Procedure:

  • Equilibrate the GC system under the specified conditions.

  • Inject a solvent blank to ensure the absence of interfering peaks.

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the sample solution.

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Alternative Method: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a UV detector, pump, and autosampler.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

Alternative Method: Quantitative NMR (qNMR) Analysis

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Add a known volume of a deuterated solvent (e.g., DMSO-d6).

Analysis:

  • Acquire a proton (¹H) NMR spectrum with appropriate relaxation delays to ensure accurate integration.

  • The purity is calculated by comparing the integral of a specific, well-resolved proton signal of this compound to the integral of a known signal from the internal standard.

Visualizing the GC-FID Workflow

The following diagram illustrates the logical workflow for the purity assessment of this compound using the GC-FID method.

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Reporting weigh_sample Accurately Weigh Sample dissolve_sample Dissolve in Solvent weigh_sample->dissolve_sample inject_sample Inject Sample Solution dissolve_sample->inject_sample weigh_std Accurately Weigh Reference Standard dissolve_std Dissolve in Solvent weigh_std->dissolve_std inject_std Inject Standard Solution dissolve_std->inject_std inject_blank Inject Solvent Blank inject_blank->inject_std inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Area % Purity integrate_peaks->calculate_purity report_result Generate Report calculate_purity->report_result

Caption: Workflow for Purity Assessment by GC-FID.

References

A Comparative Guide to Validated Analytical Methods for Halogenated Phenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of halogenated phenols is critical across environmental monitoring, food safety, and pharmaceutical development due to their potential toxicity and persistence. This guide provides an objective comparison of the two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Diode Array (DAD) or Mass Spectrometry (MS) detection. This document outlines the performance characteristics of these methods, supported by detailed experimental protocols and data, to aid researchers in selecting the most appropriate technique for their specific analytical needs.

Method Performance Comparison

The choice between GC-MS and HPLC for halogenated phenol analysis depends on factors such as the required sensitivity, the volatility of the analytes, and the complexity of the sample matrix. GC-MS is often favored for its high sensitivity and specificity, particularly for volatile and semi-volatile phenols, while HPLC is advantageous for its ability to analyze a wider range of compounds, including those that are thermally labile, without the need for derivatization.[1]

Here, we present a summary of quantitative performance data for both GC-MS and HPLC-based methods for the analysis of various halogenated phenols.

Table 1: Performance Comparison of GC-MS and HPLC Methods for Halogenated Phenol Quantification

AnalyteMethodDetectorLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Precision (RSD)Reference
Chlorophenols
Various ChlorophenolsGC-MSMS< 20 ng/L-> 0.9970 - 106< 10%[1]
Various ChlorophenolsHPLC-UVUV0.51 - 13.79 µg/L-> 0.9967.9 - 99.6< 12%[1]
Pentachlorophenol (PCP)GC-MSMSLow ng/mL range-0.1 - 100 ng/mL--[1]
Pentachlorophenol (PCP)UPLC-MS/MSMS/MS0.4 µg/kg1.0 µg/kg> 0.999 (0-100 µg/L)71.75 - 96.505.19 - 16.66%[2]
Bromophenols
Various BromophenolsHPLC-MS/MSESI-MS/MS0.1 - 13.9 ng/L (River Water)--64 - 1000.4 - 11%[3][4]
Various BromophenolsHPLC-DADDAD0.008 - 0.038 µg/mL0.024 - 0.116 µg/mL≥ 0.999-Intra-day: ≤ 6.28%, Inter-day: ≤ 5.21%[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis using both GC-MS and HPLC.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general procedure for the extraction of halogenated phenols from water, adapted from EPA Method 528 and other sources.[7]

Materials:

  • SPE Cartridges: Polystyrene-divinylbenzene based (e.g., UCT ECHLD156 or similar)[7]

  • Reagents: Methanol, Dichloromethane (DCM), 6N HCl, Sodium Sulfite, 0.05 N HCl

  • SPE Manifold

  • Large sample delivery tubes

  • Drying cartridges with anhydrous sodium sulfate

  • Concentrator tubes

Procedure:

  • Sample Preservation: If the water sample contains residual chlorine, dechlorinate by adding 40–50 mg of sodium sulfite per liter of sample. Acidify the sample to a pH ≤ 2 with 6N HCl.[7]

  • Cartridge Conditioning:

    • Wash the SPE cartridge with three aliquots of 3 mL of DCM.[7]

    • Condition the cartridge with three aliquots of 3 mL of methanol, ensuring the sorbent does not go dry after the final wash.[7]

    • Equilibrate the cartridge with three aliquots of 3 mL of 0.05 N HCl.[7]

  • Sample Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Drying: After the entire sample has passed through, dry the cartridge under vacuum for 15 minutes.[7]

  • Elution:

    • Attach a drying cartridge to the end of the SPE cartridge.[7]

    • Rinse the original sample container with 8-10 mL of DCM and pass this through the SPE cartridge to elute the analytes.[7]

    • Add an additional 2-3 mL of DCM to the cartridge and elute dropwise.[7]

  • Concentration: Concentrate the eluate to approximately 0.8 mL under a gentle stream of nitrogen at 35°C. Add internal standards and adjust the final volume to 1 mL with DCM. The sample is now ready for GC-MS analysis.[7]

GC-MS Analysis of Chlorinated Phenols (Based on EPA Method 528)

This method is suitable for the determination of chlorinated phenols in drinking water.[8]

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Column: TraceGOLD TG-5SilMS (or equivalent 5% phenyl/95% dimethyl polysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness[8]

GC-MS Conditions:

  • Injector: Splitless mode at 275°C[8]

  • Oven Program: Initial temperature of 60°C (hold for 5 min), ramp at 8°C/min to 300°C (hold for 10 min)[8]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min[8]

  • Transfer Line Temperature: 300°C[8]

  • MS Source Temperature: 225°C[8]

  • MS Acquisition Mode: Electron Ionization (EI+), Segmented Scan (m/z 45-450)[8]

Derivatization (Optional but Recommended for Improved Peak Shape and Sensitivity): For some phenolic compounds, derivatization is necessary to improve volatility and chromatographic performance.[9] A common method is silylation.

  • Reagent: Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[10]

  • Procedure: The dried sample extract is reconstituted in a suitable solvent (e.g., acetone). An excess of BSTFA is added, and the reaction is typically complete within seconds at room temperature.[10][11]

HPLC-DAD Analysis of Brominated Phenols

This method is suitable for the quantification of bromophenols in various matrices, such as algal extracts.[5][12]

Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD)

  • Column: Phenomenex Luna C8(2) (150 mm x 2.0 mm, 3 µm particle size) or equivalent[5][12]

HPLC-DAD Conditions:

  • Mobile Phase A: Water with 0.05% trifluoroacetic acid[5][12]

  • Mobile Phase B: Acetonitrile with 0.05% trifluoroacetic acid[5][12]

  • Gradient: 2% B at 0 min, 20% B at 0.1 min, 50% B at 15 min, and 70% B at 35 min[5][12]

  • Flow Rate: 0.25 mL/min[5][12]

  • Column Temperature: 30°C[5][12]

  • Injection Volume: 5 µL[5][12]

  • Detection Wavelength: 210 nm[5][12]

Visualized Workflow and Method Selection

To assist in understanding the overall analytical process, the following diagram illustrates a typical workflow for the quantification of halogenated phenols.

Halogenated_Phenol_Analysis_Workflow Sample_Collection Sample Collection (Water, Soil, etc.) Sample_Preparation Sample Preparation Sample_Collection->Sample_Preparation SPE Solid-Phase Extraction (SPE) Sample_Preparation->SPE Derivatization Derivatization (e.g., Silylation, Acetylation) SPE->Derivatization For GC Analysis HPLC_DAD_MS HPLC-DAD/MS SPE->HPLC_DAD_MS GC_MS GC-MS Derivatization->GC_MS Analysis Instrumental Analysis Analysis->GC_MS Analysis->HPLC_DAD_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing HPLC_DAD_MS->Data_Processing

Caption: General workflow for the quantification of halogenated phenols.

The decision between GC-MS and HPLC is a critical step in the analytical workflow.

Method_Selection_Logic Start Start: Need to quantify halogenated phenols Analyte_Properties Are analytes volatile and thermally stable? Start->Analyte_Properties Sensitivity_Requirement Is very high sensitivity (ng/L or lower) required? Analyte_Properties->Sensitivity_Requirement Yes HPLC_Path Consider HPLC-DAD/MS Analyte_Properties->HPLC_Path No GC_MS_Path Consider GC-MS Sensitivity_Requirement->GC_MS_Path Yes Sensitivity_Requirement->HPLC_Path No Derivatization_Needed Derivatization likely required GC_MS_Path->Derivatization_Needed

Caption: Decision logic for selecting between GC-MS and HPLC.

References

A Comparative Guide to 2-Bromo-3-chlorophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive cross-supplier comparison of 2-Bromo-3-chlorophenol (CAS No. 855836-62-3), a key intermediate in various synthetic applications. By presenting publicly available data from multiple suppliers, alongside standardized experimental protocols for quality assessment, this document aims to assist researchers, scientists, and drug development professionals in making informed purchasing decisions and ensuring the quality and consistency of their starting materials.

Data Presentation: Supplier Specifications

The following table summarizes the publicly available data for this compound from various chemical suppliers. It is important to note that while this information provides a general overview, lot-to-lot variability may exist. Researchers are encouraged to request lot-specific Certificates of Analysis (COA) for detailed and accurate data.

Supplier/BrandPurity SpecificationMelting Point (°C)Boiling Point (°C)
ChemScene≥98%Not SpecifiedNot Specified
Crysdot98%Not SpecifiedNot Specified
Chemenu95+%Not SpecifiedNot Specified
LookChem97% (from raw suppliers)55.5233.0 ± 20.0 (Predicted)[1]
Sigma-Aldrich98%55.5233.0 ± 20.0 (at 760 mmHg)[2]

Experimental Protocols for Quality Verification

To ensure the quality and consistency of this compound for research and development purposes, a series of analytical tests should be performed. Below are detailed methodologies for key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative analysis of the purity of this compound and helps in identifying any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of halogenated phenols.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25-27 min: 95% to 50% B

    • 27-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Melting Point Determination

The melting point is a crucial physical property that indicates the purity of a crystalline solid. A sharp melting range close to the literature value suggests high purity.

  • Apparatus: Calibrated melting point apparatus (capillary method).

  • Procedure:

    • Finely powder a small amount of the this compound sample.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2. For a pure compound, this range should be narrow (typically ≤ 1°C).

Structural Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming its identity.

  • Apparatus: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory or materials for preparing a potassium bromide (KBr) pellet.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample with anhydrous KBr in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Peaks for this compound:

    • ~3550-3200 cm⁻¹ (broad): O-H stretch (phenolic)

    • ~3100-3000 cm⁻¹: Aromatic C-H stretch

    • ~1600-1450 cm⁻¹: Aromatic C=C ring stretching

    • ~1260-1180 cm⁻¹: C-O stretch (phenolic)

    • ~800-600 cm⁻¹: C-Cl and C-Br stretches

Visualizations

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control analysis of an incoming chemical sample like this compound.

G A Receive Chemical Sample B Visual Inspection A->B C Documentation Review (CoA, SDS) A->C D Analytical Testing B->D C->D E Purity (HPLC) D->E F Identity (FTIR) D->F G Physical Properties (Melting Point) D->G H Data Review & Comparison to Specifications E->H F->H G->H I Pass H->I J Fail H->J K Release for Use I->K L Quarantine/Reject J->L

Caption: Quality Control Workflow for Chemical Samples.

Hypothetical Signaling Pathway Inhibition

Substituted phenols can act as modulators of various biological pathways. The diagram below illustrates a hypothetical scenario where a phenol derivative, such as this compound, inhibits a kinase signaling pathway, a common target in drug development.

G cluster_0 Cell Membrane A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Gene Expression (Proliferation, Survival) E->F Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->C

Caption: Hypothetical Inhibition of a Kinase Cascade.

Logical Relationship: From Supplier to Application

This diagram outlines the logical progression from selecting a supplier to the successful application of this compound in a research context.

G A Supplier Selection (Based on available data) B Procurement & Receipt A->B C In-house Quality Verification (Using standardized protocols) B->C D Material Qualification (Pass/Fail) C->D E Use in Experiment/ Synthesis D->E If Pass F Reliable & Reproducible Results E->F

References

A Comparative Guide to Brominating Agents for Phenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom onto a phenolic ring is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization in the development of pharmaceuticals, agrochemicals, and other functional materials. The choice of brominating agent is critical, influencing not only the yield but also the regioselectivity of the reaction—directing the bromine to the ortho or para position relative to the hydroxyl group. This guide provides a comparative analysis of common and emerging brominating agents for phenol synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in reagent selection and reaction optimization.

Performance Comparison of Brominating Agents

The efficacy of various brominating agents for phenol and its derivatives is summarized below. The choice of reagent and solvent system significantly impacts the product distribution and yield.

Brominating Agent/SystemSubstrateSolventProduct(s)Yield (%)Reference
Bromine Water (Br₂/H₂O) PhenolWater2,4,6-TribromophenolQuantitative (precipitate)[1][2][3]
N-Bromosuccinimide (NBS) p-CresolMethanol2-Bromo-4-methylphenol92[4]
PhenolDichloromethane2,6-Dibromophenol(with diisopropylamine)[5]
PhenolAcetonitrile/THFp-Bromophenol90 (regioselectively)[6]
PIDA/AlBr₃ 2-NaphtholAcetonitrile1-Bromo-2-naphthol93[7][8]
4-Bromo-1-naphtholAcetonitrile1,4-Dibromo-1-naphthol86[7]
2,6-Di-tert-butylphenolAcetonitrile4-Bromo-2,6-di-tert-butylphenol62[7]
KBr/ZnAl-BrO₃⁻-LDHs 4-MethylphenolAcetic Acid/Water2-Bromo-4-methylphenol83[9][10]
4-MethoxyphenolAcetic Acid/Water2-Bromo-4-methoxyphenol82[9][10]
4-NitrophenolAcetic Acid/Water2-Bromo-4-nitrophenol51[10]

Experimental Protocols

Detailed methodologies for key bromination reactions are provided below to ensure reproducibility.

Protocol 1: Polysubstitution using Bromine Water

This protocol leads to the formation of 2,4,6-tribromophenol.

Materials:

  • Phenol

  • Bromine water

  • Distilled water

Procedure:

  • Dissolve a small amount of phenol in distilled water.

  • Add bromine water dropwise to the phenol solution at room temperature with constant stirring.

  • Continue addition until the reddish-brown color of bromine water persists.

  • A white precipitate of 2,4,6-tribromophenol will form immediately.[1][3]

  • Filter the precipitate, wash with cold water, and dry.

Protocol 2: Ortho-Selective Monobromination using NBS and p-TsOH

This method is optimized for high ortho-selectivity on para-substituted phenols.[4]

Materials:

  • p-Substituted phenol (e.g., p-cresol, ~10 mmol)

  • N-Bromosuccinimide (NBS, 100 mol%)

  • p-Toluenesulfonic acid (p-TsOH, 10 mol%)

  • ACS-grade Methanol

Procedure:

  • In a flask, dissolve the p-substituted phenol and p-TsOH in methanol (1.0 mL per mmol of phenol).

  • Stir the solution for 10 minutes at room temperature.

  • In a separate flask covered with foil, prepare a 0.1 M solution of NBS in methanol.

  • Add the NBS solution dropwise to the phenol solution over 20 minutes.

  • Stir the reaction mixture for an additional 5 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to obtain the ortho-brominated product.[4]

Protocol 3: Bromination using PIDA/AlBr₃ System

This protocol describes a mild and efficient electrophilic bromination.[7]

Materials:

  • Phenol or its derivative

  • (Diacetoxyiodo)benzene (PIDA)

  • Aluminum tribromide (AlBr₃)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of the phenolic substrate in acetonitrile, add PIDA (1.2 equivalents) and AlBr₃ (2.4 equivalents).

  • Stir the reaction mixture at 23 °C in an open flask.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with an appropriate aqueous solution.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.[7][8]

Protocol 4: Regioselective Monobromination with KBr and ZnAl-BrO₃⁻-LDHs

This method offers excellent regioselectivity for para-bromination.[9][11]

Materials:

  • Phenol or substituted phenol (1.0 mmol)

  • Potassium bromide (KBr, 1.0 mmol)

  • ZnAl-BrO₃⁻-Layered Double Hydroxides (LDHs, 0.2 mmol)

  • Acetic acid

  • Water

Procedure:

  • In a round-bottomed flask, combine the phenol, potassium bromide, acetic acid (5 mL), and water (0.5 mL).

  • Add the ZnAl-BrO₃⁻-LDHs to the mixture while stirring at 35 °C.

  • Continue stirring and monitor the reaction by TLC.

  • After completion, remove the LDHs by centrifugation.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Wash the combined organic extracts with sodium sulfite solution and brine, then dry over sodium sulfate.

  • Evaporate the solvent and purify the crude product by column chromatography.[9][11]

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed mechanisms for the electrophilic bromination of phenol and a general experimental workflow.

Electrophilic_Bromination_Mechanism cluster_activation Bromine Activation cluster_attack Electrophilic Attack cluster_rearomatization Rearomatization Br2 Br-Br E+ Br⁺ Br2->E+ Polarization Nu- Br⁻ Br2->Nu- Phenol Phenol Intermediate Arenium Ion (Resonance Stabilized) Phenol->Intermediate + Br⁺ Product Bromophenol Intermediate->Product - H⁺

Caption: Proposed mechanism for the electrophilic bromination of phenol.

Experimental_Workflow Start Start Reagent_Prep Prepare Phenol and Brominating Agent Solutions Start->Reagent_Prep Reaction Combine Reactants under Controlled Conditions (Temperature, Stirring) Reagent_Prep->Reaction Monitoring Monitor Reaction (e.g., TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Quenching Quench Reaction Monitoring->Quenching Complete Workup Aqueous Workup and Extraction Quenching->Workup Purification Purify Product (e.g., Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for phenol bromination.

Conclusion

The selection of a brominating agent for phenol synthesis is a critical decision that influences reaction outcomes. For exhaustive bromination, traditional bromine water remains a straightforward choice. For controlled monobromination with high regioselectivity, modern reagents such as NBS with catalytic p-TsOH, the PIDA/AlBr₃ system, or the heterogeneous KBr/ZnAl-BrO₃⁻-LDHs system offer significant advantages in terms of yield, selectivity, and milder reaction conditions. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to make informed decisions and achieve their synthetic goals efficiently and reproducibly.

References

A Researcher's Guide to the Structural Confirmation of 2-Bromo-3-chlorophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of substituted aromatic compounds, such as 2-Bromo-3-chlorophenol and its derivatives, is a critical step in chemical synthesis, drug development, and materials science. The precise placement of halogen substituents on the phenol ring profoundly influences the molecule's chemical reactivity, biological activity, and physical properties. This guide provides a comparative overview of the primary analytical techniques employed for the structural elucidation of these compounds, complete with experimental protocols and data interpretation.

Executive Summary

Structural confirmation of this compound derivatives relies on a combination of spectroscopic and analytical techniques. While X-ray crystallography provides the most definitive three-dimensional structure, its application is contingent on the ability to grow high-quality single crystals. More routinely, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is used to unambiguously determine the molecular structure. Chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for purification and preliminary identification.

This guide will compare and contrast these methods, providing researchers with the necessary information to select the appropriate techniques and interpret the resulting data for the structural confirmation of this compound and its analogues.

Comparative Analysis of Analytical Techniques

A multi-technique approach is often the most robust strategy for the structural elucidation of halogenated phenols. The following table summarizes the strengths and applications of each key analytical method.

TechniqueInformation ProvidedKey AdvantagesLimitations
¹H & ¹³C NMR Connectivity of atoms, chemical environment of protons and carbons.Provides detailed information on the molecular skeleton and substituent positions.Requires relatively pure sample and may have sensitivity issues for ¹³C NMR.
Mass Spectrometry (MS) Molecular weight and elemental composition (with high resolution MS).High sensitivity, provides fragmentation patterns useful for structural clues.Isomers may have similar fragmentation patterns.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, non-destructive, and provides a characteristic fingerprint of the molecule.Limited information on the overall molecular structure.
X-ray Crystallography Definitive 3D molecular structure in the solid state.Unambiguous structure determination.Requires a suitable single crystal, which can be difficult to grow.
GC/HPLC Separation of isomers and impurities, retention time for identification.Excellent for assessing purity and separating complex mixtures.Co-elution can occur, and identification is based on comparison with standards.

Spectroscopic Data for Halogenated Phenols: A Comparative Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise substitution pattern on the aromatic ring. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly sensitive to the electronic effects of the halogen and hydroxyl substituents.

Table 1: Comparison of ¹H NMR Spectral Data for Bromochlorophenol Isomers

CompoundAromatic ProtonPredicted Chemical Shift (ppm)Splitting PatternCoupling Constant (Hz)
This compound H-4~7.3d~8
H-5~6.9t~8
H-6~7.1d~8
2-Bromo-4-chlorophenol [1]H-37.51d2.5
H-57.20dd8.7, 2.5
H-66.89d8.7
4-Bromo-2-chlorophenol [2]H-37.45d2.4
H-57.25dd8.6, 2.4
H-66.95d8.6

Table 2: Comparison of ¹³C NMR Spectral Data for Bromochlorophenol Isomers

CompoundPredicted/Reported ¹³C Chemical Shifts (ppm)
This compound C1: ~151, C2: ~112, C3: ~133, C4: ~129, C5: ~121, C6: ~117
2-Bromo-4-chlorophenol [3]C1: 150.8, C2: 111.9, C3: 132.8, C4: 128.0, C5: 129.8, C6: 116.8
3-Chlorophenol [4]C1: 156.4, C2: 114.5, C3: 135.2, C4: 120.9, C5: 130.8, C6: 116.5
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and characteristic fragmentation patterns. For compounds containing bromine and chlorine, the isotopic distribution is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic M, M+2, and M+4 pattern in the mass spectrum for a molecule containing one bromine and one chlorine atom.

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound

Ionm/zRelative Abundance (%)
[M]⁺ (C₆H₄⁷⁹Br³⁵ClO)20675.8
[M+2]⁺ (C₆H₄⁸¹Br³⁵ClO / C₆H₄⁷⁹Br³⁷ClO)208100
[M+4]⁺ (C₆H₄⁸¹Br³⁷ClO)21024.2
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. For this compound, the key vibrational bands are associated with the O-H, C-O, and C-X (X = Br, Cl) bonds, as well as the aromatic C=C bonds.

Table 4: Characteristic IR Absorption Bands for Halogenated Phenols

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Phenolic O-HStretching3200-3600 (broad)
Aromatic C-HStretching3000-3100
Aromatic C=CStretching1450-1600
C-OStretching1200-1300
C-ClStretching600-800
C-BrStretching500-600

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible data.

NMR Sample Preparation
  • Sample Purity: Ensure the sample is free of paramagnetic impurities and solid particles.

  • Solvent Selection: Use a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Filtration: Filter the sample solution through a pipette with a cotton or glass wool plug directly into a clean, dry NMR tube.

  • Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).

GC-MS Analysis Protocol
  • Sample Preparation: Prepare a stock solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL. Perform serial dilutions to create calibration standards.

  • Derivatization (Optional but Recommended): To improve peak shape and sensitivity, the phenolic hydroxyl group can be derivatized. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250-280 °C.

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

HPLC Analysis Protocol
  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid or acetic acid to improve peak shape).

    • Flow Rate: 0.5-1.0 mL/min.

    • Column Temperature: 25-40 °C.

    • Detector: UV detector set at a wavelength where the compound absorbs (e.g., 280 nm) or a mass spectrometer.

X-ray Crystallography Protocol
  • Crystal Growth: High-quality single crystals are essential. This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable crystal (typically < 0.5 mm) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the structural confirmation of a this compound derivative and the general signaling pathway for data interpretation.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification purity Purity Check (GC/HPLC) purification->purity xray X-ray Crystallography (if single crystal) purification->xray Crystal Growth nmr NMR Spectroscopy (1H, 13C) final_structure Final Structure Confirmation nmr->final_structure ms Mass Spectrometry ms->final_structure ir IR Spectroscopy ir->final_structure purity->nmr purity->ms purity->ir xray->final_structure Definitive Structure

Caption: Workflow for Structural Confirmation.

data_interpretation cluster_data Experimental Data cluster_info Deduced Information nmr_data NMR Spectra (Chemical Shifts, Couplings, Integration) connectivity Atom Connectivity & Environment nmr_data->connectivity ms_data Mass Spectrum (Molecular Ion, Isotopic Pattern, Fragmentation) formula Molecular Formula & Weight ms_data->formula ir_data IR Spectrum (Functional Group Frequencies) functional_groups Functional Groups ir_data->functional_groups structure Proposed Structure connectivity->structure formula->structure functional_groups->structure

Caption: Data Interpretation Pathway.

References

A Comparative Guide to the Quantitative Analysis of 2-Bromo-3-chlorophenol: Accuracy and Precision in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of halogenated phenols such as 2-Bromo-3-chlorophenol is critical for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of the two most common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of these methods is evaluated based on key validation parameters, with supporting data derived from studies on structurally similar halogenated phenols.

Comparison of Analytical Methods

The selection of an optimal analytical method for the quantification of this compound hinges on a variety of factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. Below is a summary of expected performance characteristics for HPLC-UV and GC-MS based on published data for related compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation based on the volatility and partitioning of the analyte in a gaseous mobile phase and a solid or liquid stationary phase, with detection by mass analysis.
Accuracy (Recovery) 90% - 112%[1]75% - 125%[2]
Precision (%RSD) Intra-day: ≤ 6.28%, Inter-day: ≤ 5.21%[3][4]< 10%[2]
Limit of Detection (LOD) 0.01 - 0.35 µg/mL[5]< 1 ng/L[2]
Limit of Quantitation (LOQ) 0.03 - 1.07 µg/mL[5]Not explicitly stated, but typically 3-5x LOD
Linearity (R²) ≥ 0.999[3][4]> 0.99[2]
Sample Preparation Typically involves dissolution in a suitable solvent and filtration.May require derivatization to increase volatility and thermal stability.
Advantages High precision and accuracy, suitable for non-volatile compounds, simpler sample preparation.High sensitivity and selectivity, provides structural confirmation, extensive libraries for compound identification.
Disadvantages Lower sensitivity compared to GC-MS for some analytes.May require derivatization, which adds a step to the workflow and can introduce variability.

Experimental Protocols

Detailed methodologies for the quantitative analysis of this compound using HPLC-UV and GC-MS are provided below. These protocols are based on established methods for similar halogenated phenols and should be validated for the specific matrix and instrumentation used.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is adapted from validated procedures for the analysis of bromophenols and chlorophenols.[1][3][4]

1. Instrumentation:

  • HPLC system with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

2. Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (for mobile phase modification).

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically in the range of 270-290 nm).

4. Sample Preparation:

  • Standard Solutions: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Solutions: Accurately weigh the sample and dissolve it in a known volume of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

5. Quantification:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on EPA methods for the analysis of phenols and chlorinated phenols.[6]

1. Instrumentation:

  • GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Data acquisition and processing software.

2. Reagents:

  • Methanol or Dichloromethane (GC grade).

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • This compound reference standard.

3. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-350.

4. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in methanol. Prepare working standards by serial dilution.

  • Derivatization (if necessary): To a known volume of the standard or sample solution, add the derivatizing agent (e.g., BSTFA) and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.

  • Sample Solutions: Extract the sample with a suitable solvent if necessary. Concentrate the extract and perform derivatization as described for the standards.

5. Quantification:

  • Construct a calibration curve using the peak areas of a characteristic ion of the derivatized this compound from the standard solutions.

  • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Visualizing Workflows and Pathways

To further aid in the understanding of the processes involved in the analysis and synthesis of this compound, the following diagrams are provided.

G Plausible Synthetic Pathway for this compound A 3-Chlorophenol B Electrophilic Bromination A->B C This compound B->C D Br2 / FeBr3 or NBS D->B

Caption: A plausible synthetic route to this compound via electrophilic bromination of 3-chlorophenol.

G Logical Workflow for Analytical Method Selection A Define Analytical Requirements (Sensitivity, Specificity, Throughput) B Sample Matrix Complexity? A->B C High Sensitivity Required? B->C Low F Consider Sample Cleanup / Derivatization B->F High D HPLC-UV C->D No E GC-MS C->E Yes F->C

Caption: A decision-making workflow for selecting between HPLC-UV and GC-MS for the analysis of this compound.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-3-chlorophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 2-Bromo-3-chlorophenol, ensuring compliance and minimizing environmental impact.

This compound is a halogenated aromatic compound that requires careful management due to its potential hazards. It is classified as an irritant and is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Adherence to proper disposal protocols is crucial for laboratory safety and environmental protection.

Key Safety and Handling Information

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be familiar with the following precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.

  • Spill Management: In case of a spill, contain the material using an inert absorbent. Prevent it from entering drains or waterways.[2] Clean the area thoroughly and dispose of the contaminated materials as hazardous waste.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound and related isomers. Note that some data pertains to similar compounds and should be used as a reference.

PropertyValueSource
Chemical Formula C₆H₄BrClO[1][3]
Molecular Weight 207.45 g/mol [1][3]
CAS Number 855836-62-3[1][3]
Appearance Off-white solid (for 4-Bromo-2-chlorophenol)[4]
Melting Point 47 - 51 °C (for 4-Bromo-2-chlorophenol)[4]
Boiling Point 232 - 235 °C @ 760 mmHg (for 4-Bromo-2-chlorophenol)[4]
Flash Point > 112 °C (for 4-Bromo-2-chlorophenol)[4]
Solubility Insoluble in water (for 4-Bromo-2-chlorophenol)[5]

Disposal Procedures

The disposal of this compound must be conducted in accordance with local, regional, national, and international regulations.[5] It is categorized as a hazardous material and must not be disposed of with household garbage or allowed to enter sewage systems.[5]

Step-by-Step Disposal Protocol:

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions. Store it in a designated, properly labeled, and sealed container.

  • Waste Container: Use a container that is chemically resistant and clearly labeled with the full chemical name ("this compound") and appropriate hazard symbols.

  • Collection: Arrange for collection by a licensed hazardous waste disposal company. Provide them with a complete and accurate description of the waste.

  • Regulatory Compliance: Ensure that all disposal activities are in full compliance with institutional policies and governmental regulations. Waste generators are responsible for accurate waste classification.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste in Designated Area ppe->segregate container Use Labeled, Sealed, Chemical-Resistant Container segregate->container storage Store in a Secure, Well-Ventilated Area container->storage documentation Complete Hazardous Waste Manifest storage->documentation collection Arrange for Collection by Licensed Disposal Company documentation->collection end End: Proper Disposal collection->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Bromo-3-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 2-Bromo-3-chlorophenol, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for ensuring a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 855836-62-3[1][2]

  • Molecular Formula: C₆H₄BrClO[1][2]

  • Molecular Weight: 207.45 g/mol [1][2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] A stringent personal protective equipment protocol is therefore mandatory.

Quantitative Data Summary

Hazard ClassificationCategoryGHS Hazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed[1]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[1]
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation[1]

Recommended Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield is necessary to protect against splashes.[3][4]
Hands Chemical-Resistant GlovesFor incidental contact, double-layered nitrile gloves are recommended. For direct handling or risk of splashes, heavy-duty neoprene or butyl rubber gloves should be worn.[3][4] Gloves must be changed immediately if contaminated.
Body Chemical-Resistant Laboratory CoatA long-sleeved, fully buttoned lab coat made of a material appropriate for handling corrosive and toxic substances is required.[3]
Respiratory Air-Purifying RespiratorWork should be conducted in a well-ventilated area, preferably a chemical fume hood.[5][6][7] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge should be used.[8]

Experimental Protocol: Safe Handling and Use

Preparation and Engineering Controls:

  • Ensure a certified and functioning chemical fume hood is available before starting work.

  • Designate a specific area within the fume hood for handling this compound to contain potential contamination.

  • Assemble all necessary equipment and reagents within the fume hood prior to introducing the chemical.

  • Confirm that the nearest emergency shower and eyewash station are unobstructed and operational.[3][9]

Handling the Compound:

  • Carefully weigh and transfer the solid compound within the fume hood to minimize dust generation.

  • When creating a solution, slowly add the this compound to the solvent to prevent splashing.[3]

  • Keep all containers with the compound tightly sealed when not in use.[6][10]

Post-Handling:

  • Decontaminate all surfaces within the fume hood that may have come into contact with the chemical.

  • Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last, followed by thorough hand washing with soap and water.[3]

Emergency Procedures

Skin Contact:

  • Immediately remove all contaminated clothing.[10]

  • Flush the affected skin with copious amounts of water for at least 15 minutes.[11]

  • Seek medical attention if skin irritation persists.[10]

Eye Contact:

  • Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[10][11]

  • Remove contact lenses if present and easy to do so.[10]

  • Seek immediate medical attention.[10][11]

Inhalation:

  • Move the affected person to fresh air.[10]

  • If breathing is difficult, administer oxygen.

  • Seek immediate medical attention.[10]

Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.[12]

Spill and Disposal Plan

Spill Response:

  • Evacuate all nonessential personnel from the spill area.

  • If the spilled material is flammable, turn off all ignition sources.[13]

  • Ventilate the area.

  • Wear appropriate PPE as detailed above.

  • For small spills, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[14]

  • Collect the absorbed material and place it into a sealed, clearly labeled hazardous waste container for disposal.[6][14]

  • For large spills, contact your institution's environmental health and safety department immediately.[15]

Waste Disposal:

  • All solid waste contaminated with this compound (e.g., gloves, paper towels, absorbent material) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3]

  • Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic compounds.[3]

  • Dispose of all waste in accordance with local, state, and federal regulations.[6][10] Do not pour down the drain.[6][14]

Workflow for Chemical Spill Response

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill Chemical Spill Occurs Alert Alert others in the area Spill->Alert Evacuate Evacuate non-essential personnel Alert->Evacuate Assess Assess the spill size (Small vs. Large) Evacuate->Assess PPE_Small Don appropriate PPE Assess->PPE_Small Small Spill Isolate Isolate the area Assess->Isolate Large Spill Contain Contain the spill with inert absorbent material PPE_Small->Contain Collect Collect absorbed material into a labeled waste container Contain->Collect Decontaminate_Small Decontaminate the spill area Collect->Decontaminate_Small Dispose_Small Dispose of waste according to regulations Decontaminate_Small->Dispose_Small Contact_EHS Contact Environmental Health & Safety Isolate->Contact_EHS Await_Instructions Await instructions from trained responders Contact_EHS->Await_Instructions

Caption: Logical workflow for responding to a this compound spill.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-3-chlorophenol
Reactant of Route 2
2-Bromo-3-chlorophenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.